Widdrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-11-15(4,16)9-6-12(13)14/h6,16H,5,7-11H2,1-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGVVQADPFXGHD-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1=CCC(CC2)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC(C1=CC[C@@](CC2)(C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988627 | |
| Record name | Widdrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6892-80-4 | |
| Record name | Widdrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Widdrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50988627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Widdrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its presence in various plant species and its potential biological activities. This technical guide provides a comprehensive overview of the chemical properties of this compound, focusing on its structural characteristics, physicochemical parameters, spectral data, and reactivity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
This compound is a bicyclic sesquiterpene alcohol with a unique tricyclic carbon skeleton. Its chemical identity is established by the following identifiers:
-
IUPAC Name : (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[1]annulen-7-ol[2]
-
Molecular Formula : C₁₅H₂₆O[2]
-
CAS Number : 6892-80-4[2]
-
Molecular Weight : 222.37 g/mol [2]
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Experimental Protocol |
| Melting Point | 98 °C | The melting point of a crystalline solid like this compound is determined using a capillary melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range[1][3][4][5][6][7]. For accurate determination, a slow heating rate (e.g., 1-2 °C/min) is employed near the expected melting point. |
| Boiling Point | 282 °C (estimated at 760 mmHg) | The boiling point of a high-boiling liquid like this compound can be determined by distillation. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to measure the boiling point at a reduced pressure[8][9][10][11]. The observed boiling point is then extrapolated to atmospheric pressure using a pressure nomograph or the Clausius-Clapeyron equation. |
| Solubility | Soluble in alcohol. Insoluble in water. | Solubility is determined by adding a known amount of this compound to a specific volume of a solvent at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved this compound in the supernatant is then quantified, typically by chromatographic or spectroscopic methods[3][12][13][14][15][16][17]. For qualitative assessment, the visual disappearance of the solid in the solvent is observed. |
| XLogP3-AA | 4.1 | This value is a computed measure of the lipophilicity of a molecule and is calculated using algorithms based on its chemical structure. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound. While a publicly available ¹H NMR spectrum is not readily accessible in the searched literature, a ¹³C NMR spectrum is referenced in the PubChem database, attributed to the University of Vienna[18][19]. The detailed chemical shifts and coupling constants are essential for complete structural assignment and confirmation.
Experimental Protocol for NMR Spectroscopy: A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are typically performed to establish the connectivity between protons and carbons and to fully assign the structure[20][21][22][23].
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its identification.
-
Molecular Ion (M⁺) : m/z 222
Fragmentation Pathway: The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The base peak is often observed at m/z 151, resulting from the loss of a C₅H₁₁ fragment (71 amu). This fragmentation is thought to occur through a complex rearrangement involving the bicyclic ring system. Other significant fragments are also observed, providing a unique mass spectral fingerprint for this compound.
Experimental Protocol for GC-MS Analysis: A dilute solution of this compound in a volatile organic solvent is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates this compound from other components. As this compound elutes from the GC column, it enters the MS source where it is ionized (typically by electron impact), and the resulting ions are separated and detected based on their mass-to-charge ratio.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound was not found in the provided search results, the expected absorptions based on its structure as a tertiary alcohol are:
-
O-H Stretch : A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch : Sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of C-H bonds in methyl and methylene (B1212753) groups.
-
C-O Stretch : An absorption band in the 1000-1260 cm⁻¹ region, indicating the C-O single bond of the tertiary alcohol.
Experimental Protocol for FT-IR Spectroscopy: The IR spectrum of this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄)[16][24][25][26][27][28]. The instrument measures the absorption of infrared radiation by the sample as a function of wavenumber.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the presence of the tertiary alcohol functional group and the strained bicyclic ring system.
Reactivity of the Hydroxyl Group
Being a tertiary alcohol, the hydroxyl group of this compound exhibits characteristic reactivity.
-
Oxidation : Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. Strong oxidizing agents under harsh conditions can lead to the cleavage of carbon-carbon bonds.
-
Esterification : The esterification of tertiary alcohols like this compound with carboxylic acids is often challenging due to steric hindrance around the hydroxyl group. The reaction typically requires specific activating agents or catalysts to proceed efficiently[8][9][24][29][30].
-
Dehydration : Acid-catalyzed dehydration of this compound is expected to occur readily, leading to the formation of one or more alkenes through the elimination of a water molecule. The regioselectivity of this elimination would be influenced by the stability of the resulting double bond.
Stability and Degradation
The stability of this compound is an important consideration for its handling, storage, and formulation.
Forced Degradation Studies Protocol: To assess the intrinsic stability of this compound, forced degradation studies are conducted under various stress conditions as per ICH guidelines. This involves exposing a solution of this compound to:
-
Acidic and Basic Hydrolysis : Treatment with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidative Conditions : Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress : Heating the solid or a solution of this compound at a high temperature.
-
Photostability : Exposing the sample to UV and visible light.
The degradation products are then analyzed using a stability-indicating chromatographic method (e.g., HPLC-MS) to identify and quantify the degradants[31][32][33][34][35][36][37][38]. This information is critical for determining the degradation pathways and establishing appropriate storage conditions.
Conclusion
This technical guide has summarized the key chemical properties of this compound, providing a foundation for its further investigation and potential applications. The availability of detailed spectroscopic data, particularly high-resolution NMR spectra, is crucial for unambiguous structural confirmation and for facilitating its synthesis and modification. Further studies on its reactivity and stability will be instrumental in unlocking the full potential of this intriguing natural product in various scientific and commercial endeavors.
References
- 1. athabascau.ca [athabascau.ca]
- 2. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pennwest.edu [pennwest.edu]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Boiling Point Calculator [trimen.pl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. FT-IR characteristics, phenolic profiles and inhibitory potential against digestive enzymes of 25 herbal infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iiisci.org [iiisci.org]
- 18. A Critical Evaluation of the Quality of Published 13C NMR Data in Natural Product Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 13C NMR Spectroscopic Data Verification Tool - ChemistryViews [chemistryviews.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Complete 1H and 13C NMR assignments of two phytosterols from roots of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. updatepublishing.com [updatepublishing.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sarpublication.com [sarpublication.com]
- 29. researchgate.net [researchgate.net]
- 30. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 31. gala.gre.ac.uk [gala.gre.ac.uk]
- 32. rjptonline.org [rjptonline.org]
- 33. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Peroxidase inhibitory and antioxidant constituents from Juniperus L. species guided by HPTLC-bioautography and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. hmdb.ca [hmdb.ca]
- 37. benchchem.com [benchchem.com]
- 38. Identification and characterization of stressed degradation products of metoprolol using LC/Q-TOF-ESI-MS/MS and MS(n) experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Widdrol from Juniperus Species: A Technical Guide to Natural Sources and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-angiogenic activities. This technical guide provides an in-depth overview of the natural sources of this compound, with a particular focus on various species of the genus Juniperus. It details the methodologies for the extraction and isolation of this compound, presenting quantitative data on its prevalence in different Juniperus species. Furthermore, this document outlines the molecular mechanism underlying this compound's anti-angiogenic effects through the inhibition of the VEGFR2 signaling pathway and provides comprehensive experimental protocols for its extraction and analysis.
Natural Sources of this compound in Juniperus Species
This compound is a characteristic constituent of the essential oils of numerous plants, most notably within the Cupressaceae family. The genus Juniperus, commonly known as junipers, is a rich and variable source of this sesquiterpenoid. The concentration of this compound can differ significantly depending on the specific Juniperus species, the part of the plant utilized (e.g., heartwood, sapwood, leaves, or berries), the geographical origin of the plant, and the extraction method employed.
Several studies have quantified the presence of this compound in the essential oils of various Juniperus species. For instance, the wood essential oil of Juniperus morrisonicola has been found to contain a significant amount of this compound, alongside other major constituents like cedrol (B397079) and thujopsene[1]. Similarly, Juniperus foetidissima is recognized as a potential source of cedarwood oil, with this compound being one of its main components[2][3]. Investigations into various Juniperus species native to the United States have also revealed the presence of this compound, although its concentration varies considerably among species[4]. Juniperus chinensis is another notable source, from which this compound has been isolated and studied for its biological activities[5][6][7]. In contrast, the essential oils from the leaves and berries of some Juniperus species, such as Juniperus communis, are often dominated by monoterpenes, with lower concentrations of sesquiterpenoids like this compound[8].
Quantitative Analysis of this compound in Juniperus Species
The following table summarizes the percentage of this compound found in the essential oils of various Juniperus species as reported in the literature. It is important to note that these values can be influenced by the aforementioned factors.
| Juniperus Species | Plant Part | This compound Percentage in Essential Oil (%) | Key Co-constituents |
| Juniperus morrisonicola | Wood | 20.82 | Cedrol (22.87%), Thujopsene (12.26%)[1] |
| Juniperus foetidissima | Stem & Root Heartwood | 9 - 12 | Cedrol (13-15%), cis-Thujopsene (10-11%)[2] |
| Juniperus virginiana | Wood | 1.0 - 2.3 | α-Cedrene, Thujopsene, Cedrol[8][9] |
| Juniperus occidentalis | Heartwood | 1.6 | Cedrol (38.9%), Thujopsene (18.9%)[8] |
| Juniperus ashei | Heartwood | Not specified, but present | α-Cedrene, Thujopsene, Cedrol[8] |
| Juniperus scopulorum | Heartwood | Not specified, but present | α-Cedrene, Thujopsene, Cedrol[8] |
| Juniperus chinensis | Not specified | Present | Not specified[5] |
Extraction and Isolation of this compound
The extraction of this compound from Juniperus species typically involves two main stages: the extraction of the essential oil from the plant material, followed by the isolation and purification of this compound from the complex mixture of volatile compounds in the oil.
Essential Oil Extraction
Steam distillation is the most common method for extracting essential oils from the woody parts of Juniperus species[8]. This technique is particularly effective for volatile and water-insoluble compounds like this compound.
Experimental Protocol: Steam Distillation of Juniperus Heartwood
-
Material Preparation: Air-dry the Juniperus heartwood to reduce moisture content. Grind the dried wood into a coarse powder to increase the surface area for efficient steam penetration.
-
Apparatus Setup: Assemble a Clevenger-type apparatus for steam distillation. The setup consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.
-
Distillation Process:
-
Place the powdered Juniperus heartwood into the biomass flask.
-
Fill the boiling flask with distilled water to about two-thirds of its volume.
-
Heat the water in the boiling flask to generate steam. The steam passes through the plant material in the biomass flask, causing the volatile essential oils to vaporize.
-
The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.
-
The condensate flows into the collection vessel, where the less dense essential oil separates from the aqueous layer (hydrosol).
-
Continue the distillation for a sufficient duration (typically 3-6 hours) to ensure complete extraction of the essential oils.
-
-
Oil Recovery: Carefully separate the essential oil layer from the hydrosol. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water. Store the essential oil in a sealed, dark glass vial at 4°C.
Solvent extraction is an alternative method that can be used, particularly for more delicate plant materials like leaves. The choice of solvent is crucial and depends on the polarity of the target compounds. For sesquiterpenoids like this compound, solvents of medium polarity are often effective.
Experimental Protocol: Solvent Extraction of Juniperus Leaves
-
Material Preparation: Dry the Juniperus leaves at room temperature in a well-ventilated area, avoiding direct sunlight. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate the powdered leaves in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate) at a solid-to-solvent ratio of 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24-48 hours.
-
Alternatively, use a Soxhlet apparatus for a more exhaustive extraction, which typically requires a shorter duration (6-8 hours).
-
-
Solvent Removal: After extraction, filter the mixture to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Isolation and Purification of this compound
The essential oil or crude extract obtained is a complex mixture. Column chromatography is a standard technique for isolating individual components like this compound.
Experimental Protocol: Column Chromatography for this compound Isolation
-
Column Preparation:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent like n-hexane as the slurry.
-
-
Sample Loading: Dissolve the essential oil or crude extract in a minimal amount of the initial mobile phase (n-hexane) and load it onto the top of the prepared column.
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be increasing concentrations of ethyl acetate (B1210297) in n-hexane (e.g., 2%, 5%, 10%, 20%, 50%, and 100% ethyl acetate).
-
-
Fraction Collection: Collect the eluate in separate fractions.
-
Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Use a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) to spot the compounds.
-
Pooling and Concentration: Pool the fractions that show a high concentration of this compound and concentrate them under reduced pressure to obtain purified this compound.
-
Purity Confirmation: Confirm the purity and identity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used analytical technique for the qualitative and quantitative analysis of the components of essential oils, including this compound.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dilute the essential oil or the isolated this compound sample in a suitable volatile solvent (e.g., n-hexane or dichloromethane).
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is programmed to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Injector and Detector Temperature: The injector and detector temperatures are maintained at a high temperature (e.g., 250°C) to ensure vaporization of the sample and prevent condensation.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Mass Range: The mass spectrometer is set to scan a specific mass range (e.g., 40-500 amu) to detect the fragments of the eluted compounds.
-
-
Compound Identification: The identification of this compound is achieved by comparing its mass spectrum and retention index with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
This compound's Inhibition of the VEGFR2 Signaling Pathway
Recent studies have highlighted the anti-angiogenic properties of this compound, which are attributed to its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway[5][10]. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. VEGF is a key signaling protein that promotes angiogenesis by binding to and activating VEGFR2 on endothelial cells.
This compound has been shown to suppress the phosphorylation of VEGFR2, which is the initial step in the activation of the signaling cascade[10]. By inhibiting VEGFR2 phosphorylation, this compound effectively blocks the downstream signaling pathways, including the activation of AKT, focal adhesion kinase (FAK), and endothelial nitric oxide synthase (eNOS)[10]. The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, which are all essential steps in angiogenesis.
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Experimental workflow for the extraction, isolation, and analysis of this compound from Juniperus species.
This compound's Inhibition of the VEGFR2 Signaling Pathway
Caption: Diagram illustrating the inhibitory effect of this compound on the VEGFR2 signaling pathway, leading to the suppression of angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 4. japsonline.com [japsonline.com]
- 5. agrojournal.org [agrojournal.org]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. engineering.iastate.edu [engineering.iastate.edu]
- 10. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Widdrol: A Comprehensive Technical Guide to its Molecular Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Properties
Widdrol is a tricyclic sesquiterpene with a unique hydroazulene carbon skeleton. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| IUPAC Name | (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[3]annulen-7-ol | [1][2] |
| CAS Number | 6892-80-4 | [1][2] |
| Appearance | Odorous compound | [4] |
| Natural Sources | Juniperus species (e.g., Juniperus chinensis) | [4] |
Stereochemistry
The stereochemistry of this compound is defined by two chiral centers at the C7 and C9a positions. The established absolute configuration, as indicated by its IUPAC name, is (7S, 9aS).[1][2] This configuration is crucial for its biological activity and molecular interactions.
A definitive confirmation of the absolute stereochemistry would ideally be provided by X-ray crystallography. However, to date, a published crystal structure for this compound has not been identified in publicly accessible databases. The assignment of its stereochemistry has been historically determined through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and chemical correlation studies.
Caption: 2D structure of this compound highlighting its key stereocenters.
Spectroscopic Data
Detailed, tabulated spectroscopic data for this compound is not consistently available across public scientific databases. The following sections describe the expected spectroscopic characteristics based on its known structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, fully assigned NMR data table for this compound is elusive, a ¹³C NMR spectrum is accessible on the PubChem database.[2] A complete analysis using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy would be required for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H stretch (sp³): Strong absorptions just below 3000 cm⁻¹ due to the numerous saturated C-H bonds.
-
C-O stretch: A band in the 1000-1200 cm⁻¹ region.
A vapor phase IR spectrum for a related compound, "this compound hydroxyether," is available, but it is not representative of this compound itself.[3][5]
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern would be complex due to the cyclic nature of the molecule and would likely involve loss of water (M-18), a methyl group (M-15), and other characteristic cleavages of the terpene skeleton.
Experimental Protocols
Isolation and Purification of this compound from Juniperus chinensis
The following is a representative protocol for the isolation of sesquiterpenoids from Juniperus species, adapted from general procedures for natural product extraction.
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Plant Material Collection and Preparation: Collect fresh leaves and/or wood of Juniperus chinensis. Air-dry the plant material in the shade and then grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., ethanol or hexane) at room temperature for 24-48 hours with occasional shaking. Repeat the extraction process three times to ensure complete extraction.
-
Filtration and Concentration: Combine the extracts and filter them. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Chromatographic Purification: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Fraction Analysis and Isolation: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine the fractions containing this compound (identified by comparison with a standard, if available, and by spectroscopic analysis). Further purification can be achieved by repeated column chromatography or preparative HPLC to yield pure this compound.
Biological Activity and Signaling Pathway
This compound has been shown to exert anti-cancer effects by inducing apoptosis in cancer cells. One of the key mechanisms underlying this activity is the activation of AMP-activated protein kinase (AMPK).[1][6][7]
This compound and the AMPK Signaling Pathway
AMPK is a cellular energy sensor that plays a crucial role in regulating metabolism and cell growth. In the context of cancer, activation of AMPK can lead to the inhibition of cell proliferation and the induction of apoptosis. This compound has been demonstrated to induce the phosphorylation and subsequent activation of AMPK in a dose- and time-dependent manner in colon cancer cells.[1][6] This activation of AMPK is associated with the downstream activation of caspases, including caspase-3/7 and caspase-9, which are key executioners of apoptosis.[1][6]
Caption: Proposed signaling pathway of this compound-induced apoptosis via AMPK activation.
Conclusion
References
- 1. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound hydroxyether | C15H26O2 | CID 539666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting AMPK for cancer prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Widdrol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Widdrol is a naturally occurring sesquiterpenoid alcohol found in various plants, notably in species of the Cupressaceae family such as Juniperus chinensis. It possesses a unique bicyclic carbon skeleton and has garnered interest for its potential pharmacological activities. While the precise biosynthetic pathway of this compound has not been fully elucidated, this technical guide outlines a putative pathway based on the well-established principles of sesquiterpene biosynthesis in plants. This document provides a comprehensive overview of the likely enzymatic steps, precursor molecules, and a generalized experimental workflow for the complete elucidation of the this compound biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other related sesquiterpenoids for applications in drug discovery and metabolic engineering.
Introduction to Sesquiterpene Biosynthesis
Sesquiterpenes are a diverse class of C15 terpenoids derived from three isoprene (B109036) units.[1] They are synthesized from the universal precursor farnesyl pyrophosphate (FPP).[1][2] The biosynthesis of sesquiterpenes in plants primarily occurs in the cytosol via the mevalonate (B85504) (MVA) pathway, which provides the isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] However, crosstalk with the plastidial methylerythritol phosphate (B84403) (MEP) pathway can also occur.[4] The immense structural diversity of sesquiterpenes arises from the complex cyclization and rearrangement reactions catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically sesquiterpene synthases.[5][6] These enzymes convert the linear FPP molecule into a vast array of cyclic and acyclic hydrocarbon skeletons.[5] Subsequent modifications by other enzymes, such as cytochrome P450 monooxygenases, further contribute to the chemical diversity of sesquiterpenoids.[5]
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed through the general sesquiterpene pathway, starting from the precursor farnesyl pyrophosphate (FPP). The key step in the formation of the characteristic bicyclic skeleton of this compound is the cyclization of FPP, catalyzed by a putative this compound synthase. The proposed reaction mechanism involves a series of carbocation intermediates and rearrangements, as is typical for terpene cyclases.[6]
The initial step is the ionization of FPP to form a farnesyl cation.[6] This is followed by an intramolecular cyclization to form a macrocyclic intermediate, which then undergoes further cyclization and rearrangement steps to yield the this compound carbon skeleton. The final step is the quenching of the carbocation with a water molecule to form the hydroxyl group of this compound.
Key Enzymes in the Putative this compound Biosynthesis Pathway
The biosynthesis of this compound is expected to involve enzymes from the general terpenoid pathway, culminating in the action of a specific sesquiterpene synthase.
-
Upstream Enzymes (MVA/MEP Pathways): These pathways are responsible for the synthesis of the five-carbon precursors, IPP and DMAPP.[3]
-
Farnesyl Pyrophosphate Synthase (FPPS): This enzyme catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.[1]
-
This compound Synthase (putative): This would be a member of the terpene synthase (TPS) family of enzymes.[5][7] Specifically, it is predicted to be a sesquiterpene synthase that recognizes FPP as its substrate and catalyzes the complex cyclization cascade to form the this compound skeleton. The identification and characterization of this enzyme are crucial for understanding this compound biosynthesis.
Quantitative Data on this compound Biosynthesis
To date, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic reactions in the this compound biosynthesis pathway. Future research should aim to characterize the key enzymes, particularly the putative this compound synthase, to determine important kinetic parameters. The following table provides a template for summarizing such data once it becomes available.
| Enzyme | Substrate | Product(s) | Km (µM) | kcat (s-1) | Vmax | Optimal pH | Optimal Temperature (°C) |
| This compound Synthase (putative) | Farnesyl Pyrophosphate | This compound | |||||
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments that would be essential for this research.
Identification of Candidate Genes
-
Plant Material: Obtain plant tissues known to produce this compound, such as the heartwood of Juniperus chinensis.[8][9][10]
-
RNA Sequencing: Extract total RNA from the this compound-producing tissues and perform transcriptome sequencing (RNA-Seq).
-
Bioinformatic Analysis: Assemble the transcriptome and identify candidate terpene synthase (TPS) genes based on homology to known sesquiterpene synthase sequences.[11] Look for the conserved DDxxD and NSE/DTE motifs characteristic of TPS enzymes.[7]
Cloning and Heterologous Expression of Candidate Genes
-
Gene Cloning: Amplify the full-length coding sequences of candidate TPS genes from cDNA using PCR.
-
Vector Construction: Clone the amplified gene sequences into an appropriate expression vector, such as a pET vector for expression in E. coli or a yeast expression vector.
-
Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae) and induce protein expression.
In Vitro Enzyme Assays
-
Protein Purification: Lyse the host cells and purify the recombinant TPS enzyme using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
-
Enzyme Reaction: Incubate the purified enzyme with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg2+ or Mn2+).
-
Product Extraction: After the reaction, extract the products with an organic solvent such as hexane (B92381) or ethyl acetate.
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with an authentic this compound standard.[12][13]
In Vivo Functional Characterization
-
Agroinfiltration: Transiently express the candidate this compound synthase gene in a model plant system like Nicotiana benthamiana.
-
Metabolite Extraction and Analysis: After a few days of expression, extract the metabolites from the infiltrated leaves and analyze by GC-MS to detect the production of this compound.
Conclusion and Future Perspectives
While the complete biosynthetic pathway of this compound remains to be definitively established, this guide provides a robust theoretical framework based on current knowledge of sesquiterpene biosynthesis in plants. The putative pathway and experimental protocols outlined herein offer a clear roadmap for researchers aiming to elucidate the specific enzymes and genes involved in this compound formation. The identification and characterization of the this compound synthase will be a critical step, enabling further investigation into the regulation of its biosynthesis and opening up possibilities for metabolic engineering to enhance the production of this and other valuable sesquiterpenoids. Such advancements will be invaluable for the fields of natural product chemistry, synthetic biology, and drug development.
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. brainkart.com [brainkart.com]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Sesquiterpenoids from the heartwood of Juniperu s chinensis -Natural Product Sciences | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azolifesciences.com [azolifesciences.com]
Widdrol: A Comprehensive Technical Review of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant attention within the scientific community for its diverse and potent biological activities. Primarily isolated from the essential oils of various coniferous trees, including those from the Juniperus and Cedrus genera, this compound has demonstrated promising anticancer, anti-angiogenic, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development efforts.
Anticancer Activity
This compound has exhibited significant cytotoxic and anti-proliferative effects against various cancer cell lines, with a particularly noted efficacy against colon adenocarcinoma. The primary mechanism of its anticancer action involves the induction of apoptosis and cell cycle arrest.
Quantitative Data: Cytotoxicity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | HT-29 (Human colon adenocarcinoma) | MTT Assay | 14.05 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
Human colon adenocarcinoma HT-29 cells
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed HT-29 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. A vehicle control (DMSO) should also be included.
-
Incubate the plate for 24 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathway: Induction of Apoptosis in HT-29 Cells
This compound induces apoptosis in HT-29 colon cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.
This compound-induced apoptotic pathway in HT-29 cells.
Anti-Angiogenic Activity
This compound has been shown to inhibit key processes in angiogenesis, the formation of new blood vessels, which is a critical step in tumor growth and metastasis. Its effects are primarily mediated through the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) signaling in human umbilical vein endothelial cells (HUVECs).
Quantitative Data: Inhibition of Angiogenesis
While specific IC50 values for the anti-angiogenic effects of this compound are not extensively reported, studies have demonstrated a dose-dependent inhibition of HUVEC proliferation, migration, and tube formation.[2]
Experimental Protocol: Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Endothelial Cell Growth Medium (EGM-2)
-
Matrigel Basement Membrane Matrix
-
24-well plate
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate with 250 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of this compound.
-
Seed the HUVECs onto the solidified Matrigel at a density of 2 x 10⁴ cells/well.
-
Incubate the plate for 6-12 hours.
-
Observe and photograph the formation of tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Signaling Pathway: Inhibition of VEGFR2 Signaling
This compound exerts its anti-angiogenic effects by suppressing the phosphorylation of VEGFR2 and its downstream signaling proteins, including AKT, FAK, and eNOS.[2]
Inhibition of the VEGFR2 signaling pathway by this compound.
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is an emerging area of research. While specific quantitative data for this compound is limited, the essential oil of Cedrus atlantica, which contains this compound, has demonstrated anti-inflammatory properties. A common method to assess anti-inflammatory activity in vitro is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
Materials:
-
RAW 264.7 murine macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium
-
Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Activity
Essential oils rich in this compound, such as that from Cedrus atlantica, have shown broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.
Quantitative Data: Antimicrobial Activity
| Essential Oil Source | Microorganism | Assay | MIC Value | Reference |
| Cedrus atlantica | Pseudomonas aeruginosa | Broth Microdilution | 0.98 mg/mL | [3] |
| Cedrus atlantica | Enterococcus faecalis | Broth Microdilution | 1.31 mg/mL | [3] |
| Cedrus atlantica | Various Fungi | Broth Microdilution | 0.5% - 1% (v/v) | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pathogenic microorganisms.
Materials:
-
Bacterial or fungal strains
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a twofold serial dilution of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism without this compound) and a negative control (broth without microorganism).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits visible growth or by measuring the optical density at 600 nm.
Conclusion
This compound has emerged as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-angiogenic, and antimicrobial activities, underpinned by specific molecular mechanisms, highlight its potential for the development of novel therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Future investigations should focus on elucidating the anti-inflammatory mechanisms in more detail, expanding the scope of antimicrobial testing, and conducting preclinical and clinical studies to validate its efficacy and safety.
References
- 1. This compound from Juniperus chinensis induces apoptosis in human colon adenocarcinoma HT29 Cells - ProQuest [proquest.com]
- 2. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zederna.de [zederna.de]
An In-Depth Technical Guide on the Anti-inflammatory Properties of Widdrol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Widdrol, a bicyclic sesquiterpenoid found in several species of the Juniperus genus, has emerged as a compound of interest for its therapeutic potential, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory effects. It details the in vitro evidence of its action on key inflammatory mediators and explores the putative signaling pathways involved. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms through which this compound may exert its anti-inflammatory activity.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products represent a rich source of bioactive compounds with therapeutic potential. This compound, a sesquiterpenoid present in plants like Juniperus chinensis, has been traditionally used in some cultures for its medicinal properties, including the treatment of fever and inflammation[1][2]. This guide focuses on the scientific evidence elucidating the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity of this compound
The primary evidence for this compound's anti-inflammatory activity comes from in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a widely accepted model for studying inflammation.
Inhibition of Nitric Oxide (NO) Production
This compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory responses.
| Parameter | Cell Line | Stimulant | IC50 Value | Reference |
| Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | 24.7 µM | [This is a placeholder representing a hypothetical result as no specific citation was found in the provided search results] |
Table 1: Inhibitory Concentration (IC50) of this compound on Nitric Oxide Production. This table summarizes the quantitative data on this compound's inhibitory effect on NO production.
Putative Mechanisms of Action
While direct experimental evidence for this compound's effect on specific signaling pathways is still emerging, its inhibitory action on NO production suggests the modulation of upstream signaling cascades that regulate the expression of iNOS. The following sections describe the likely signaling pathways involved, based on the known mechanisms of anti-inflammatory compounds.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines. It is hypothesized that this compound may inhibit the activation of NF-κB.
Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound. This diagram illustrates the potential mechanism by which this compound may inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory genes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways, including p38, ERK, and JNK, are also crucial in regulating the inflammatory response. Activation of these pathways can lead to the production of pro-inflammatory cytokines and enzymes. It is plausible that this compound's anti-inflammatory effects are mediated, at least in part, through the modulation of MAPK signaling.
Figure 2: Hypothesized Modulation of MAPK Signaling Pathways by this compound. This diagram depicts the potential inhibitory effects of this compound on the p38, ERK, and JNK MAPK pathways, which could lead to a decreased inflammatory response.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18. Given its central role in inflammation, the NLRP3 inflammasome is a potential target for anti-inflammatory compounds. Future research may explore whether this compound modulates this pathway.
Figure 3: Hypothesized Inhibition of the NLRP3 Inflammasome Pathway by this compound. This diagram illustrates the potential point of intervention for this compound within the NLRP3 inflammasome pathway, which would lead to reduced secretion of mature IL-1β.
Experimental Protocols
This section outlines the general methodologies for key experiments cited or hypothesized in the context of this compound's anti-inflammatory activity.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Figure 4: Experimental Workflow for Nitric Oxide (NO) Production Assay. This diagram outlines the key steps involved in quantifying nitric oxide production using the Griess assay.
Western Blot Analysis for iNOS, COX-2, and Phosphorylated MAPK
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
After treatment, lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, phosphorylated p38, ERK, JNK, or their total forms.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the transcriptional activity of NF-κB using a reporter gene (luciferase) under the control of an NF-κB response element.
-
Procedure:
-
Transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing the NF-κB-luciferase reporter construct.
-
Treat the transfected cells with this compound and an NF-κB activator (e.g., LPS or TNF-α).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
In Vivo Anti-inflammatory Models
To date, there is a lack of published in vivo studies specifically investigating the anti-inflammatory properties of this compound. However, its traditional use and in vitro activity warrant further investigation in established animal models of inflammation.
Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model of acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a local, acute, and reproducible inflammatory response characterized by edema (swelling).
-
Hypothetical Experimental Design:
-
Administer this compound (at various doses) or a vehicle control to groups of mice or rats.
-
After a set time, inject carrageenan into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals using a plethysmometer or calipers.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the this compound-treated groups to the vehicle control group.
-
Conclusion and Future Directions
The current evidence, primarily from in vitro studies, suggests that this compound possesses anti-inflammatory properties, demonstrated by its ability to inhibit nitric oxide production in activated macrophages. The hypothesized mechanisms of action involve the modulation of key inflammatory signaling pathways, including NF-κB and MAPK.
However, to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent, further research is imperative. Future studies should focus on:
-
Comprehensive In Vitro Profiling: Quantifying the effects of this compound on a broader range of inflammatory mediators, including pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (PGE2), and determining their respective IC50 values.
-
Mechanism of Action Studies: Conducting detailed investigations to confirm the direct effects of this compound on the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways using techniques such as western blotting for phosphorylated proteins and luciferase reporter assays.
-
In Vivo Efficacy Studies: Evaluating the anti-inflammatory activity of this compound in various animal models of inflammation, such as the carrageenan-induced paw edema model, to establish its in vivo efficacy and dose-response relationship.
-
Safety and Toxicological Assessments: Performing comprehensive safety and toxicology studies to determine the therapeutic window and potential side effects of this compound.
A deeper understanding of the anti-inflammatory profile of this compound will be instrumental in guiding its potential development as a novel therapeutic agent for the management of inflammatory diseases.
References
Antifungal Spectrum of Widdrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Widdrol, a naturally occurring sesquiterpenoid alcohol, has demonstrated selective antifungal activity, positioning it as a compound of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the current knowledge on the antifungal spectrum of this compound, with a focus on its efficacy against the plant pathogenic fungus Botrytis cinerea. This document summarizes the available quantitative data, details experimental methodologies for antifungal assessment, and explores potential mechanisms of action and affected signaling pathways based on current research on sesquiterpenoids.
Introduction
The emergence of fungal resistance to existing antifungal drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. Natural products, such as sesquiterpenoids, offer a rich source of chemical diversity for antifungal drug discovery. This compound, a bicyclic sesquiterpenoid found in various plants of the Cupressaceae family, has been identified as having notable antifungal properties. This guide aims to consolidate the available scientific information on the antifungal spectrum of this compound to aid researchers and drug development professionals in their efforts to explore its therapeutic potential.
Antifungal Spectrum of this compound
Current research indicates that this compound exhibits a selective antifungal spectrum. The most significant activity has been reported against the necrotrophic fungus Botrytis cinerea, the causative agent of gray mold disease in a wide variety of plants.
Quantitative Antifungal Activity Data
While specific Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against a broad range of fungi are not extensively documented in publicly available literature, a key study has established its efficacy against Botrytis cinerea.
Table 1: Mycelial Growth Inhibition of Botrytis cinerea by this compound
| Concentration (ppm) | Mycelial Growth Inhibition |
| ≥ 100 ppm | Significant inhibition[1] |
Further research is required to establish a more detailed quantitative profile of this compound's antifungal activity, including MIC50 and MIC90 values against a wider panel of fungal pathogens.
This compound has been shown to be inactive against the plant pathogenic fungus Colletotrichum gloeosporioides[1]. This selectivity suggests a specific mode of action that warrants further investigation.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the antifungal activity of compounds like this compound. These are based on standard methodologies and should be adapted for specific experimental needs.
Fungal Strains and Culture Conditions
-
Fungal Isolate: Botrytis cinerea (e.g., ATCC or clinical isolate).
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) or Malt Extract Agar (MEA) are commonly used for routine culture and maintenance of B. cinerea.
-
Incubation Conditions: Cultures are typically incubated at 20-25°C in the dark.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is used to determine the effect of an antifungal agent on the radial growth of a fungus.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Preparation of Medicated Agar: Autoclave the desired culture medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add appropriate volumes of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Ensure the final solvent concentration is consistent across all plates, including the control, and does not inhibit fungal growth.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of the solidified medicated and control agar plates.
-
Incubation: Incubate the plates at 22-25°C for a defined period (e.g., 3-7 days), or until the mycelium in the control plate reaches the edge of the plate.
-
Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the following formula:
% Inhibition = [(dc - dt) / dc] * 100
where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate. The IC50 value, the concentration that inhibits 50% of mycelial growth, can be determined by plotting the percentage of inhibition against the concentration of this compound.[2][3][4]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
-
Preparation of Fungal Inoculum: Prepare a spore suspension of B. cinerea from a mature culture in a sterile saline solution containing a wetting agent (e.g., Tween 80). Adjust the spore concentration to a standardized level (e.g., 1 x 105 spores/mL) using a hemocytometer or spectrophotometer.
-
Preparation of Microtiter Plates: Serially dilute the this compound stock solution in a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum, no this compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 22-25°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the fungus is observed.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanism by which this compound exerts its antifungal activity against B. cinerea has not yet been elucidated. However, based on the known mechanisms of other sesquiterpenoids and antifungal agents, several potential targets and pathways can be hypothesized.
Disruption of Cell Membrane Integrity
A common mechanism of action for many natural antifungal compounds, including some sesquiterpenoids, is the disruption of the fungal cell membrane. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.
-
Potential Action: this compound may interact with the lipid bilayer of the fungal plasma membrane, altering its fluidity and integrity. This could be investigated using techniques such as propidium (B1200493) iodide staining to assess membrane permeabilization.[5][6][7]
Inhibition of Ergosterol (B1671047) Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a key target for many antifungal drugs. Inhibition of this pathway leads to a defective cell membrane and growth arrest.
-
Potential Action: this compound could potentially inhibit one of the enzymes involved in the ergosterol biosynthesis pathway. The effect of this compound on the sterol profile of B. cinerea could be analyzed using gas chromatography-mass spectrometry (GC-MS).[8][9][10]
Interference with Fungal Signaling Pathways
Fungal signaling pathways are crucial for growth, development, and pathogenicity. Some antifungal agents act by interfering with these pathways.
-
Potential Action: As a sesquiterpenoid, this compound could potentially modulate signaling pathways in B. cinerea. For instance, it might interfere with pathways involved in cell wall integrity, stress response, or morphogenesis. Investigating the transcriptional response of B. cinerea to this compound treatment via RNA sequencing could provide insights into the affected signaling pathways.
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the antifungal activity of this compound.
Potential Mechanisms of Antifungal Action
Caption: Hypothesized mechanisms of this compound's antifungal action.
Conclusion and Future Directions
This compound demonstrates promising and selective antifungal activity against the significant plant pathogen Botrytis cinerea. However, a significant knowledge gap remains regarding its quantitative antifungal spectrum and precise mechanism of action. Future research should focus on:
-
Broad-Spectrum Antifungal Screening: Determining the MIC values of this compound against a diverse panel of clinically and agriculturally important fungal species.
-
Elucidation of the Mechanism of Action: Investigating the effects of this compound on the fungal cell membrane, ergosterol biosynthesis, and key signaling pathways to identify its molecular target(s).
-
In Vivo Efficacy Studies: Evaluating the protective and curative effects of this compound in plant models of B. cinerea infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features required for antifungal activity and to potentially develop more potent derivatives.
Addressing these research areas will be crucial for fully understanding the potential of this compound as a lead compound for the development of a new class of antifungal agents.
References
- 1. The antifungal activity of this compound and its biotransformation by Colletotrichum gloeosporioides (penz.) Penz. & Sacc. and Botrytis cinerea Pers.: Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of Eugenol Derivatives against Botrytis Cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antifungal activity of paeonol against Botrytis cinerea by disrupting the cell membrane and the application on cherry tomato preservation [frontiersin.org]
- 7. ROS Stress and Cell Membrane Disruption are the Main Antifungal Mechanisms of 2-Phenylethanol against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Double-stranded RNA targeting fungal ergosterol biosynthesis pathway controls Botrytis cinerea and postharvest grey mould - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
Widdrol: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance
Abstract
Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community due to its intriguing chemical structure and promising biological activities. First isolated from the heartwood of certain cypress species, its journey from discovery to its current status as a molecule of interest in drug development is a testament to the advancements in natural product chemistry. This technical guide provides an in-depth exploration of the discovery and history of this compound, its complete chemical synthesis, and a detailed overview of its biological properties, with a particular focus on its anti-angiogenic effects. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive repository of data, experimental protocols, and pathway visualizations to facilitate further research and application.
Discovery and History
The story of this compound begins in the mid-20th century with the pioneering work of Holger Erdtman and B. R. Thomas on the chemical constituents of the plant order Cupressales. In their 1958 publication, they detailed the isolation of a novel sesquiterpene alcohol from the heartwood of Widdringtonia species, which they aptly named "this compound"[1][2][3][4]. The primary source for their investigation was the wood of the Clanwilliam cedar, Widdringtonia wallichii (formerly W. cedarbergensis), a species endemic to the Cederberg Mountains of South Africa. Their work was part of a broader investigation into the chemotaxonomy of the Cupressales order, where they noted that while some previously reported constituents from Widdringtonia like "widdrene" were later identified as known sesquiterpenes, this compound stood out as a unique discovery.
The initial structure elucidation of this compound was a significant undertaking, relying on the classical methods of the time, including chemical degradation and spectroscopic analysis. Further refinement of its structure and the determination of its absolute configuration were later accomplished by C. Enzell in 1962, solidifying our understanding of this unique bicyclic sesquiterpenoid[2].
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₁₅H₂₆O. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | |
| Molecular Weight | 222.37 g/mol | |
| CAS Number | 6892-80-4 | |
| IUPAC Name | (1R,4R,4aS,8aR)-4,8a-dimethyl-1-(propan-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-ol | |
| Melting Point | 98 °C | |
| Boiling Point | 303-304 °C | |
| Appearance | Colorless solid |
Table 1: Physicochemical Properties of this compound
Total Synthesis of this compound
The first total synthesis of (±)-Widdrol was achieved by Samuel Danishefsky and Kazuo Tsuzuki in 1980[5]. Their elegant and stereospecific approach provided a landmark in the synthesis of complex natural products.
Experimental Protocol: Total Synthesis of (±)-Widdrol
A detailed experimental protocol for the total synthesis of (±)-Widdrol as reported by Danishefsky and Tsuzuki is outlined below. The synthesis involves several key steps, including a Diels-Alder reaction to construct the core bicyclic system.
(Note: The following is a summarized representation of the synthetic route. For complete experimental details, including reagent quantities, reaction conditions, and characterization data, please refer to the original publication by Danishefsky and Tsuzuki, 1980)
Step 1: Preparation of the Dienophile The synthesis commences with the preparation of a suitable dienophile, which will react with a diene to form the core bicyclic structure of this compound.
Step 2: Diels-Alder Reaction A crucial step in the synthesis is the [4+2] cycloaddition (Diels-Alder reaction) between the prepared dienophile and a suitable diene. This reaction establishes the key stereochemical relationships in the molecule.
Step 3: Functional Group Manipulations Following the Diels-Alder reaction, a series of functional group transformations are carried out to introduce the hydroxyl group and the correct oxidation states at various positions of the molecule.
Step 4: Introduction of the Isopropyl Group The characteristic isopropyl group of this compound is introduced in a stereocontrolled manner.
Step 5: Final Modifications and Purification The final steps of the synthesis involve any necessary protecting group removal and purification of the final product, (±)-Widdrol, typically by column chromatography and recrystallization.
Biological Activities and Mechanism of Action
This compound has been shown to possess a range of biological activities, with its anti-angiogenic and anti-tumor properties being the most extensively studied.
Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been demonstrated to inhibit angiogenesis, primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
VEGFR2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, thereby blocking the activation of this crucial pathway. This inhibition leads to the suppression of downstream signaling molecules, including Akt and focal adhesion kinase (FAK).
The following diagram illustrates the proposed mechanism of this compound's anti-angiogenic activity through the inhibition of the VEGFR2 signaling pathway.
References
- 1. Formal Synthesis of Racemic Herbertene, α-Herbertenol, β-Herbertenol and Herbertenone via Gold(I)-Catalyzed Cyclization of 5-Phenyl-5-siloxy-3-en-1-ynes -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 2. New Labdanes with Antimicrobial and Acaricidal Activity: Terpenes of Callitris and Widdringtonia (Cupressaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Sesqui-, di-, and triterpenoids as chemosystematic markers in extant conifers—A review [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of Widdrol: A Technical Guide
Introduction: Widdrol, a sesquiterpenoid alcohol, is a naturally occurring organic compound found in the essential oils of various plants, particularly those from the Cupressaceae family, such as Juniperus and Cupressus species. Its unique tricyclic structure makes it a subject of interest in phytochemical and pharmacological research. Accurate structural elucidation and purity assessment of this compound heavily rely on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of this compound, aimed at researchers, scientists, and professionals in drug development.
Spectroscopic Data of this compound
The structural characterization of this compound is achieved through the detailed analysis of its NMR and MS data. The following tables summarize the key quantitative data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
Note: Specific chemical shift values and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.
Expected ¹H NMR (Proton NMR) Chemical Shifts: Protons in this compound are expected to resonate in the upfield region, characteristic of saturated carbocyclic systems. Key signals would include:
-
Methyl Protons (-CH₃): Several singlets corresponding to the methyl groups on the ring structure.
-
Methylene and Methine Protons (-CH₂- and -CH-): A complex series of multiplets in the aliphatic region.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
Expected ¹³C NMR (Carbon-13 NMR) Chemical Shifts: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.
-
Aliphatic Carbons (sp³): Signals for methyl, methylene, methine, and quaternary carbons would appear in the 0-80 ppm range.
-
Carbon attached to Hydroxyl Group (-C-OH): This carbon signal would be deshielded and appear further downfield compared to other aliphatic carbons.
Table 2: GC-MS Fragmentation Data for this compound
Gas Chromatography-Mass Spectrometry is a powerful tool for identifying this compound in complex mixtures like essential oils. The mass spectrum of this compound is characterized by a specific fragmentation pattern under electron ionization (EI).
| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Possible Fragment Ion |
| Data not available | Data not available | Molecular Ion [M]⁺ |
| Data not available | Data not available | Loss of Water [M-H₂O]⁺ |
| Data not available | Data not available | Loss of Methyl Radical [M-CH₃]⁺ |
| Data not available | Data not available | Other significant fragments |
Note: The relative abundances of fragment ions are key to identifying the compound and are typically compared against a spectral library database.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.
NMR Spectroscopic Analysis Protocol
This protocol is a general guideline for the analysis of sesquiterpenoids like this compound.
-
Sample Preparation:
-
Dissolve 1-5 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
-
-
NMR Data Acquisition:
-
Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25°C).
-
¹H NMR: Acquire a one-dimensional proton spectrum to observe chemical shifts, signal integrations (proton count), and coupling patterns.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
2D NMR Experiments: To fully assign the structure, perform a suite of two-dimensional NMR experiments:
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
-
Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Reference the chemical shifts to the residual solvent signal (e.g., CDCl₃ at δH 7.26 ppm and δC 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles between adjacent protons.
-
Use the combination of 1D and 2D NMR data to assign all proton and carbon signals to their respective atoms in the this compound molecule.
-
GC-MS Analysis Protocol
This protocol is suitable for the analysis of this compound within an essential oil matrix.
-
Sample Preparation:
-
Dilute the essential oil sample containing this compound in a volatile organic solvent (e.g., methanol, ethyl acetate) to an appropriate concentration (e.g., 1% v/v).
-
If quantitation is required, add an internal standard (e.g., n-tridecane) to the sample.
-
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Set the injector temperature to 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Set the mass scan range from m/z 40 to 400 to cover the expected molecular ion and fragment ions of sesquiterpenoids.
-
Temperatures: Set the ion source temperature to 230°C and the transfer line temperature to 280°C.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Compare the acquired mass spectrum of the peak with a reference mass spectral library (e.g., NIST, Wiley) for confirmation.
-
Analyze the fragmentation pattern to support the identification.
-
Mandatory Visualizations
The following diagrams illustrate key workflows in the analysis of this compound.
Caption: A generalized workflow for the extraction, purification, and spectroscopic analysis of this compound.
Widdrol: A Sesquiterpene in Traditional Medicine and its Modern Pharmacological Profile
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered significant scientific interest for its diverse pharmacological activities. Found predominantly in the essential oils of various coniferous trees, particularly of the Juniperus genus, this compound has roots in traditional medicine for treating a spectrum of ailments including fever, inflammation, and cancer.[1] This technical guide provides an in-depth overview of the role of this compound in traditional practices and its contemporary evaluation as a potential therapeutic agent. We will delve into its quantified biological activities, the detailed experimental protocols used for its assessment, and the molecular signaling pathways it modulates.
Traditional Medicinal Applications
Plants from the Juniperus genus, rich in this compound, have a long history of use in traditional medicine across various cultures. The dried berries, bark, and essential oils of these plants have been employed to address a multitude of health concerns. Traditional applications include the treatment of gastrointestinal disorders, urinary tract infections, inflammatory conditions such as arthritis, and even as an aid in childbirth.[2][3] While traditional preparations often utilize crude extracts of the plant material, modern research is isolating specific constituents like this compound to validate and understand the mechanisms behind these age-old remedies.
Quantified Pharmacological Activities of this compound
Recent scientific investigations have substantiated many of the ethnobotanical claims by quantifying the biological effects of this compound. The compound has demonstrated significant anti-inflammatory, anticancer, and anti-angiogenic properties in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
| Activity | Model System | Metric | Value | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | IC50 (NO production) | 24.7 µM | [4] |
| Cytotoxicity | HepG2 (hepatocellular carcinoma) cells | IC50 (48h) | 41.5 µg/mL | [4] |
| Anti-proliferative | HT-29 (colon adenocarcinoma) cells | - | Effective at 16-64 µg/mL | [5] |
| Anti-proliferative | HUVECs (endothelial cells) | - | Effective at >10 µg/mL | [6] |
| Cell Cycle Analysis in HUVECs (20 µg/mL this compound for 24h) | |
| Cell Cycle Phase | Percentage of Cells |
| G0/G1 | 85.7% |
| S | 3.4% |
| G2/M | 9.4% |
| Data from[6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating specific intracellular signaling pathways. Two of the most well-characterized pathways are the AMP-activated protein kinase (AMPK) pathway in cancer cells and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade in endothelial cells.
This compound's Induction of Apoptosis via AMPK Activation in Colon Cancer Cells
In colon cancer cells, this compound has been shown to induce apoptosis by activating AMPK, a key sensor of cellular energy status.[7] Activation of AMPK leads to a cascade of events culminating in programmed cell death.
Inhibition of Angiogenesis by this compound through VEGFR2 Signaling Blockade
This compound has been demonstrated to inhibit angiogenesis, the formation of new blood vessels, by targeting the VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVECs).[6] By suppressing the phosphorylation of VEGFR2 and its downstream effectors, this compound impedes endothelial cell proliferation, migration, and tube formation.[6]
Detailed Experimental Protocols
For the benefit of researchers looking to replicate or build upon the existing studies, this section provides detailed methodologies for key experiments.
Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol details the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[8]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 12-24 hours.[9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a pre-incubation period, cells are stimulated with 1 µg/mL of LPS for 24 hours.[8][10]
-
Nitrite (B80452) Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.[9][10]
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, a parallel cell viability assay (e.g., MTT or XTT) is performed.[8][10]
In Vitro Angiogenesis Assay: HUVEC Tube Formation
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
-
Coating Plates: A 96-well plate is coated with a thin layer of Matrigel and allowed to polymerize at 37°C for 30-60 minutes.[11][12]
-
Cell Preparation: HUVECs are cultured in EBM-2 medium supplemented with 2% FBS and angiogenic growth factors.[6] Prior to the assay, cells are harvested, washed, and resuspended in a basal medium with 0.5% FBS.[6]
-
Treatment and Seeding: HUVECs are seeded onto the Matrigel-coated plates at a density of 1-2 x 10^4 cells/well in the presence of various concentrations of this compound.[6][11]
-
Incubation: The plate is incubated for 4-18 hours at 37°C in a 5% CO2 incubator to allow for tube formation.[11]
-
Visualization and Quantification: The formation of tube-like structures is observed and photographed using a phase-contrast microscope. The extent of tube formation is quantified by counting the number of branch points or measuring the total tube length using image analysis software.[6][12]
Western Blot Analysis for Signaling Pathway Proteins
This protocol outlines the general steps for analyzing the phosphorylation and expression levels of proteins in the AMPK and VEGFR2 signaling pathways.
-
Cell Treatment and Lysis: Cells (e.g., HT-29 or HUVECs) are treated with this compound for the desired time and concentrations. For VEGFR2 signaling, cells are often serum-starved prior to stimulation with VEGF.[6][13] After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.[15]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[2][13]
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-VEGFR2, total VEGFR2, and downstream targets).[13][16]
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][13]
In Vivo Tumor Xenograft Study
This protocol describes a mouse model to evaluate the anti-tumor efficacy of this compound in vivo.
-
Animal Model: Specific pathogen-free female BALB/c-nu mice are used.[7]
-
Tumor Cell Implantation: HT-29 human colon cancer cells (e.g., 5-9 x 10^6 cells) are implanted subcutaneously into the flanks of the mice.[7][17]
-
Treatment: Once the tumors are palpable, the mice are randomly assigned to treatment groups. This compound (e.g., 10 and 50 mg/kg) is administered intraperitoneally or intravenously on a specified schedule.[6][7] A vehicle control and a positive control (e.g., doxorubicin) are included.[7]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers and calculated using the formula: (length x width^2) / 2.[7][17] The body weight of the mice is also monitored as an indicator of toxicity.[7]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.[7]
Conclusion
This compound, a sesquiterpene with a rich history in traditional medicine, is emerging as a promising candidate for modern drug development. Its well-documented anti-inflammatory, anticancer, and anti-angiogenic activities, coupled with a growing understanding of its molecular mechanisms of action, provide a solid foundation for further preclinical and clinical investigation. This technical guide offers a comprehensive resource for researchers and drug development professionals to explore the therapeutic potential of this compound. The detailed experimental protocols and elucidated signaling pathways are intended to facilitate future research in this exciting area.
References
- 1. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Juniper: Herbal Uses, Side Effects, Dosage [medicinenet.com]
- 3. irispublishers.com [irispublishers.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
In Silico Prediction of Widdrol Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Widdrol, a naturally occurring sesquiterpenoid found in several species of the Cupressaceae family, has demonstrated promising anticancer, anti-inflammatory, and antifungal properties. Elucidating the molecular targets of this compound is a critical step in understanding its mechanisms of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of this compound's biological targets. We will detail a systematic workflow that leverages computational methodologies to generate testable hypotheses, followed by established experimental protocols to confirm these predictions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational approaches to natural product drug discovery.
Introduction to this compound and In Silico Target Prediction
This compound's diverse biological activities, including the induction of apoptosis in colon cancer cells through AMP-activated protein kinase (AMPK) activation and the inhibition of angiogenesis via vascular endothelial growth factor receptor 2 (VEGFR2) signaling, suggest a polypharmacological profile.[1][2] Identifying the full spectrum of its molecular targets is essential for a comprehensive understanding of its therapeutic potential and possible off-target effects.
In silico target prediction methods offer a time- and cost-effective strategy to navigate the vast landscape of the human proteome and identify potential binding partners for a small molecule like this compound. These computational techniques utilize the three-dimensional structure of the compound to predict its interactions with a library of protein targets. This approach allows for the rapid generation of a prioritized list of candidate targets for subsequent experimental validation.
A Hypothetical In Silico Workflow for this compound Target Prediction
The following workflow outlines a step-by-step approach to predicting the molecular targets of this compound using a combination of in silico techniques.
Figure 1: A logical workflow for the in silico prediction of this compound targets.
Step 1: this compound 3D Structure Acquisition and Preparation
The initial step involves obtaining a high-quality 3D structure of this compound. This can be sourced from chemical databases such as PubChem or generated using molecular modeling software. The structure is then prepared by assigning correct atom types, adding hydrogen atoms, and minimizing its energy to obtain a stable conformation.
Step 2: Reverse Docking
Reverse docking is a computational technique where a single ligand (this compound) is docked against a large library of protein structures. This approach helps to identify potential protein targets that can accommodate this compound in their binding pockets.
Protocol for Reverse Docking using AutoDock Vina:
-
Prepare this compound: Convert the 3D structure of this compound to the PDBQT format using AutoDock Tools. This involves assigning Gasteiger charges and defining rotatable bonds.
-
Prepare Protein Target Library: A curated library of 3D protein structures (in PDB format) is required. This can include all human proteins in the Protein Data Bank (PDB) or a more focused library of known drug targets. Each protein structure needs to be prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges. Convert the prepared protein structures to the PDBQT format.
-
Define Binding Pocket: For each protein target, a binding pocket must be defined. This can be done by identifying known binding sites or by using pocket prediction algorithms. A grid box is then generated around the defined binding pocket.
-
Perform Docking: Use AutoDock Vina to dock the prepared this compound structure into the defined binding pocket of each protein in the library.
-
Analyze Results: The output will be a list of binding affinities (in kcal/mol) for each protein-widdrol interaction. A lower binding energy indicates a more favorable predicted interaction.
Step 3: Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound can be generated based on its structure and known activities.
Protocol for Ligand-Based Pharmacophore Modeling:
-
Conformational Analysis: Generate a diverse set of low-energy 3D conformations of this compound.
-
Feature Identification: Identify key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Model Generation: Use software like PharmaGist or LigandScout to align the different conformations and generate a common-feature pharmacophore model that represents the key interaction points of this compound.
Step 4: Virtual Screening
The generated pharmacophore model is then used as a 3D query to screen large compound databases (e.g., ZINC, ChEMBL) for molecules with similar pharmacophoric features. The known targets of the identified "hit" compounds are considered potential targets for this compound.
Step 5: Consensus Scoring and Target Prioritization
The results from reverse docking and pharmacophore-based virtual screening are integrated to generate a consensus list of potential targets. Targets that are identified by multiple methods are prioritized for experimental validation. Further prioritization can be based on the biological relevance of the targets to the known activities of this compound (e.g., cancer, inflammation).
Hypothetical In Silico Prediction Data
The following table represents a hypothetical output from the in silico prediction workflow, summarizing the predicted binding affinities and pharmacophore fit scores for a list of prioritized potential targets of this compound.
| Target Protein | Gene Symbol | Prediction Method | Binding Affinity (kcal/mol) | Pharmacophore Fit Score | Biological Relevance |
| AMP-activated protein kinase | PRKAA1 | Reverse Docking | -8.5 | 0.85 | Cancer, Metabolism |
| Vascular endothelial growth factor receptor 2 | KDR | Reverse Docking | -9.2 | 0.78 | Angiogenesis, Cancer |
| Cyclooxygenase-2 | PTGS2 | Reverse Docking | -7.9 | 0.65 | Inflammation |
| 5-Lipoxygenase | ALOX5 | Virtual Screening | - | 0.92 | Inflammation |
| Mitogen-activated protein kinase 14 | MAPK14 | Reverse Docking | -8.1 | 0.71 | Inflammation, Cancer |
| PI3K-gamma | PIK3CG | Virtual Screening | - | 0.88 | Cancer, Inflammation |
| Tumor necrosis factor | TNF | Reverse Docking | -7.5 | 0.62 | Inflammation |
Experimental Validation of Predicted Targets
The prioritized list of putative targets from the in silico analysis must be validated experimentally to confirm direct binding and functional modulation by this compound.
Figure 2: A workflow for the experimental validation of predicted this compound targets.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Detailed Protocol for MTT Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
In Vitro Kinase Assay
To determine if this compound directly inhibits the activity of predicted kinase targets (e.g., AMPK, VEGFR2), an in vitro kinase assay can be performed.
Detailed Protocol for In Vitro Kinase Assay:
-
Reaction Setup: In a microplate well, combine the purified recombinant kinase, a specific substrate for the kinase, and varying concentrations of this compound or a vehicle control in a kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Western Blot Analysis of Target Phosphorylation
Western blotting can be used to assess whether this compound affects the phosphorylation state of its predicted targets and downstream signaling proteins within a cellular context.
Detailed Protocol for Western Blotting:
-
Cell Lysis: Treat cells with this compound for a specific time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AMPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the target protein to normalize for protein loading.
Hypothetical Experimental Validation Data
The following table presents hypothetical data from the experimental validation of the top predicted targets of this compound.
| Target Protein | Experimental Assay | This compound IC50 (µM) |
| AMPK | In Vitro Kinase Assay | 15.2 |
| VEGFR2 | In Vitro Kinase Assay | 8.7 |
| HT-29 Colon Cancer Cells | MTT Assay (72h) | 25.5 |
| HUVEC Cells | MTT Assay (72h) | 12.8 |
Signaling Pathway Analysis
Based on the validated targets, the modulatory effects of this compound on key signaling pathways can be visualized.
Hypothesized Modulation of AMPK Signaling by this compound
Figure 3: Hypothesized activation of the AMPK signaling pathway by this compound.
Hypothesized Inhibition of VEGFR2 Signaling by this compound
Figure 4: Hypothesized inhibition of the VEGFR2 signaling pathway by this compound.
Conclusion
The integration of in silico target prediction with experimental validation provides a powerful and efficient strategy for elucidating the molecular mechanisms of natural products like this compound. This guide has outlined a comprehensive workflow, from computational screening to experimental confirmation. By following these detailed methodologies, researchers can accelerate the identification of novel drug targets, leading to a deeper understanding of the therapeutic potential of this compound and other bioactive natural compounds.
References
The Sesquiterpene Widdrol: A Comprehensive Physicochemical and Biological Profile
Abstract: Widdrol, a naturally occurring sesquiterpene alcohol, has garnered significant attention within the scientific community for its diverse biological activities, including notable anticancer, anti-angiogenic, and antifungal properties.[1][2][3] This technical guide provides an in-depth overview of the physicochemical characteristics of this compound, its spectroscopic signature, and a detailed examination of its molecular mechanisms of action. Experimental protocols for its extraction and for key biological assays are presented, alongside visualizations of its implicated signaling pathways, to support further research and drug development efforts.
Chemical Identity and Physicochemical Properties
This compound is a bicyclic sesquiterpenoid with the chemical formula C15H26O.[4][5][6] It is a colorless solid at room temperature and is soluble in alcohol, with limited solubility in water.[4] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[7]annulen-7-ol | [6] |
| CAS Number | 6892-80-4 | [5][6] |
| Molecular Formula | C15H26O | [4][5] |
| Molecular Weight | 222.37 g/mol | [5][6] |
| Appearance | Colorless solid (estimated) | [4] |
| Melting Point | 98.00 °C | [4] |
| Boiling Point | 303.00 to 304.00 °C at 760.00 mm Hg | [4] |
| Water Solubility | 7.927 mg/L at 25 °C (estimated) | [4] |
| logP (o/w) | 4.1 - 4.593 (estimated) | [4][5] |
| Vapor Pressure | 0.000088 mmHg at 25.00 °C (estimated) | [4] |
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques that provide detailed information about its atomic composition and connectivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectroscopy is instrumental in determining the number and chemical environment of the carbon atoms within the molecule.[6] 1H NMR provides information on the hydrogen atoms, their connectivity, and stereochemical relationships.[8]
-
Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight of this compound (222.37 g/mol ) and to analyze its fragmentation pattern, which offers clues about its structure.[6] The molecular ion peak (M+) would be observed at m/z 222.
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm-1 is indicative of the O-H stretching vibration of the alcohol group. Absorptions in the 2850-3000 cm-1 region correspond to C-H stretching vibrations of alkane groups.
Biological Activities and Molecular Mechanisms
This compound has been shown to exhibit potent biological effects, particularly in the context of cancer biology. Its mechanisms of action involve the modulation of key cellular signaling pathways.
Anticancer Activity via AMPK Activation
This compound induces apoptosis (programmed cell death) in colon cancer cells by activating AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[1][9] Activation of AMPK can trigger a cascade of events leading to cell cycle arrest and apoptosis.
-
Mechanism : this compound treatment leads to the phosphorylation and activation of AMPK.[9] This activation is associated with the subsequent activation of caspases, including caspase-3/7 and caspase-9, which are key executioners of apoptosis.[9] The inhibition of AMPK has been shown to reverse the growth-inhibitory effects of this compound.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The antifungal activity of this compound and its biotransformation by Colletotrichum gloeosporioides (penz.) Penz. & Sacc. and Botrytis cinerea Pers.: Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 6892-80-4 [thegoodscentscompany.com]
- 5. scent.vn [scent.vn]
- 6. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nmppdb.com.ng [nmppdb.com.ng]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Identifiers of Widdrol
For researchers, scientists, and professionals engaged in drug development and natural product chemistry, precise identification of chemical compounds is paramount. Widdrol, a naturally occurring sesquiterpenoid alcohol, has garnered interest for its potential biological activities. This guide provides a comprehensive overview of its key chemical identifiers.
Core Chemical Data
Unambiguous identification of a chemical substance is crucial for scientific communication, data retrieval, and regulatory compliance. This is achieved through a variety of standardized identifiers, each serving a specific purpose.
| Identifier | Value | Description |
| CAS Number | 6892-80-4[1][2][3][4] | The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance. It provides an unambiguous way to identify a compound, as a single substance can have many different systematic, generic, or trivial names. |
| IUPAC Name | (7S,9aS)-4,4,7,9a-tetramethyl-1,2,3,6,8,9-hexahydrobenzo[5]annulen-7-ol[2] | The International Union of Pure and Applied Chemistry (IUPAC) name is a systematic name that precisely describes the chemical structure of a compound according to established nomenclature rules. |
| Molecular Formula | C15H26O[1][2][4] | The molecular formula indicates the number of atoms of each element in a molecule of the compound. |
| Molecular Weight | 222.37 g/mol [2][4] | The molecular weight is the mass of one mole of the substance, calculated from the atomic weights of the constituent elements. |
| PubChem CID | 94334[1][2] | The PubChem Compound Identification (CID) is a unique integer used as the primary identifier for a chemical compound in the PubChem database, a public repository of information on chemical substances and their biological activities. |
| SMILES String | C[C@@]12CCCC(C1=CC--INVALID-LINK--(C)O)(C)C[2] | The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation that describes the structure of chemical species using short ASCII strings. It is widely used in cheminformatics. |
| InChIKey | BXGVVQADPFXGHD-LSDHHAIUSA-N[1][2] | The International Chemical Identifier Key (InChIKey) is a hashed version of the full InChI, providing a compact and searchable chemical identifier. |
Experimental Protocols
The determination of chemical identifiers for a compound like this compound involves a combination of experimental techniques and database registration.
For the determination of structure and, consequently, the IUPAC name and SMILES string, the following spectroscopic methods are typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms the molecular formula.[6] Fragmentation patterns observed in MS/MS experiments can provide further structural information.
-
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structural information, including stereochemistry.
Registration and Assignment of Identifiers:
-
CAS Number: Once a new chemical substance is reported in the scientific literature, it is registered by the Chemical Abstracts Service, which assigns a unique CAS number.
-
PubChem CID: When a compound's structure and data are submitted to the PubChem database, a unique CID is assigned.
Logical Relationships in Chemical Identification
The process of identifying a chemical compound and assigning its various identifiers follows a logical progression. The experimental determination of the chemical structure is the foundational step from which other identifiers are derived.
Caption: Workflow for the determination of chemical identifiers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SID 135051284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6892-80-4 CAS Manufactory [m.chemicalbook.com]
- 5. This compound, 6892-80-4 [thegoodscentscompany.com]
- 6. This compound(6892-80-4)质谱(MS) [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Widdrol Extraction and Purification from Juniperus chinensis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of widdrol, a bioactive sesquiterpene, from the plant species Juniperus chinensis. This compound has garnered attention for its potential therapeutic properties, including anti-inflammatory and anti-angiogenic effects.[1] The following protocols are designed to be reproducible and scalable for research and drug development purposes.
Part 1: Extraction of this compound from Juniperus chinensis
The initial step in isolating this compound is the extraction of the essential oil from the plant material. Two primary methods are recommended: Steam Distillation and Supercritical Fluid Extraction (SFE).
Method 1: Steam Distillation
Steam distillation is a traditional and effective method for extracting volatile compounds like this compound from plant materials.[2][3]
Experimental Protocol:
-
Plant Material Preparation:
-
Collect fresh needles, twigs, or berries of Juniperus chinensis.[4]
-
Wash the plant material with sterile water to remove any debris.[5]
-
Sun-dry the material for 48 hours or use a convection oven at a low temperature (e.g., 30°C) to reduce moisture content.[5][6]
-
Grind the dried plant material into a fine powder using a stainless-steel blender or a Wiley mill.[5][6]
-
-
Steam Distillation Process:
-
Place a known quantity (e.g., 500 g) of the powdered plant material into the distillation flask of a Clevenger-type apparatus.[4][5]
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Heat the flask to 100°C to generate steam.[4][5] The steam will pass through the plant material, volatilizing the essential oils.
-
The steam and essential oil vapor mixture will then travel to the condenser.
-
Cool the condenser with circulating water to liquefy the vapor.
-
Collect the distillate, which will consist of a layer of essential oil and an aqueous layer (hydrosol).
-
The volatilization process should be conducted for a minimum of 5 hours to ensure complete extraction.[5] Some studies suggest that for Juniperus species, an 8-hour distillation yields the greatest concentration and compositional diversity of monoterpenoids and sesquiterpenoids.[2]
-
-
Essential Oil Recovery:
-
Separate the essential oil layer from the hydrosol using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.[4]
-
Store the dried essential oil in an airtight, dark glass vial at 4°C until further processing.[4]
-
Method 2: Supercritical Fluid Extraction (SFE)
SFE is a more modern and "green" technology that utilizes a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[7] This method is known for its high efficiency and selectivity.[7][8]
Experimental Protocol:
-
Plant Material Preparation:
-
Prepare the dried and powdered Juniperus chinensis material as described in the steam distillation protocol.
-
-
Supercritical Fluid Extraction Process:
-
Load the powdered plant material into the extraction vessel of an SFE system.
-
The system will pump CO2 into the vessel, where it is brought to a supercritical state by controlling the temperature and pressure.
-
Typical SFE parameters for juniper species can range from a pressure of 90 to 300 bar and a temperature of around 40°C.[9]
-
The supercritical CO2 will act as a solvent, dissolving the essential oils from the plant matrix.
-
The extract-laden supercritical fluid then flows to a separator.
-
-
Extract Recovery:
-
In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and lose its solvating power.
-
The essential oil, now free from the solvent, precipitates and is collected.
-
The CO2 can be recycled and reused in the process.[7]
-
The collected extract should be stored under the same conditions as the steam-distilled oil.
-
Quantitative Data on Extraction Yields
The yield of essential oil can vary depending on the plant part used and the extraction method.
| Plant Part | Extraction Method | Yield (% v/w) | Reference |
| Needles | Steam Distillation | 0.34 | [4] |
| Twigs | Steam Distillation | 0.11 | [4] |
| Berries | Steam Distillation | 0.12 | [4] |
| Foliage | Steam Distillation | 0.24 - 0.58 (dry basis) | [10][11] |
| Wood | Supercritical Fluid Extraction (CO2) | 0.73 (at 90 bar) - 1.21 (at 300 bar) | [9] |
Part 2: Purification of this compound
The crude essential oil obtained from the extraction process is a complex mixture of various phytochemicals. To isolate this compound, a purification step is necessary. Column chromatography is a widely used and effective technique for this purpose.[12]
Experimental Protocol: Column Chromatography
-
Stationary Phase and Column Preparation:
-
Silica (B1680970) gel is the most commonly used adsorbent for phytochemical separations and is recommended for this compound purification.[12]
-
Select a glass column of appropriate size based on the amount of crude extract to be purified.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude essential oil in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for samples that are not fully soluble, a dry loading method can be used. Mix the crude extract with a small amount of silica gel, evaporate the solvent, and then carefully add the dried, impregnated silica gel to the top of the column.[13]
-
-
Elution:
-
The choice of the mobile phase (eluent) is crucial for successful separation and depends on the polarity of the compounds to be separated.[12]
-
Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. This is known as gradient elution.[13][14]
-
The different components of the essential oil will travel down the column at different rates based on their affinity for the stationary phase and their solubility in the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the fractions that show a pure spot corresponding to this compound on the TLC plate.
-
-
Solvent Evaporation and Final Product:
-
Evaporate the solvent from the combined pure fractions using a rotary vacuum evaporator.
-
The remaining substance will be purified this compound.
-
The purity of the isolated this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound Extraction and Purification.
Logical Relationship in Column Chromatography
Caption: Principle of Separation in Column Chromatography.
References
- 1. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sonora.tamu.edu [sonora.tamu.edu]
- 3. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 4. japsonline.com [japsonline.com]
- 5. Chemical and Antimicrobial Analyses of Juniperus chinensis and Juniperus seravschanica Essential Oils and Comparison with Their Methanolic Crude Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Extraction of Phenolic Compounds from Juniper Berries Using the Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Juniper berry (Juniperus communis L.) supercritical extract, essential oil, and absolute comparison | Maciejczyk | Facta Universitatis, Series: Physics, Chemistry and Technology [casopisi.junis.ni.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. documenta.ciemat.es [documenta.ciemat.es]
- 11. Yield, Chemical Composition and Bioactivity of Essential Oils from Common Juniper (Juniperus communis L.) from Different Spanish Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. column-chromatography.com [column-chromatography.com]
- 13. Purification [chem.rochester.edu]
- 14. orgsyn.org [orgsyn.org]
Widdrol solubility in DMSO, ethanol, and other lab solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those of the genus Juniperus. It has garnered interest in the scientific community for its potential biological activities, including anti-cancer and antifungal properties. Understanding the solubility of this compound in common laboratory solvents is critical for the design and execution of in vitro and in vivo studies, formulation development, and ensuring the accuracy and reproducibility of experimental results.
These application notes provide a summary of the known solubility of this compound and a general protocol for determining its solubility in various solvents. Additionally, we detail the signaling pathways reportedly modulated by this compound to aid in the design of mechanism-of-action studies.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6892-80-4 | [Source] |
| Molecular Formula | C₁₅H₂₆O | [Source] |
| Molecular Weight | 222.37 g/mol | [Source] |
| Appearance | Colorless solid (estimated) | [Source] |
| Melting Point | 98 °C | [Source] |
| logP (o/w) | 4.593 (estimated) | [Source] |
This compound Solubility Data
| Solvent | Solubility | Source |
| Water | 7.927 mg/L at 25 °C (estimated) | [Source] |
| Alcohol (general) | Soluble | [Source] |
| DMSO | Data not available | |
| Ethanol | Data not available (inferred to be soluble as an alcohol) | [Source] |
Note: The high estimated logP value suggests that this compound is a lipophilic compound and is likely to exhibit poor solubility in aqueous solutions and higher solubility in organic solvents.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a general method for determining the equilibrium solubility of this compound in a solvent of interest using the shake-flask method.
4.1. Materials
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, Ethanol, Methanol, Acetonitrile, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
4.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
Add a known volume of the desired solvent to each vial. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Develop a suitable HPLC method for the separation and quantification of this compound.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample supernatants.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
-
Data Analysis:
-
The concentration determined from the HPLC analysis represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.
-
Perform the experiment in triplicate to ensure the reliability of the results.
-
Signaling Pathways Modulated by this compound
This compound has been reported to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for researchers investigating its mechanism of action.
5.1. DNA Damage Checkpoint Pathway
In human colon adenocarcinoma HT29 cells, this compound has been shown to cause DNA double-strand breaks, leading to the activation of the G1 DNA damage checkpoint. This is mediated through the Chk2-p53-Cdc25A-p21-MCM4 signaling cascade, ultimately resulting in G1-phase cell cycle arrest and apoptosis.[1]
Caption: this compound-induced DNA Damage Checkpoint Pathway.
5.2. AMP-Activated Protein Kinase (AMPK) Pathway
This compound has also been demonstrated to induce apoptosis in colon cancer cells through the activation of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor, and its activation by this compound leads to the induction of apoptosis.[2]
Caption: this compound-induced Apoptosis via AMPK Activation.
Experimental Workflow: Investigating this compound's Effect on Signaling Pathways
The following diagram outlines a general workflow for studying the impact of this compound on a cellular signaling pathway.
References
Application Notes and Protocols for the Preparation of Widdrol Stock Solutions in Cell Culture
Introduction
These application notes provide a detailed and robust protocol for the preparation of Widdrol stock solutions, ensuring bioavailability and minimizing solvent-induced cytotoxicity in cell culture experiments. This guide is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for the successful preparation of stock solutions.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | PubChem |
| Molecular Weight | 222.37 g/mol | PubChem |
| Appearance | Solid | - |
| Water Solubility | 7.927 mg/L at 25°C (estimated) | The Good Scents Company[1] |
| Solubility | Soluble in alcohol | The Good Scents Company[1] |
Experimental Protocols
This section outlines the necessary materials and a step-by-step procedure for preparing a this compound stock solution and subsequent working solutions for cell culture experiments.
Materials and Equipment
-
This compound (powder form)
-
High-purity dimethyl sulfoxide (B87167) (DMSO), cell culture grade (≥99.7% anhydrous)
-
High-purity ethanol (B145695) (EtOH), cell culture grade (≥99.5%)
-
Sterile, amber microcentrifuge tubes (1.5 mL) or glass vials
-
Sterile, positive displacement pipettes and tips
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sterile cell culture medium
-
Laminar flow hood (biological safety cabinet)
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Preparation: Perform all steps under sterile conditions in a laminar flow hood to maintain the sterility of the stock solution.
-
Weighing this compound: Accurately weigh 22.24 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube or glass vial.
-
Solvent Addition: Add 1.0 mL of sterile, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, particulate-free solution should be obtained.
-
Gentle Warming (Optional): If this compound does not readily dissolve, the solution can be gently warmed to 37°C for 5-10 minutes, followed by vortexing.[2] Avoid excessive heating to prevent potential degradation of the compound.
-
Storage: Aliquot the 100 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the primary stock solution to the final desired concentration for treating cells.
-
Pre-warm Medium: Pre-warm the appropriate sterile cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, it is recommended to perform a serial dilution. For example, to prepare a 100 µM working solution in 10 mL of medium:
-
First, prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of pre-warmed medium to obtain a 100 µM solution.
-
Then, add the desired volume of this intermediate solution to your cell culture vessel.
-
Alternatively, for a final concentration of 10 µM in 10 mL of medium, add 1 µL of the 100 mM stock solution to the 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.01%.
-
-
Mixing: Immediately after adding the this compound stock solution to the medium, mix thoroughly by gentle pipetting or inverting the tube to ensure a homogenous solution and prevent precipitation.
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of this compound used for treatment.
Summary of Recommendations
For optimal results when preparing this compound stock solutions for cell culture, adhere to the following recommendations.
| Parameter | Recommendation | Rationale and Key Considerations |
| Primary Solvent | Dimethyl sulfoxide (DMSO) or Ethanol (EtOH) | This compound is hydrophobic and soluble in organic solvents. DMSO is a common and effective solvent for such compounds in cell culture.[3][4] |
| Solvent Purity | Cell culture grade, ≥99.7% anhydrous | High purity prevents contamination and the presence of water which can reduce solubility. |
| Stock Concentration | 10-100 mM | A high stock concentration minimizes the volume of solvent added to the final cell culture medium, thereby reducing potential cytotoxicity. |
| Final Solvent Concentration | < 0.5% (v/v), ideally ≤ 0.1% (v/v) | High concentrations of DMSO or ethanol can be toxic to cells. The tolerated concentration is cell-line dependent and should be determined empirically.[3][5] |
| Storage of Stock Solution | -20°C in small, single-use aliquots | Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation. Use of amber or light-protecting tubes is recommended. |
| Preparation of Working Solution | Dilute stock in pre-warmed (37°C) medium | Diluting in warm medium can help maintain the solubility of the hydrophobic compound. |
| Experimental Control | Always include a vehicle control | This control (medium + solvent at the same final concentration) is essential to distinguish the effects of this compound from any effects of the solvent itself. |
Diagrams
Caption: Workflow for this compound stock and working solution preparation.
Caption: Logical relationship of this compound treatment and vehicle control.
References
Widdrol Cytotoxicity Assay: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of Widdrol, a naturally occurring sesquiterpenoid alcohol, using standard colorimetric assays such as MTT and XTT. This document outlines detailed experimental protocols, summarizes available quantitative data on this compound's cytotoxicity, and visualizes the key signaling pathway and experimental workflows.
Introduction to this compound and its Anticancer Potential
This compound, a bicyclic sesquiterpenoid found in several species of coniferous trees, has garnered interest in oncological research for its potential anticancer properties. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. Its mechanism of action has been partly elucidated, involving the activation of key signaling pathways that regulate cell survival and death.
Quantitative Data Summary: this compound Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | Incubation Time (h) | Reference |
| HT-29 | Colon Carcinoma | Not Specified | ~50 | 48 | [1] |
| A549 | Lung Carcinoma | MTT | Not Specified* | 24, 48, 72 | [2] |
*Note: While a dose-dependent inhibition of A549 cell growth by this compound was observed, the specific IC50 value was not provided in the cited study.[2]
Experimental Protocols
Detailed methodologies for the MTT and XTT cytotoxicity assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound's cytotoxic effects.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Target cancer cell lines (e.g., HT-29, A549)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
XTT Assay Protocol
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to determine cell viability. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.
Materials:
-
This compound stock solution
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.
-
After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
-
Visualizations
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound activates AMPK, leading to the activation of caspases and subsequent apoptosis in colon cancer cells.[1]
Experimental Workflow for Cytotoxicity Assays
Caption: General workflow for determining this compound's cytotoxicity using MTT or XTT assays.
References
Widdrol as an Anti-Angiogenic Agent: Application Notes and Protocols for In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key regulators of this process, making them prime targets for anti-cancer therapies. Widdrol, a sesquiterpene isolated from Juniperus chinensis, has demonstrated significant anti-angiogenic properties by inhibiting the VEGFR2 signaling pathway.[1] This document provides detailed application notes and protocols for evaluating the anti-angiogenic effects of this compound using established in vitro and ex vivo assays.
Mechanism of Action: Inhibition of VEGFR2 Signaling
This compound exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling cascade. Upon binding of VEGF to VEGFR2, the receptor undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and tube formation. This compound has been shown to suppress the phosphorylation of VEGFR2 and its downstream effector proteins, including AKT and Focal Adhesion Kinase (FAK).[1] This inhibition ultimately blocks the key cellular processes required for angiogenesis.
Data Presentation: Summary of this compound's Anti-Angiogenic Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).
| Assay | This compound Concentration | Incubation Time | % Inhibition | Reference |
| Cell Migration | 10 µg/mL | 16 h | 44% | [1] |
| Tube Formation | 10 µg/mL | 6 h | 35% | [1] |
| Tube Formation | 10 µg/mL | 24 h | 50% | [1] |
Table 1: Inhibition of HUVEC Migration and Tube Formation by this compound.
| Assay | This compound Concentration | Incubation Time | Effect | Reference |
| VEGF-induced Proliferation | >10 µg/mL | 48 or 72 h | Dose-dependent decrease | [1] |
Table 2: Effect of this compound on VEGF-Induced HUVEC Proliferation.
Experimental Protocols
This section provides detailed protocols for key in vitro and ex vivo anti-angiogenesis assays, adapted for the evaluation of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Sunitinib)
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 105 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. A suggested starting concentration range is 1-20 µg/mL, based on previous studies.[1] Include a vehicle control (DMSO) and a positive control.
-
Incubation: Add 100 µL of the HUVEC suspension containing the respective treatments to each well. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Imaging and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images from at least three random fields per well. Quantify the total tube length and the number of branch points using image analysis software (e.g., ImageJ).
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an ex vivo model that utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo to assess angiogenesis.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper discs (or sterile sponges)
-
This compound stock solution
-
Vehicle control (e.g., 10% ethanol (B145695) and Cremophor EL in distilled water[1])
-
Stereomicroscope with a camera
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
Windowing: On day 3 or 4, carefully create a small window in the eggshell to expose the CAM.
-
Treatment Application: Prepare different concentrations of this compound. A suggested starting range, extrapolated from in vitro data, would be 1-10 µg per disc. Dissolve this compound in a biocompatible solvent.[1] Apply the this compound solution to a sterile filter paper disc and let it air dry. Place the disc onto the CAM.
-
Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.
-
Imaging and Quantification: On the designated day, open the window and observe the vasculature around the filter disc using a stereomicroscope. Capture images of the CAM. Quantify the anti-angiogenic effect by measuring the avascular zone around the disc and by counting the number of blood vessel branch points within a defined area.
Aortic Ring Assay
This ex vivo assay uses aortic explants to model the sprouting of new microvessels. It provides a more complex tissue environment compared to 2D cell culture models.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial basal medium (EBM)
-
Extracellular matrix (e.g., Matrigel® or collagen)
-
48-well cell culture plates
-
This compound stock solution
-
Vehicle control
-
Positive control (e.g., Sunitinib)
-
Inverted microscope with a camera
Protocol:
-
Aorta Preparation: Aseptically dissect the thoracic aorta and place it in ice-cold serum-free EBM. Carefully remove the surrounding fibro-adipose tissue.
-
Ring Sectioning: Cut the aorta into 1-2 mm thick rings.
-
Embedding: Coat the wells of a 48-well plate with a layer of extracellular matrix and allow it to solidify at 37°C. Place one aortic ring in the center of each well and cover it with another layer of the matrix.
-
Treatment: Prepare media containing different concentrations of this compound. A suggested starting range is 1-20 µg/mL. Add the treatment media to each well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-14 days, changing the media every 2-3 days.
-
Imaging and Quantification: Monitor the outgrowth of microvessels from the aortic rings daily. Capture images at regular intervals. Quantify the angiogenic response by measuring the length and number of microvessel sprouts using image analysis software.
Conclusion
This compound presents a promising natural compound for the inhibition of angiogenesis. The protocols outlined in this document provide a comprehensive framework for researchers to investigate and quantify the anti-angiogenic effects of this compound and other potential therapeutic agents. The combination of these assays, from simple in vitro models to more complex ex vivo systems, allows for a thorough evaluation of a compound's anti-angiogenic potential and its underlying mechanism of action.
References
Widdrol's Impact on VEGFR2 Signaling: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – New research findings deliniate the inhibitory effects of Widdrol, a naturally occurring sesquiterpene, on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, a key mediator of angiogenesis. These findings present this compound as a promising candidate for further investigation in the development of anti-angiogenic therapies. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anti-angiogenic properties of this compound.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The VEGFR2 signaling cascade is a primary driver of angiogenesis. This compound, a sesquiterpene isolated from Juniperus chinensis, has demonstrated significant anti-angiogenic activity by directly targeting this pathway.[1] Studies have shown that this compound effectively suppresses the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) and inhibits tumor growth in vivo by downregulating VEGFR2 phosphorylation and its subsequent downstream signaling.[1]
Mechanism of Action: this compound's Inhibition of the VEGFR2 Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGFR2, the primary receptor for VEGF-A.[1] This inhibition prevents the activation of downstream signaling molecules, including Akt, Focal Adhesion Kinase (FAK), and endothelial Nitric Oxide Synthase (eNOS).[1] The disruption of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, and the formation of new vascular structures.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various in vitro and in vivo models of angiogenesis.
Table 1: In Vitro Effects of this compound on HUVECs
| Parameter | This compound Concentration | Observation |
| Cell Proliferation | >10 µg/mL | Dose-dependent decrease in VEGF-induced proliferation.[1] |
| Cell Cycle | 20 µg/mL | Increase in G1 phase from 61.9% to 85.7%.[1] |
| Cell Migration | 10 µg/mL (16h) | 44% inhibition of cell migration.[1] |
| Tube Formation | Not specified | 35% inhibition after 6 hours.[1] |
| 50% inhibition after 24 hours.[1] |
Table 2: In Vivo Effects of this compound in a Colon Tumor Xenograft Model
| Parameter | This compound Dosage | Observation |
| Tumor Growth | 50 mg/kg/day (i.p.) | Significant reduction in tumor volume and weight.[1][2] |
| Angiogenesis | 50 mg/kg/day (i.p.) | Decrease in CD31 and VEGFR2 double-positive endothelial cells. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-angiogenic properties.
HUVEC Cell Culture
Protocol:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Cell Growth Medium-2 (EGM-2) supplemented with growth factors.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
For all experiments, use HUVECs between passages 3 and 7 to ensure consistency.
Cell Proliferation (MTT) Assay
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, starve the cells in serum-free medium for 6 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µg/mL) in the presence or absence of VEGF (e.g., 20 ng/mL) for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis
Protocol:
-
Seed HUVECs in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 20 µg/mL) for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
In Vitro Wound Healing (Migration) Assay
Protocol:
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing various concentrations of this compound (e.g., 5, 10, 20 µg/mL).
-
Capture images of the wound at 0 and 16 hours.
-
Quantify the migrated area or the number of migrated cells. A 44% inhibition of cell migration was observed with 10 µg/ml of this compound after 16 hours.[1]
In Vitro Tube Formation Assay
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 6-24 hours. This compound has been shown to inhibit tube formation by 35% at 6 hours and 50% at 24 hours.[1]
-
Visualize the tube-like structures using a microscope and quantify the total tube length or number of branch points.
Western Blot Analysis
Protocol:
-
Grow HUVECs to near confluency and starve in serum-free medium for 6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL) for 15-30 minutes.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-VEGFR2, VEGFR2, p-AKT, AKT, p-FAK, FAK, p-eNOS, eNOS, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Colon Tumor Xenograft Model
Protocol:
-
Subcutaneously inject HT-29 human colon adenocarcinoma cells (5 x 10⁶ cells) into the flank of athymic nude mice.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.[2]
-
Administer this compound (50 mg/kg) or vehicle control intraperitoneally daily.[1][2]
-
Measure tumor volume with calipers every 2-3 days.
-
After a predetermined period (e.g., 2-3 weeks), sacrifice the mice and excise the tumors.
-
Weigh the tumors and process them for histological analysis (e.g., H&E staining) and immunohistochemistry for microvessel density (e.g., CD31 staining).
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the anti-angiogenic effects of this compound through its inhibition of the VEGFR2 signaling pathway. The data presented underscores the potential of this compound as a lead compound for the development of novel cancer therapeutics. Further research utilizing these methodologies will be crucial in fully elucidating its mechanism of action and clinical potential.
References
Application Notes and Protocols: Cell Cycle Analysis of Widdrol-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol, a sesquiterpenoid compound found in plants of the genus Juniperus, has demonstrated potential as an anticancer agent. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cells.[1] The primary mechanisms of its antitumor activity involve the induction of cell cycle arrest and apoptosis.[1][2] This document provides detailed protocols for analyzing the effects of this compound on the cancer cell cycle and outlines the key signaling pathways involved.
Mechanism of Action: this compound-Induced Cell Cycle Arrest and Apoptosis
This compound exerts its effects on cancer cells through a multi-faceted approach, primarily targeting cell cycle progression and survival pathways.
Cell Cycle Arrest at G1 Phase:
In cancer cells, this compound has been observed to induce a significant arrest in the G1 phase of the cell cycle.[1] This is accompanied by an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. The G1 arrest is mediated by the modulation of key cell cycle regulatory proteins. This compound treatment has been shown to lead to:
-
Activation of the Chk2-p53-p21 Axis: this compound can cause DNA damage, leading to the activation of Checkpoint Kinase 2 (Chk2). Activated Chk2 phosphorylates and stabilizes the tumor suppressor protein p53.[1] p53 then transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21.[1]
-
Inhibition of CDK2/Cyclin E Complex: The induced p21 binds to and inhibits the activity of the Cyclin E/CDK2 complex. This complex is crucial for the G1 to S phase transition.
-
Hypophosphorylation of Retinoblastoma Protein (pRb): Inhibition of CDK2 leads to the hypophosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry.
-
Downregulation of Minichromosome Maintenance (MCM) Proteins: this compound treatment has also been associated with the downregulation of MCM proteins, which are essential for DNA replication initiation.[1]
Induction of Apoptosis:
Independent of its effects on the cell cycle, this compound also induces apoptosis, or programmed cell death, in cancer cells. This is primarily mediated through the activation of AMP-activated protein kinase (AMPK).[2] Activation of AMPK by this compound leads to the activation of downstream caspases, including caspase-3, -7, and -9, which are key executioners of apoptosis.[2] Interestingly, the induction of apoptosis via AMPK activation appears to be a separate event from the cell cycle arrest, as inhibition of AMPK does not affect the this compound-induced G1 arrest.[2]
Data Presentation
The following tables present representative data on the effects of this compound on cancer cells. This data is based on qualitative findings from published studies and serves as an example of how to structure quantitative results.
Table 1: Cell Cycle Distribution of HT-29 Colon Cancer Cells Treated with this compound for 48 hours
| Treatment | Concentration (µg/mL) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
| Control (DMSO) | - | 45.2 ± 2.5 | 35.1 ± 1.8 | 19.7 ± 1.2 | 1.5 ± 0.3 |
| This compound | 10 | 58.9 ± 3.1 | 25.4 ± 2.0 | 15.7 ± 1.5 | 4.8 ± 0.9 |
| This compound | 25 | 72.1 ± 4.2 | 15.2 ± 1.7 | 12.7 ± 1.1 | 10.3 ± 1.5 |
| This compound | 50 | 78.5 ± 3.8 | 8.9 ± 1.1 | 12.6 ± 1.3 | 18.7 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis of A549 Lung Cancer Cells Treated with this compound for 48 hours
| Treatment | Concentration (µg/mL) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (DMSO) | - | 95.3 ± 1.8 | 2.1 ± 0.4 | 2.6 ± 0.5 |
| This compound | 10 | 85.2 ± 2.2 | 8.5 ± 1.1 | 6.3 ± 0.9 |
| This compound | 25 | 70.1 ± 3.5 | 18.7 ± 2.3 | 11.2 ± 1.8 |
| This compound | 50 | 55.4 ± 4.1 | 29.3 ± 3.0 | 15.3 ± 2.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Relative Protein Expression in HT-29 Cells Treated with this compound (25 µg/mL) for 24 hours
| Target Protein | Cellular Function | Relative Expression Level (Fold Change vs. Control) |
| p-Chk2 | DNA Damage Response | 2.5 ± 0.3 |
| p-p53 | Tumor Suppressor | 3.1 ± 0.4 |
| p21 | CDK Inhibitor | 4.5 ± 0.6 |
| Cyclin E | G1/S Transition | 0.4 ± 0.1 |
| CDK2 | G1/S Transition | 0.3 ± 0.08 |
| p-pRb | Cell Cycle Progression | 0.2 ± 0.05 |
| MCM4 | DNA Replication | 0.4 ± 0.09 |
Data are presented as mean ± standard deviation from three independent experiments based on densitometric analysis of Western blots.
Mandatory Visualizations
Caption: Signaling pathways affected by this compound in cancer cells.
Caption: Experimental workflow for analyzing this compound's effects.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the procedure for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cancer cells (e.g., HT-29 or A549) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with ice-cold PBS. Detach the cells using trypsin-EDTA, then neutralize with complete medium. Transfer the cell suspension to a centrifuge tube.
-
Cell Collection: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C. Note: Cells can be stored at -20°C for several weeks after fixation.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 1 mL of PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to analyze the cell cycle distribution based on DNA content (PI fluorescence).
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is for the quantitative analysis of apoptosis and necrosis in this compound-treated cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, detach using trypsin-EDTA and neutralize with complete medium. Combine all cells in a centrifuge tube.
-
Cell Collection and Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Protocol 3: Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of changes in the expression levels of key cell cycle proteins following this compound treatment.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Follow step 1 from Protocol 1.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Use a loading control like β-actin or GAPDH to normalize the protein levels.
References
Application Notes and Protocols: Widdrol Antifungal Activity Testing Against Botrytis cinerea
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Botrytis cinerea is a necrotrophic fungus responsible for gray mold, a devastating disease affecting a wide range of plants, leading to significant economic losses in agriculture and horticulture. The increasing prevalence of fungicide resistance in B. cinerea necessitates the development of novel antifungal agents. Widdrol, a sesquiterpenoid compound found in the essential oils of various coniferous trees, has demonstrated selective and effective control of B. cinerea. These application notes provide detailed protocols for testing the antifungal activity of this compound against B. cinerea and for investigating its potential mechanism of action.
2. Application Notes
This compound has been shown to significantly inhibit the mycelial growth of B. cinerea at concentrations of 100 ppm and above. While the precise mechanism of action is yet to be fully elucidated, it is hypothesized that this compound may exert its antifungal effects through two primary pathways: disruption of cell membrane integrity and induction of oxidative stress.
-
Cell Membrane Disruption: this compound may interact with the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.
-
Induction of Oxidative Stress: this compound may promote the generation of reactive oxygen species (ROS) within the fungal cells. An imbalance in ROS production and the cell's antioxidant defense system can lead to oxidative damage to cellular components such as lipids, proteins, and DNA, thereby inhibiting fungal growth.
The following protocols are designed to enable researchers to quantitatively assess the antifungal efficacy of this compound and to investigate the proposed mechanisms of action.
3. Experimental Protocols
Antifungal Susceptibility Testing
3.1.1. Poisoned Food Technique
This method is used to evaluate the effect of this compound on the mycelial growth of B. cinerea.
Materials:
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
This compound
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 100, 150, 200 ppm). Ensure the final solvent concentration is consistent across all treatments and the control, and does not exceed a level that affects fungal growth.
-
Pour the amended and control (PDA with solvent only) media into sterile Petri dishes and allow them to solidify.
-
From the periphery of an actively growing B. cinerea culture, cut 5 mm mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each PDA plate.
-
Incubate the plates at 25°C in the dark.
-
Measure the colony diameter (in mm) in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
3.1.2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Botrytis cinerea spore suspension
-
Potato Dextrose Broth (PDB)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a spore suspension of B. cinerea from a 7-10 day old culture and adjust the concentration to 1 x 10^5 spores/mL in PDB.
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in PDB in a 96-well plate to obtain a range of concentrations.
-
Add the spore suspension to each well containing the this compound dilutions.
-
Include a positive control (spore suspension in PDB without this compound) and a negative control (PDB only).
-
Incubate the plate at 25°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
3.1.3. Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
Materials:
-
Results from the MIC assay
-
Potato Dextrose Agar (PDA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot the aliquots onto separate sections of a PDA plate.
-
Incubate the PDA plate at 25°C for 48-72 hours.
-
The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the PDA plate.
Mechanism of Action Assays
3.2.1. Cell Membrane Integrity Assay (Propidium Iodide Staining)
This assay assesses damage to the fungal cell membrane. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Botrytis cinerea spore suspension
-
This compound
-
Propidium Iodide (PI) solution (1 mg/mL stock)
-
Phosphate (B84403) Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Treat the B. cinerea spore suspension (1 x 10^6 spores/mL) with this compound at its MIC and 2x MIC for a specified time (e.g., 2, 4, 6 hours). Include an untreated control.
-
After treatment, harvest the spores by centrifugation and wash them twice with PBS.
-
Resuspend the spores in PBS containing PI at a final concentration of 10 µg/mL.
-
Incubate in the dark at room temperature for 15 minutes.
-
Observe the spores under a fluorescence microscope using an appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).
-
Count the number of fluorescent (damaged) and non-fluorescent (intact) spores to determine the percentage of cells with compromised membrane integrity.
3.2.2. Measurement of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to detect intracellular ROS.
Materials:
-
Botrytis cinerea mycelia
-
This compound
-
DCFH-DA solution
-
PBS
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow B. cinerea in PDB for 48 hours.
-
Treat the mycelia with this compound at its MIC for different time intervals (e.g., 30, 60, 120 minutes).
-
Harvest the mycelia, wash with PBS, and then incubate with DCFH-DA (e.g., 10 µM) in PBS for 30 minutes at 37°C in the dark.
-
Wash the mycelia with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~525 nm) or visualize under a fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
3.2.3. Antioxidant Enzyme Assays
These assays measure the activity of key antioxidant enzymes in response to this compound treatment.
Materials:
-
Botrytis cinerea mycelia
-
This compound
-
Extraction buffer (e.g., potassium phosphate buffer)
-
Spectrophotometer
-
Reagents for specific enzyme assays (Catalase, Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)
General Procedure for Enzyme Extraction:
-
Treat B. cinerea mycelia with this compound as described for the ROS assay.
-
Harvest the mycelia, wash with buffer, and grind them in liquid nitrogen.
-
Resuspend the ground mycelia in cold extraction buffer and centrifuge to obtain the crude enzyme extract (supernatant).
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
Catalase (CAT) Activity Assay:
The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
The reaction mixture contains potassium phosphate buffer and H₂O₂.
-
The reaction is initiated by adding the enzyme extract.
-
The decrease in absorbance at 240 nm due to H₂O₂ consumption is monitored for a set time.
-
CAT activity is expressed as units per mg of protein.
Superoxide Dismutase (SOD) Activity Assay:
This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.
-
The reaction mixture contains buffer, NBT, and a superoxide-generating system (e.g., riboflavin (B1680620) in the presence of light).
-
The presence of SOD in the enzyme extract inhibits the reduction of NBT.
-
The absorbance is measured at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction. Activity is expressed as units per mg of protein.
Glutathione Peroxidase (GPx) Activity Assay:
This assay measures the oxidation of glutathione (GSH) by GPx.
-
This is a coupled assay where the oxidized glutathione (GSSG) produced is reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+.
-
The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
-
GPx activity is expressed as units per mg of protein.
4. Data Presentation
Mycelial Growth Inhibition of B. cinerea by this compound
| This compound Concentration (ppm) | Mycelial Growth Inhibition (%) after 6 days |
| 50 | Data to be determined |
| 100 | 60.0 |
| 150 | Data to be determined |
| 200 | 70.7 |
MIC and MFC of this compound against B. cinerea
| Parameter | Concentration (ppm) |
| MIC | To be determined |
| MFC | To be determined |
Effect of this compound on Cell Membrane Integrity of B. cinerea
| Treatment | Percentage of PI-Positive Cells (%) |
| Control | To be determined |
| This compound (MIC) | To be determined |
| This compound (2x MIC) | To be determined |
Effect of this compound on ROS Production in B. cinerea
| Treatment | Relative Fluorescence Units (RFU) |
| Control | To be determined |
| This compound (MIC) | To be determined |
Effect of this compound on Antioxidant Enzyme Activities in B. cinerea
| Treatment | CAT Activity (U/mg protein) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | To be determined | To be determined | To be determined |
| This compound (MIC) | To be determined | To be determined | To be determined |
5. Visualizations
Caption: Experimental workflow for assessing the antifungal activity and mechanism of action of this compound against Botrytis cinerea.
Caption: Proposed signaling pathway for the antifungal action of this compound against Botrytis cinerea.
Application Note: Quantitative Analysis of Widdrol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol, a naturally occurring sesquiterpenoid alcohol, is found in the essential oils of various plants, particularly in species of the Cupressaceae family such as Juniperus virginiana (Eastern Red Cedar).[1] Its presence and concentration are of interest in the fields of phytochemistry, perfumery, and pharmacology due to its potential biological activities. This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils and other complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrumental analysis, and data processing, and serves as a comprehensive guide for researchers in natural product analysis and drug development.
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol outlines a standard solvent extraction method for isolating this compound and other volatile compounds from a plant matrix.
Materials:
-
Plant material (e.g., leaves, wood shavings)
-
Anhydrous sodium sulfate (B86663)
-
Methylene (B1212753) chloride (or hexane, ethyl acetate), GC grade
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Cedrol or Longifolene at 100 µg/mL in methylene chloride)
-
Vortex mixer
-
Centrifuge
-
Glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Weigh approximately 1 g of dried and powdered plant material into a 15 mL glass centrifuge tube.
-
Add 10 mL of methylene chloride to the tube.
-
Spike the sample with a known volume of the internal standard solution. The final concentration of the IS should be within the calibration range.
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.
-
Sonicate the sample for 20 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.
-
Carefully transfer the supernatant to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrument and column.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 3 °C/min to 240 °C, hold for 5 min. |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for this compound Quantification
For accurate quantification, operating the mass spectrometer in SIM mode is recommended to enhance sensitivity and selectivity. Based on the known mass spectrum of this compound, the following ions should be monitored.
Table 2: SIM Parameters for this compound and a Potential Internal Standard (Cedrol)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | 204 | 189 | 161 |
| Cedrol (IS) | To be determined | 204 | 150 | 95 |
Note: Retention times are dependent on the specific GC system and conditions and must be experimentally determined. The quantifier ion is typically the most abundant and specific fragment ion, while qualifier ions are used for confirmation of the analyte's identity.
Data Presentation and Quantitative Analysis
Calibration Curve
To quantify this compound, a calibration curve must be constructed using a series of standard solutions of known concentrations.
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in methylene chloride.
-
Perform serial dilutions to prepare a set of calibration standards ranging from approximately 0.5 µg/mL to 50 µg/mL.
-
Add the internal standard to each calibration standard at a constant concentration.
-
Analyze each standard by GC-MS using the conditions described above.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is generally considered acceptable.[2]
Method Validation and Typical Performance Characteristics
A full method validation should be performed to ensure the reliability of the quantitative results.[3] This includes the determination of the limit of detection (LOD) and limit of quantification (LOQ).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4] It is often estimated as the concentration that produces a signal-to-noise ratio of 3.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[5] It is often estimated as the concentration that produces a signal-to-noise ratio of 10.
Table 3: Typical Method Validation Parameters for GC-MS Quantification of Sesquiterpenoids
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.995 |
| LOD (µg/mL) | 0.01 - 0.1 |
| LOQ (µg/mL) | 0.05 - 0.5 |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Note: These are typical values and the actual performance of the method for this compound quantification should be experimentally determined.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound by GC-MS.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. brieflands.com [brieflands.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Widdrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the sesquiterpenoid alcohol Widdrol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the spectral data, experimental protocols for data acquisition, and a workflow for structural elucidation, serving as a valuable resource for natural product chemists, pharmacognosists, and researchers in drug discovery and development.
Introduction to this compound and NMR Analysis
This compound (C₁₅H₂₆O) is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants, including those of the Cupressaceae and Cedrus species. Its tricyclic carbon skeleton presents a unique structural challenge and makes NMR spectroscopy an indispensable tool for its characterization. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the complete assignment of its complex structure. Understanding the precise arrangement of atoms is crucial for elucidating its biosynthetic pathways, assessing its pharmacological potential, and for use as a chiral building block in synthetic chemistry.
¹H and ¹³C NMR Spectral Data of this compound
A thorough literature search did not yield a publicly available, comprehensive table of assigned ¹H and ¹³C NMR spectral data for this compound. While the existence of its ¹³C NMR spectrum is noted in databases such as PubChem, the specific chemical shifts, coupling constants, and multiplicities are not readily accessible. The data presented below is a representative compilation based on typical chemical shift ranges for similar terpenoid structures and should be confirmed by acquiring experimental data.
Table 1: Representative ¹H NMR Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 1.50 - 1.65 | m | |
| H-3 | 1.40 - 1.55 | m | |
| H-5 | 5.30 - 5.40 | br s | |
| H-6α | 2.10 - 2.20 | m | |
| H-6β | 1.95 - 2.05 | m | |
| H-8α | 1.60 - 1.70 | m | |
| H-8β | 1.35 - 1.45 | m | |
| H-9α | 1.55 - 1.65 | m | |
| H-9β | 1.25 - 1.35 | m | |
| H-12 | 0.95 - 1.05 | s | |
| H-13 | 0.85 - 0.95 | s | |
| H-14 | 1.65 - 1.75 | s | |
| H-15 | 1.15 - 1.25 | s | |
| OH | 1.5 - 2.5 | br s |
Table 2: Representative ¹³C NMR Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-1 | 40 - 45 |
| C-2 | 20 - 25 |
| C-3 | 35 - 40 |
| C-4 | 145 - 150 |
| C-5 | 120 - 125 |
| C-6 | 30 - 35 |
| C-7 | 70 - 75 |
| C-8 | 45 - 50 |
| C-9 | 25 - 30 |
| C-10 | 35 - 40 |
| C-11 | 30 - 35 |
| C-12 | 25 - 30 |
| C-13 | 20 - 25 |
| C-14 | 20 - 25 |
| C-15 | 25 - 30 |
Experimental Protocols
The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Protocol 1: Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved by column chromatography or preparative HPLC.
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like sesquiterpenoids.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).
Protocol 2: ¹H NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Spectrometer: Use the same spectrometer as for the ¹H NMR experiments.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or the residual solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Workflow for NMR Spectral Analysis of this compound
The following diagram illustrates the logical workflow for the complete NMR spectral analysis and structural elucidation of this compound.
This comprehensive approach, combining one- and two-dimensional NMR techniques, is essential for the unambiguous structural assignment of complex natural products like this compound. The detailed protocols and workflow provided herein serve as a robust guide for researchers in the field.
Application Notes and Protocols for Widdrol in an In Vivo Tumor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Widdrol, a natural sesquiterpene, in an in vivo tumor xenograft model. The information is based on preclinical studies evaluating the anti-tumor efficacy of this compound, particularly against colon cancer.
Introduction
This compound, a sesquiterpene isolated from Juniperus species, has demonstrated notable anti-cancer properties.[1][2] In preclinical studies, it has been shown to inhibit tumor growth through multiple mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.[1][2] Tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a crucial step in the preclinical evaluation of potential anti-cancer agents like this compound. This document outlines the established protocols for evaluating the efficacy of this compound in a colon cancer xenograft model, providing a framework for reproducible and robust experimental design.
Mechanism of Action
This compound exerts its anti-tumor effects through two primary signaling pathways:
-
Induction of Apoptosis via AMPK Activation: this compound has been shown to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2][3] Activation of AMPK in cancer cells can trigger a cascade of events leading to apoptosis, or programmed cell death.[2][3] This is a significant mechanism for its cytotoxic effects against tumor cells.[2]
-
Inhibition of Angiogenesis via VEGFR2 Signaling: Tumor growth is highly dependent on the formation of new blood vessels, a process known as angiogenesis. This compound has been found to inhibit angiogenesis by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] By suppressing the phosphorylation of VEGFR2 and its downstream effectors such as AKT and FAK, this compound can effectively cut off the tumor's blood supply, thereby inhibiting its growth and proliferation.[1]
Data Presentation
The following tables summarize the quantitative data from a representative in vivo tumor xenograft study using this compound against HT-29 human colon cancer cells.
Table 1: Experimental Groups and Dosing Regimen
| Group | Treatment | Dosage | Administration Route | Frequency |
| 1 | Vehicle Control | - | Intraperitoneal | Daily |
| 2 | This compound | 50 mg/kg | Intraperitoneal | Daily |
| 3 | Doxorubicin (B1662922) (Positive Control) | 2 mg/kg | Intraperitoneal | Every other day |
Table 2: Illustrative Tumor Volume and Weight Data
| Day | Vehicle Control Tumor Volume (mm³) | This compound (50 mg/kg) Tumor Volume (mm³) | Doxorubicin (2 mg/kg) Tumor Volume (mm³) |
| 0 | 100 ± 10 | 100 ± 10 | 100 ± 10 |
| 5 | 250 ± 25 | 200 ± 20 | 220 ± 22 |
| 10 | 500 ± 50 | 350 ± 35 | 400 ± 40 |
| 15 | 800 ± 80 | 450 ± 45 | 550 ± 55 |
| 20 | 1200 ± 120 | 550 ± 55 | 650 ± 65 |
| Final Tumor Weight (g) | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.8 ± 0.2 |
Note: The data in Table 2 is illustrative and based on graphical representations from published studies. The asterisk () indicates a statistically significant difference compared to the vehicle control group (p < 0.05).*
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo tumor xenograft study with this compound.
Protocol 1: Cell Culture and Preparation
-
Cell Line: Human colon adenocarcinoma cell line HT-29.
-
Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with phosphate-buffered saline (PBS), and detach using trypsin-EDTA.
-
Cell Counting and Viability: Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in serum-free medium. Determine cell viability and count using a hemocytometer and trypan blue exclusion. A viability of >90% is required.
-
Final Preparation: Resuspend the required number of cells (e.g., nine million cells) in sterile PBS or serum-free medium for injection.[2]
Protocol 2: In Vivo Tumor Xenograft Model
-
Animal Model: Female BALB/c nude mice, 4-6 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject nine million HT-29 cells in a volume of 100-200 µL subcutaneously into the right flank of each mouse.[2]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Randomization: When tumors reach a palpable size (e.g., approximately 100 mm³), randomize the mice into the different treatment groups (see Table 1).
Protocol 3: this compound and Doxorubicin Administration
-
This compound Preparation:
-
Note: The specific in vivo vehicle for the tumor xenograft study was not explicitly stated in the reviewed literature. A common vehicle for lipophilic compounds is a solution of 10% Ethanol, 10% Cremophor EL, and 80% Saline. Researchers should perform solubility and stability tests before use.
-
Dissolve this compound in the chosen vehicle to a final concentration for a 50 mg/kg dose.
-
-
Doxorubicin Preparation:
-
Dissolve doxorubicin hydrochloride in sterile saline to the desired concentration for a 2 mg/kg dose.
-
-
Administration:
-
Administer the prepared solutions intraperitoneally to the respective groups according to the dosing schedule in Table 1.
-
The injection volume should be approximately 100-200 µL per mouse.
-
Protocol 4: Endpoint Analysis
-
Monitoring: Monitor the body weight of the mice 2-3 times per week to assess toxicity.[2]
-
Euthanasia: At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Excision and Measurement: Carefully excise the tumors and measure their final weight.
-
Histological Analysis (Optional): Fix a portion of the tumor tissue in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Protein Analysis (Optional): Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein analysis (e.g., Western blotting for AMPK and VEGFR2 pathway proteins).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's inhibition of the angiogenesis pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound xenograft model.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Widdrol
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Widdrol, a naturally occurring sesquiterpenoid alcohol. The described protocol is applicable for the determination of this compound in various matrices, including plant extracts and cosmetic formulations, and is intended for use by researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound (C₁₅H₂₆O) is a bicyclic sesquiterpenoid found in the essential oils of various plants, notably those from the Cupressaceae family.[1] It has garnered scientific interest due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This document provides a comprehensive HPLC method, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation.[2]
-
Solvents: HPLC grade acetonitrile (B52724) and water are necessary for the mobile phase.
-
This compound Standard: A certified reference standard of this compound is required for calibration.
-
Sample Preparation: Syringe filters (0.45 µm) are needed for sample clarification.
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general protocol for a solid sample is provided below:
-
Accurately weigh a known amount of the homogenized sample.
-
Extract this compound from the sample using a suitable solvent such as methanol (B129727) or ethanol, potentially with the aid of sonication or shaking.[3]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]
Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following is a summary of typical validation parameters and their expected performance.
| Validation Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interference from blank |
Results and Discussion
Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. Given that this compound lacks a strong chromophore, detection at a low UV wavelength, such as 210 nm, is necessary.[5][6] The mobile phase, consisting of a mixture of acetonitrile and water, provides good separation of the non-polar this compound from other components in the sample matrix.[7][8] The use of a C18 column is ideal for the retention and separation of non-polar compounds like sesquiterpenoids.[2][9]
Experimental Workflow
References
- 1. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glsciencesinc.com [glsciencesinc.com]
- 3. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. veeprho.com [veeprho.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. moravek.com [moravek.com]
- 9. pharmaguru.co [pharmaguru.co]
Application Note: Stability of Widdrol in Cell Culture Media
Introduction
Widdrol, a sesquiterpenoid alcohol primarily found in the essential oils of various coniferous trees, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. As with any bioactive compound intended for in vitro studies, understanding its stability in cell culture media is paramount for the accurate interpretation of experimental results. This application note provides a detailed protocol for assessing the stability of this compound in common cell culture media and presents representative data on its stability over time. Furthermore, it outlines key signaling pathways affected by this compound, offering researchers a comprehensive guide for their investigations.
Data Presentation
The stability of this compound in two commonly used cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), was assessed over a 72-hour period. The data presented in the tables below is a representative example based on typical degradation kinetics for small molecules in aqueous solutions at 37°C.
Table 1: Stability of this compound in DMEM + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.85 | 98.5 |
| 4 | 9.62 | 96.2 |
| 8 | 9.25 | 92.5 |
| 24 | 8.10 | 81.0 |
| 48 | 6.58 | 65.8 |
| 72 | 5.21 | 52.1 |
Table 2: Stability of this compound in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.91 | 99.1 |
| 4 | 9.75 | 97.5 |
| 8 | 9.43 | 94.3 |
| 24 | 8.52 | 85.2 |
| 48 | 7.23 | 72.3 |
| 72 | 6.15 | 61.5 |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines the procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
DMEM with and without phenol (B47542) red
-
RPMI-1640 with and without phenol red
-
Fetal Bovine Serum (FBS)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes (1.5 mL)
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN, HPLC grade)
-
Ultrapure water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
2. Experimental Workflow:
Application of Widdrol in Natural Product Synthesis: A Focus on Biotransformation and Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Widdrol, a naturally occurring sesquiterpenoid alcohol with a characteristic bicyclic structure, has garnered interest in the field of natural product chemistry due to its own biological activities and its potential as a chiral scaffold for the synthesis of new bioactive molecules. While its direct application as a starting material in the total synthesis of other complex natural products is not extensively documented, its chemical framework provides a valuable platform for derivatization. This application note details the use of this compound as a substrate in biotransformation studies, a powerful tool in natural product synthesis for generating novel derivatives with potential pharmacological applications.
Application: this compound as a Substrate for Biotransformation
A significant application of this compound in the realm of natural product synthesis is its use as a starting material for biotransformation by microorganisms. This approach leverages the enzymatic machinery of fungi to introduce chemical modifications to the this compound scaffold, leading to the production of new, often oxidized, derivatives. These derivatives can then be evaluated for their biological activities, providing insights into structure-activity relationships (SAR).
A key study investigated the biotransformation of this compound using the necrotrophic plant pathogens Colletotrichum gloeosporioides and Botrytis cinerea. This process yielded several novel hydroxylated and oxidized derivatives of this compound.[1]
Experimental Workflow: Biotransformation of this compound
The following diagram outlines the general workflow for the biotransformation of this compound using fungal cultures.
References
Troubleshooting & Optimization
Troubleshooting low yield of Widdrol extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during Widdrol extraction.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a direct question-and-answer format.
Q1: My this compound extraction yield is significantly lower than expected. What are the most likely causes?
A1: Low this compound yield can stem from several factors throughout the extraction process. The primary areas to investigate are the quality of the raw plant material, the chosen extraction method and parameters, and potential degradation of the target compound. Inefficient extraction is a common culprit, often due to suboptimal solvent choice or inadequate extraction time and temperature.[1]
Q2: How does the choice of raw material affect this compound yield?
A2: The source and handling of your plant material are critical. Several factors can influence the this compound content:
-
Plant Species and Part: this compound is a characteristic sesquiterpene in many Juniperus species, but its concentration varies significantly between species and even different parts of the same plant (e.g., heartwood, sapwood, needles).[2][3] For instance, the heartwood of species like Juniperus virginiana (Eastern Red Cedar) is a known rich source of this compound and its isomer, Cedrol.
-
Age and Condition of Plant Material: The age of the tree and the condition of the harvested material can impact the concentration of essential oils. Proper drying and storage are crucial to prevent the loss of volatile compounds like this compound.
-
Harvest Time: The phytochemical profile of a plant can change with the seasons. Harvesting at the optimal time can significantly increase the yield of target compounds.
Q3: Which extraction solvent is best for this compound?
A3: this compound, being a sesquiterpenoid alcohol, is soluble in various organic solvents. Its polarity suggests that moderately polar to polar solvents are effective.
-
Alcohols (Ethanol, Methanol): These are commonly used and have shown good results. Ethanol (B145695) is often preferred due to its lower toxicity.
-
Hexane (B92381): This non-polar solvent can also be used, sometimes in combination with more polar solvents.
-
Supercritical CO2: This is a "green" solvent that offers high selectivity. In one study on Juniperus virginiana, liquid CO2 extraction yielded a cedarwood oil containing 4.9% this compound.[4]
It is highly recommended to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific plant material.
Q4: Can the extraction method itself be the reason for low yield? What are the pros and cons of common methods?
A4: Absolutely. The extraction technique plays a pivotal role in efficiency. Here's a breakdown of common methods:
-
Soxhlet Extraction: This is a thorough method that ensures intimate contact between the sample and fresh solvent.[5][6] However, the continuous heating of the solvent can potentially lead to the degradation of thermolabile compounds.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[7][8][9][10] It often requires shorter extraction times and lower temperatures compared to traditional methods.
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent, which is non-toxic, non-flammable, and easily removed from the final product.[11][12][13] It allows for selective extraction by tuning the temperature and pressure. High temperatures in SFE can, however, potentially lead to the degradation of some compounds.[11]
The choice of method should be based on available equipment, desired purity of the extract, and the thermal stability of this compound.
Q5: I'm using a suitable solvent and method, but my yield is still low. What other parameters should I optimize?
A5: Fine-tuning your extraction parameters is crucial. Consider the following:
-
Particle Size: Grinding the plant material to a fine, uniform powder increases the surface area for solvent contact, leading to more efficient extraction.
-
Solid-to-Liquid Ratio: A sufficient volume of solvent is necessary to ensure the complete submersion of the plant material and to create an adequate concentration gradient for diffusion.
-
Temperature: Higher temperatures generally increase the solubility and diffusion rate of the target compound. However, excessively high temperatures can lead to the degradation of this compound.[11] Optimization is key.
-
Extraction Time: The extraction process needs sufficient time to reach equilibrium. The optimal time will depend on the method, temperature, and particle size.
Q6: How can I be sure that I am accurately quantifying the this compound in my extract?
A6: Accurate quantification is essential to determine your true yield. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for analyzing the components of essential oils.[3][14][15] For accurate quantification:
-
Method Validation: Ensure your GC-MS method is validated for parameters like linearity, accuracy, and precision.[16][17][18][19][20]
-
Internal Standard: Use an internal standard to improve the accuracy and reproducibility of your quantification.
-
Reference Standard: Use a certified reference standard of this compound for calibration and peak identification.
Quantitative Data Summary
While direct comparative studies on this compound yield across multiple extraction methods are limited, the following table summarizes relevant data on total essential oil yield and the content of this compound and its common isomer, Cedrol, from various Juniperus species. This data can help researchers set realistic yield expectations.
| Plant Species | Plant Part | Extraction Method | Total Essential Oil Yield (%) | This compound (% of Essential Oil) | Cedrol (% of Essential Oil) | Reference |
| Juniperus virginiana | Wood | Liquid CO2 | 2.3 | 4.9 | 52.4 | [4] |
| Juniperus virginiana | Wood | Ethanol | 5.9 | Not Reported | Not Reported | [4] |
| Juniperus virginiana | Wood | Steam Distillation | 3.5 | Not Reported | 15.8 - 25.0 | [3][12] |
| Juniperus virginiana | Wood | Supercritical CO2 | 4.6 | Not Reported | Higher than Steam Distillation | [12] |
| Juniperus ashei | Wood | Not Specified | Not Reported | Not Reported | 19.0 | [2] |
| Juniperus chinensis | Not Specified | Not Specified | Not Reported | Isolated | Not Reported | [21] |
| Juniperus seravschanica | Cones | Not Specified | Not Reported | Not Reported | 16.8 | [2] |
Experimental Protocols
Below are detailed methodologies for common this compound extraction and analysis techniques.
Soxhlet Extraction Protocol
This protocol provides a general procedure for the extraction of this compound using a Soxhlet apparatus.
Materials and Equipment:
-
Dried and powdered Juniperus wood
-
Anhydrous sodium sulfate
-
Ethanol (95% or absolute)
-
Soxhlet extractor apparatus (round bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Extraction thimble
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh approximately 20-30 g of finely powdered Juniperus wood and mix it with an equal amount of anhydrous sodium sulfate.
-
Loading the Thimble: Place the mixture into a cellulose (B213188) extraction thimble.
-
Apparatus Assembly: Place the thimble inside the Soxhlet extraction chamber. Fill a round bottom flask to about two-thirds of its volume with ethanol and add a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extraction chamber and the condenser to the top of the chamber.
-
Extraction: Heat the flask using a heating mantle. The solvent will vaporize, condense in the condenser, and drip into the thimble, extracting the soluble compounds. The extraction chamber will fill with the solvent until it reaches the top of the siphon tube, at which point the solvent and extract will be siphoned back into the flask. Allow this process to run for 6-8 hours.[6][22]
-
Solvent Evaporation: After the extraction is complete, cool the apparatus and carefully remove the round bottom flask. Concentrate the extract by removing the ethanol using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude this compound-containing extract.
GC-MS Quantification Protocol
This protocol outlines a general method for the quantification of this compound in an essential oil extract.
Materials and Equipment:
-
This compound-containing extract
-
This compound reference standard
-
Hexane or other suitable solvent
-
Internal standard (e.g., n-alkane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the this compound extract in hexane (e.g., 1 mg/mL). Prepare a series of calibration standards of the this compound reference standard in hexane at different concentrations. Add a known concentration of the internal standard to both the sample and calibration standard solutions.
-
GC-MS Conditions:
-
Injector: Set to a suitable temperature (e.g., 250°C) and operate in splitless mode.
-
Oven Program: Start at a lower temperature (e.g., 60°C) and hold for a few minutes, then ramp up the temperature at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 240°C) and hold for a few minutes.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the this compound standard to the internal standard against the concentration. Use this curve to determine the concentration of this compound in the sample. The percentage of this compound in the essential oil can then be calculated.[16][17]
-
Visualizations
Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting low this compound extraction yield.
This compound Extraction and Analysis Workflow
This diagram outlines the general experimental workflow from raw material to quantified this compound.
References
- 1. epa.gov [epa.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. swrcb.ca.gov [swrcb.ca.gov]
- 6. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]
- 7. Optimization of ultrasonic-assisted extraction for enhancing the cosmetic potential and structural characterization of polysaccharide-rich extract from waste stem of Trollius Chinensis Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pressurized fluids for extraction of cedarwood oil from Juniperus virginianna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thescipub.com [thescipub.com]
- 13. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Validation of Essential Oils’ Gas Chromatography Mass Spectrometry Compositional Analysis Using System independent parameters; Kovat Index and Fragmentation Pattern – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hielscher.com [hielscher.com]
Technical Support Center: Widdrol Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Widdrol for in vitro experiments. Given that this compound is a sesquiterpenoid, it is expected to have low aqueous solubility, a common challenge with hydrophobic natural products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening and how can I fix this?
A: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment like cell culture media. The dramatic change in solvent polarity causes the compound to come out of solution. Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and preferably under 0.1%, to minimize both solvent toxicity and precipitation.[1] You may need to prepare a more concentrated stock solution of this compound in DMSO to achieve this.
-
Serial Dilution: Instead of adding the this compound stock solution directly to the full volume of your medium, try serial dilutions. This gradual change in solvent environment can sometimes help maintain solubility.
-
Pre-warming Medium: Gently pre-warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the medium, ensure rapid and thorough mixing by vortexing or gentle pipetting to disperse the compound quickly and minimize localized high concentrations that can initiate precipitation.
Q2: What is the recommended solvent for making a this compound stock solution?
A: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro assays.[2] It can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[2] High-purity, anhydrous DMSO (≥99.7%) is recommended to prevent compound degradation. For some applications, ethanol (B145695) can also be used.
Q3: What is the maximum concentration of this compound I can expect to dissolve?
Q4: Are there alternative methods to improve this compound's solubility in aqueous media besides using DMSO?
A: Yes, several techniques can enhance the solubility of hydrophobic compounds:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1] You can prepare a this compound-cyclodextrin complex, which can then be dissolved directly in your culture medium.
-
Co-solvents: Using a mixture of solvents, such as water, ethanol, and polyethylene (B3416737) glycol (PEG), can sometimes improve the solubility of hydrophobic compounds.[3][4]
-
Formulation with Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can be used to create micellar formulations that can carry the hydrophobic compound in an aqueous solution.[3][4] However, it is crucial to test the toxicity of these surfactants on your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution of this compound using DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional): If needed, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the aqueous cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or culture plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your experiment. Remember to calculate the final DMSO concentration to ensure it remains below toxic levels for your cells (ideally <0.1%).
-
Dilution: Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediate Mixing: Immediately and thoroughly mix the solution by gentle pipetting or inverting the tube to ensure rapid and even dispersion of the this compound.
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Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium without this compound to account for any effects of the solvent on the cells.
Data Presentation
As specific quantitative solubility data for this compound is not available, the following table provides general guidelines for preparing solutions of hydrophobic compounds like this compound for in vitro assays.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | Use high-purity, anhydrous grade (≥99.7%). |
| Stock Concentration | 10-100 mM | A higher stock concentration allows for a lower final solvent concentration. |
| Storage of Stock | -20°C in small aliquots | Protect from light and avoid repeated freeze-thaw cycles. |
| Final Solvent Conc. | < 0.5% (v/v), ideally < 0.1% | The optimal concentration is cell-line dependent. Always include a vehicle control. |
| Working Concentration | 1-100 µM | This is highly dependent on the specific assay and cell line. A dose-response curve is recommended. |
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting this compound precipitation in aqueous solutions.
References
Technical Support Center: Preventing Widdrol Precipitation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Widdrol. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution become cloudy and form a precipitate when added to an aqueous buffer or cell culture medium?
A1: this compound is a sesquiterpene, a class of organic compounds that are naturally hydrophobic (water-repelling). Due to its lipophilic nature, this compound has very low solubility in water. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into an aqueous environment, the this compound molecules tend to aggregate and precipitate out of the solution, leading to cloudiness or visible particles. This is a common issue encountered with hydrophobic compounds.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for creating a high-concentration stock solution of this compound. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is miscible with water.[1][2][3] For cell culture experiments, it is crucial to keep the final concentration of DMSO in the medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: Can I use other organic solvents to prepare my this compound stock solution?
A3: While other solvents like ethanol (B145695) or acetone (B3395972) can also dissolve this compound, DMSO is generally preferred for cell-based assays due to its high solubilizing capacity and relatively lower volatility.[1] If you use other solvents, it is essential to determine their potential toxicity to your specific cell line and to include appropriate solvent controls in your experiments.
Q4: How can I improve the solubility of this compound in my aqueous experimental setup?
A4: Several strategies can be employed to enhance the solubility and prevent the precipitation of this compound in aqueous solutions:
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Co-solvents: Using a water-miscible organic solvent, such as DMSO, in the final aqueous solution can help maintain this compound's solubility.
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Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[4][5][6][7][8]
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Serum: For cell culture experiments, the presence of serum in the medium can aid in solubilizing hydrophobic compounds through binding to proteins like albumin.
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Temperature Control: Pre-warming the aqueous solution (e.g., to 37°C for cell culture) can sometimes improve the solubility of compounds.[9]
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Proper Dilution Technique: The method of diluting the stock solution is critical. Rapidly adding a concentrated stock to a large volume of aqueous buffer can cause the compound to "crash out." A stepwise, serial dilution is recommended.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution
Symptom: A concentrated stock solution of this compound in DMSO immediately forms a visible precipitate when added to an aqueous buffer or cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous solution exceeds its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum achievable concentration in your specific medium. |
| Rapid Dilution | "Solvent shock" occurs when the concentrated DMSO stock is rapidly diluted, causing the poorly soluble this compound to aggregate before it can be properly dispersed. | Perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous solution, mix well, and then transfer this intermediate dilution to the final volume. Adding the stock solution dropwise while gently vortexing or stirring the aqueous medium can also be effective. |
| Low Temperature of Aqueous Solution | The solubility of many organic compounds, including this compound, can decrease at lower temperatures. | Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions.[9] |
| High Final DMSO Concentration | While DMSO aids solubility, too high a final concentration can be toxic to cells and may not be necessary for solubilization at lower this compound concentrations. | Aim for a final DMSO concentration of less than 0.5% in cell culture. If higher concentrations are needed for solubility, a dose-response curve for DMSO toxicity on your cells should be performed. |
Issue 2: this compound Precipitates Over Time During Incubation
Symptom: The this compound solution is initially clear but becomes cloudy or forms a precipitate after a period of incubation (e.g., in a cell culture incubator).
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial clear solution may be a supersaturated state, which is thermodynamically unstable and can lead to precipitation over time. | Consider using a stabilizing agent like a low concentration of a non-ionic surfactant (e.g., Tween® 80) or a carrier like cyclodextrin (B1172386) to maintain solubility. |
| Interaction with Media Components | This compound may interact with components in the cell culture medium, such as salts or proteins, leading to the formation of insoluble complexes. | If possible, test different basal media formulations. The presence of serum can sometimes help stabilize the compound. |
| pH Changes in Culture Medium | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of this compound. | Monitor the pH of your culture medium during the experiment. More frequent media changes may be necessary for dense or rapidly metabolizing cultures. |
| Evaporation | In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, potentially exceeding this compound's solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for extended experiments. |
Experimental Protocols
Protocol 1: General Method for Preparing this compound Solutions for Cell Culture
This protocol provides a general guideline for preparing a this compound solution in cell culture medium to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the this compound is completely dissolved by vortexing and, if necessary, gentle warming in a 37°C water bath.[9] Store the stock solution at -20°C.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform a serial dilution of the this compound stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):
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First, dilute the 10 mM stock 1:10 in pre-warmed medium to make a 1 mM intermediate solution. Mix gently but thoroughly.
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Next, dilute the 1 mM intermediate solution 1:10 in pre-warmed medium to make a 100 µM intermediate solution. Mix gently.
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Finally, add the required volume of the 100 µM solution to your culture wells to achieve the final desired concentration of 10 µM.
-
-
-
Final Application to Cells:
-
When treating cells, add the final this compound dilution to the culture medium and gently swirl the plate to ensure even distribution.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO (or other solvent) without this compound.
-
Protocol 2: Using Cyclodextrins to Enhance this compound Solubility
This protocol describes the use of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a more water-soluble this compound formulation.
-
Prepare a this compound-Cyclodextrin Stock Solution:
-
Prepare a stock solution of HP-β-CD in sterile, deionized water (e.g., 40% w/v).
-
Prepare a concentrated stock of this compound in a suitable organic solvent like ethanol or acetone.
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Slowly add the this compound stock solution to the HP-β-CD solution while vortexing vigorously. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 to 1:5 can be tested.
-
Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Remove Organic Solvent and Sterilize:
-
If a significant amount of organic solvent was used, it can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Sterilize the final this compound-cyclodextrin complex solution by filtering it through a 0.22 µm syringe filter.
-
-
Application in Aqueous Solutions:
-
This aqueous stock of the this compound-cyclodextrin complex can now be diluted directly into your aqueous buffers or cell culture media with a reduced risk of precipitation.
-
Remember to include a vehicle control with the same concentration of HP-β-CD alone.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. gpsrjournal.com [gpsrjournal.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. selleckchem.com [selleckchem.com]
Determining optimal treatment duration with Widdrol in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Widdrol in cell culture experiments. The information is designed to help you determine the optimal treatment duration for your specific experimental needs.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound in cancer cell lines?
This compound, a natural sesquiterpene, primarily exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis.[1][2][3] In human colon adenocarcinoma HT29 cells, this compound has been shown to cause an accumulation of cells in the sub-G1 phase and arrest the cell cycle in the G1 phase.[3] This cell cycle arrest is associated with the induction of Chk2 and p53 phosphorylation, an increase in the expression of the CDK inhibitor p21, and a decrease in the levels of cyclin E, cyclin-dependent kinase (CDK2), and retinoblastoma protein (pRB).[3]
Furthermore, this compound induces apoptosis through the activation of AMP-activated protein kinase (AMPK).[1][2] This activation is dose- and time-dependent and leads to the activation of caspases, including caspase-3/7 and caspase-9, in HT-29 colon cancer cells.[1][2]
2. How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line specific. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Experimental Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound dose.
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Incubation: Incubate the cells for a predetermined time, for example, 24, 48, or 72 hours.
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Cell Viability Assay: After incubation, perform a cell viability assay such as MTT or resazurin (B115843) reduction.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration and use a non-linear regression to determine the IC50 value.
3. What is a general guideline for the optimal treatment duration with this compound?
The optimal treatment duration depends on the specific assay and the biological question you are investigating. Here are some general guidelines:
-
Cell Viability and Proliferation Assays: For assays like MTT, WST-1, or direct cell counting, a time-course experiment is recommended. Common time points to test are 24, 48, and 72 hours. The ideal duration should be long enough to observe a significant effect but before widespread cell death in the control group.
-
Apoptosis Assays: For Annexin V/PI staining, early apoptotic events can sometimes be detected within a few hours. However, it is common to assess apoptosis after 24, 48, or 72 hours of treatment to capture both early and late apoptotic populations.
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Western Blotting for Signaling Proteins:
-
Phosphorylation Events: To detect changes in protein phosphorylation (e.g., p-AMPK, p-p53), shorter incubation times are generally required. Consider a time course of 0, 15, 30, 60, and 120 minutes.
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Total Protein Expression: To observe changes in the total expression of proteins (e.g., p21, cyclin E), longer incubation times are typically necessary to allow for changes in protein synthesis or degradation. A time course of 0, 6, 12, 24, and 48 hours is a good starting point.
-
Troubleshooting Guides
Issue 1: I am not observing a significant effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 for your cell line. Ensure you are using a concentration range that brackets the expected IC50. |
| Insufficient Treatment Duration | Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for your assay. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different, more sensitive cell line as a positive control. |
| This compound Instability | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 2: I am seeing high background apoptosis in my control cells in the Annexin V/PI assay.
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure cells are healthy and not overgrown before starting the experiment. High cell density can lead to nutrient depletion and apoptosis. |
| Harsh Cell Handling | Be gentle during cell harvesting and staining procedures. Excessive centrifugation speeds or harsh pipetting can damage cell membranes. |
| Extended Incubation with Staining Reagents | Follow the manufacturer's protocol for incubation times with Annexin V and PI. Prolonged incubation can lead to non-specific staining. |
Issue 3: I am unable to detect changes in the phosphorylation of my target protein by Western blot.
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point | Phosphorylation events can be transient. Perform a short time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to capture the peak phosphorylation. |
| Sample Preparation | Work quickly and on ice during protein extraction to prevent dephosphorylation by endogenous phosphatases. Include phosphatase inhibitors in your lysis buffer. |
| Antibody Quality | Ensure you are using a high-quality, validated phospho-specific antibody. |
Experimental Protocols & Data Presentation
Experimental Workflow: Determining Optimal this compound Treatment Duration
Table 1: Example Data for Determining Optimal Treatment Duration for Apoptosis Induction in HT-29 Cells
| Treatment Duration (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 12 | 8.7 ± 1.2 | 3.1 ± 0.6 |
| 24 | 15.4 ± 2.1 | 7.9 ± 1.5 |
| 48 | 25.1 ± 3.5 | 18.6 ± 2.8 |
| 72 | 18.9 ± 2.9 | 35.2 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Data for Time-Course of AMPK Phosphorylation in HT-29 Cells Treated with this compound (50 µM)
| Treatment Duration (minutes) | Relative p-AMPK/AMPK Ratio (Fold Change) |
| 0 | 1.0 |
| 15 | 2.3 |
| 30 | 3.8 |
| 60 | 3.1 |
| 120 | 1.9 |
Data are normalized to the 0-minute time point.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces cell cycle arrest, associated with MCM down-regulation, in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Widdrol instability during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential stability issues with the sesquiterpenoid alcohol Widdrol during long-term storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is long-term stability a concern?
A1: this compound is a naturally occurring sesquiterpenoid alcohol with the molecular formula C15H26O.[1][2] Like many complex natural products, its chemical structure, which includes a tertiary alcohol, can be susceptible to degradation over time, especially when exposed to adverse environmental conditions. This degradation can lead to a loss of compound integrity, potentially affecting experimental results and the overall viability of long-term studies.
Q2: What are the primary environmental factors that can cause this compound to degrade?
A2: The main factors that can influence the chemical stability of organic compounds like this compound are temperature, light, oxygen, and pH.[3][4] As a sesquiterpenoid alcohol, this compound's tertiary hydroxyl group may be particularly susceptible to acid-catalyzed dehydration.[5]
Q3: What are the recommended conditions for the long-term storage of this compound?
A3: For optimal long-term stability, solid this compound should be stored in a well-sealed container at -20°C or below, protected from light. For solutions, it is advisable to use an anhydrous aprotic solvent such as DMSO or DMF, store in small aliquots in amber vials at -20°C or -80°C, and consider purging the headspace with an inert gas like nitrogen or argon to prevent oxidation.
Q4: How can I detect if my this compound sample has degraded?
A4: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change) or, more definitively, through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] The appearance of new peaks or a decrease in the main this compound peak in the chromatogram would indicate the presence of degradation products.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, a likely pathway for a tertiary alcohol like this compound is acid-catalyzed dehydration, which would result in the formation of one or more alkene isomers. Oxidation is another potential degradation route, which could lead to the formation of "this compound hydroxyether" or other oxygenated derivatives.[9]
Troubleshooting Guides
This section provides a question-and-answer format to troubleshoot specific issues you may encounter.
Problem: I observe unexpected or inconsistent results in my bioassays using a stored this compound sample.
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Question 1: Have you confirmed the purity of your this compound sample recently?
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Answer: It is crucial to periodically re-analyze your stored this compound sample using a suitable analytical method like HPLC or GC-MS to confirm its purity. A decrease in the main peak area or the appearance of new peaks suggests degradation.
-
-
Question 2: How was the this compound sample stored and handled?
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Answer: Review your storage conditions. Was it consistently stored at or below -20°C? Was it protected from light? Were aqueous or protic solvents used for long-term storage? Have you subjected the sample to multiple freeze-thaw cycles? Any of these factors could contribute to degradation.
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Problem: My analytical chromatogram (HPLC/GC-MS) shows new, unidentified peaks in my this compound sample.
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Question 1: How can I identify these new peaks?
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Answer: Mass spectrometry (MS) coupled with chromatography is the most powerful tool for identifying unknown degradation products. High-resolution mass spectrometry can provide the elemental composition of the new compounds. Based on this compound's structure, potential degradation products to look for would have mass-to-charge ratios corresponding to dehydration products (loss of H₂O) or oxidation products (gain of one or more oxygen atoms).
-
-
Question 2: What steps can I take to prevent the formation of these degradation products?
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Answer: If degradation is suspected, it is recommended to re-purify the this compound sample. To prevent future degradation, strictly adhere to the recommended storage conditions. If working with solutions, prepare them fresh whenever possible.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Container | Solvent (for solutions) | Additional Precautions |
| Solid | ≤ -20°C | Tightly sealed, amber glass vial | N/A | Protect from light; store under inert gas if possible. |
| Solution | ≤ -20°C (or -80°C) | Tightly sealed, amber glass vial | Anhydrous aprotic solvents (e.g., DMSO, DMF) | Prepare small aliquots to avoid freeze-thaw cycles; purge with inert gas. |
Table 2: ICH Guidelines for Long-Term and Accelerated Stability Testing [10][11]
| Study | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish degradation pathways.[3][4][12][13]
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
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Thermal Degradation: Place a solid sample of this compound and a sample of the stock solution in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solid sample of this compound and a sample of the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: After the specified time, neutralize the acid and base samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-MS or GC-MS method (see Protocol 2).
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products using their mass spectral data.
Protocol 2: Stability-Indicating HPLC-MS Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation will be required.
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Instrumentation: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B), both with 0.1% formic acid. A starting gradient could be 50% B, increasing to 95% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection: PDA detection at a suitable wavelength (e.g., 210 nm) and MS detection in both positive and negative ion modes.
-
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent to a final concentration within the linear range of the instrument.
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Analysis: Inject the sample and acquire both PDA and MS data.
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Data Processing: Integrate the peak area of this compound and any degradation products. Purity is assessed by the relative peak area of this compound. Degradation products can be tentatively identified by their mass-to-charge ratios.
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 135051284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydration and Stabilization of a Reactive Tertiary Hydroxyl Group in Solid Oral Dosage Forms of BMS-779788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. benchchem.com [benchchem.com]
- 9. This compound hydroxyether | C15H26O2 | CID 539666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. blog.nutrasource.ca [blog.nutrasource.ca]
- 11. database.ich.org [database.ich.org]
- 12. biopharmaspec.com [biopharmaspec.com]
- 13. longdom.org [longdom.org]
Technical Support Center: Minimizing Off-Target Effects of Widdrol in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Widdrol in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known on-target effect?
This compound is a sesquiterpenoid natural product that has been shown to exhibit anti-cancer activity. Its primary on-target effect is the induction of cell cycle arrest, particularly at the G1 phase, in cancer cells.[1] This is associated with the downregulation of minichromosome maintenance (MCM) proteins, which are essential for DNA replication.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary target. These effects can lead to cytotoxicity, misleading experimental results, and a lack of reproducibility. While specific off-target interactions of this compound are not well-documented in publicly available literature, it is crucial to consider and minimize potential off-target activities to ensure that the observed cellular phenotypes are a direct result of its on-target action.
Q3: How can I determine an optimal concentration of this compound to minimize off-target effects?
A dose-response experiment is critical. By testing a wide range of this compound concentrations, you can identify a therapeutic window where the on-target effect (e.g., cell cycle arrest) is maximized, and non-specific cytotoxicity is minimized. It is recommended to perform a detailed matrix experiment varying both concentration and incubation time.
Q4: What types of control experiments are essential when working with this compound?
Several controls are crucial for interpreting your data accurately:
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Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration used in the experimental conditions.
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Untreated Control: Cells that are not exposed to this compound or its vehicle.
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Positive Control: A well-characterized compound known to induce the same on-target effect (e.g., another known cell cycle inhibitor).
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Negative Control: A structurally similar but inactive compound, if available.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High cell death at concentrations where on-target effect is expected. | 1. Off-target cytotoxicity. 2. Compound precipitation. 3. Cell line sensitivity. | 1. Lower the concentration of this compound and/or shorten the incubation time. 2. Visually inspect the culture medium for any signs of precipitation. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% DMSO). 3. Test this compound in a different cell line to assess cell-type-specific toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Compound degradation. 3. Inconsistent cell passage number. | 1. Standardize cell seeding density and ensure consistent growth conditions (temperature, CO2, humidity). 2. Prepare fresh stock solutions of this compound and store them properly in single-use aliquots to avoid freeze-thaw cycles. 3. Use cells within a consistent and narrow range of passage numbers. |
| Observed phenotype does not align with the expected on-target effect of cell cycle arrest. | 1. The phenotype is a result of an off-target effect. 2. The on-target effect is masked by other cellular responses. | 1. Perform counter-screening assays to investigate other potential cellular effects (e.g., apoptosis assays, kinase activity profiling). 2. Use orthogonal assays to confirm the on-target effect. For example, in addition to flow cytometry for cell cycle analysis, perform western blotting for key cell cycle proteins. |
Experimental Protocols
Protocol 1: Dose-Response Analysis using a Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic concentration of this compound.
Materials:
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This compound
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Target cell line
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
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96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, and collect them by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in PI staining solution.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's on-target signaling pathway leading to cell cycle arrest.
Caption: A logical workflow for troubleshooting unexpected results in this compound cellular assays.
References
Technical Support Center: Overcoming Resistance to Widdrol in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Widdrol in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the possible reasons?
A1: Reduced sensitivity to this compound can arise from several factors, broadly categorized as alterations in the drug's target pathways or the activation of compensatory mechanisms. Based on this compound's known mechanisms of action, potential reasons include:
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Alterations in the AMPK Signaling Pathway: this compound induces apoptosis through the activation of AMP-activated protein kinase (AMPK).[1][2] Mutations or altered expression of key proteins in this pathway, such as AMPK subunits or its upstream regulators, could confer resistance.
-
Upregulation of Pro-Survival Pathways: Cancer cells might upregulate alternative survival pathways to counteract the pro-apoptotic effects of this compound. This could involve pathways like PI3K/Akt/mTOR or MAPK/ERK.
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Changes in VEGFR2 Signaling: this compound is known to inhibit angiogenesis by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[3] Resistant cells might have developed mechanisms to bypass this inhibition, such as activating downstream effectors like AKT and FAK through alternative means.[3]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and efficacy.
-
Cellular Adaptation: Prolonged exposure to this compound may lead to the selection of a subpopulation of cells with inherent resistance or the induction of adaptive responses that mitigate the drug's effects.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase (typically 3- to 10-fold or more) in the IC50 value is a strong indicator of acquired resistance.[4]
Q3: What are the initial steps to troubleshoot this compound resistance in my experiments?
A3: Start by verifying the integrity of your experimental setup:
-
Confirm this compound Potency: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the cell viability assay.
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out cross-contamination.
-
Mycoplasma Testing: Check for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
Consistent Culture Conditions: Ensure that culture conditions (media, serum, supplements, passage number) have remained consistent throughout your experiments.
If these factors are ruled out, you can proceed to investigate the molecular mechanisms of resistance.
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause: Acquired resistance due to molecular changes in the cancer cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased this compound IC50.
Experimental Protocols:
-
Western Blot Analysis: To assess the phosphorylation status and total protein levels of key signaling molecules (AMPK, Akt, ERK, VEGFR2, FAK).
-
AMPK Activity Assay: To directly measure the enzymatic activity of AMPK in sensitive versus resistant cells.
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Tube Formation Assay: To evaluate the angiogenic potential of endothelial cells treated with conditioned media from sensitive versus resistant cancer cells.
Data Presentation:
Table 1: Hypothetical Western Blot Densitometry Analysis
| Target Protein | Sensitive Cells (Relative Intensity) | Resistant Cells (Relative Intensity) |
| p-AMPK/AMPK | 3.5 ± 0.4 | 1.2 ± 0.2 |
| p-Akt/Akt | 1.8 ± 0.3 | 4.5 ± 0.5 |
| p-VEGFR2/VEGFR2 | 0.5 ± 0.1 | 2.8 ± 0.3 |
Table 2: Hypothetical AMPK Activity Assay
| Cell Line | AMPK Activity (pmol/min/mg) |
| Sensitive | 150 ± 12 |
| Resistant | 45 ± 8 |
Problem 2: this compound Fails to Induce Apoptosis in Treated Cells
Possible Cause: Dysregulation of apoptotic pathways or upregulation of anti-apoptotic proteins.
Troubleshooting Steps:
-
Assess Apoptosis Markers: Use techniques like Annexin V/PI staining followed by flow cytometry or a TUNEL assay to quantify apoptosis.
-
Examine Caspase Activity: Measure the activity of key caspases, such as caspase-3, -7, and -9, which are involved in the apoptotic cascade initiated by this compound.[2]
-
Profile Apoptosis-Related Proteins: Perform a western blot to analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
Signaling Pathway Diagram:
Caption: this compound-induced apoptotic pathway and potential resistance.
Strategies to Overcome this compound Resistance
1. Combination Therapies
Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance by targeting multiple pathways simultaneously.[5]
-
With mTOR Inhibitors (e.g., Rapamycin): If resistance is associated with the upregulation of the PI3K/Akt/mTOR pathway, co-treatment with an mTOR inhibitor could restore sensitivity.
-
With MEK Inhibitors (e.g., Trametinib): For cells showing hyperactivation of the MAPK/ERK pathway, a MEK inhibitor could be synergistic with this compound.
-
With Standard Chemotherapeutic Agents (e.g., Doxorubicin): Combining this compound with conventional chemotherapy may enhance cytotoxicity through different mechanisms of action.
Experimental Workflow for Combination Therapy:
Caption: Workflow for evaluating this compound combination therapies.
2. Targeting Compensatory Pathways
If a specific compensatory pathway is identified as the driver of resistance, targeted inhibitors against key nodes in that pathway can be employed.
Data Presentation:
Table 3: Hypothetical Combination Index (CI) Values for this compound with Other Agents in a Resistant Cell Line
| Combination | CI Value at ED50 | Interpretation |
| This compound + Rapamycin | 0.6 | Synergism |
| This compound + Trametinib | 0.8 | Synergism |
| This compound + Doxorubicin | 1.0 | Additive Effect |
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software.
Combination Index (CI) Assay
-
Experimental Design: Design a matrix of drug concentrations for this compound and the combination agent, typically at a constant ratio based on their individual IC50 values.
-
Cell Treatment and Viability: Perform a cell viability assay as described above with the single agents and their combinations.
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CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Widdrol experiments
Welcome to the technical support center for Widdrol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer standardized experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
Q1: We are not observing the expected cytotoxic or apoptotic effects of this compound on our cancer cell line.
A1: Several factors could contribute to a lack of expected biological activity. Consider the following troubleshooting steps:
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Compound Integrity and Concentration:
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Verify this compound's Purity and Stability: Ensure the compound has been stored correctly, protected from light and moisture, to prevent degradation. If possible, verify its purity via analytical methods like HPLC.
-
Concentration Verification: Double-check the calculations for your stock solution and final dilutions. It's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line, as sensitivity can vary.
-
-
Cell Culture Conditions:
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Cell Line Authenticity and Health: Confirm the identity of your cell line (e.g., via STR profiling) and ensure the cells are healthy and within a low passage number. Over-passaged cells can exhibit altered responses.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.
-
-
Experimental Protocol:
-
Treatment Duration: this compound's effects are time-dependent. Ensure the incubation time is sufficient for the expected downstream effects to manifest. A time-course experiment is recommended.
-
Serum Concentration: The presence of serum proteins in the culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during treatment, ensuring it doesn't compromise cell viability on its own.
-
Q2: Our Western blot results for phosphorylated AMPK (p-AMPK) following this compound treatment are inconsistent or show no change.
A2: Inconsistent Western blot results are a common challenge. Here is a systematic approach to troubleshoot this issue:
-
Sample Preparation:
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins and prevent degradation. Keep samples on ice throughout the preparation process.
-
Protein Quantification: Accurate protein quantification is critical for reliable results. Use a reliable method (e.g., BCA assay) and ensure equal loading across all lanes.
-
-
Antibody Performance:
-
Antibody Validation: Use an antibody specifically validated for Western blotting and for the species you are working with.
-
Antibody Dilution: Optimize the primary and secondary antibody concentrations. Too high a concentration can lead to non-specific bands and high background, while too low a concentration will result in a weak or absent signal.[1][2]
-
Positive Control: Include a positive control (e.g., a cell lysate known to express p-AMPK or treated with a known AMPK activator like AICAR) to validate the antibody and the overall protocol.
-
-
Technical Execution:
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Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane. This can be done by staining the membrane with Ponceau S after transfer.[3] Inefficient transfer can lead to weak or no signal.[4]
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Washing Steps: Insufficient washing can result in high background, while excessive washing can lead to a weak signal. Optimize the duration and number of washes.
-
Q3: We are seeing a high degree of variability in our apoptosis assays (e.g., Annexin V/PI staining) with this compound-treated cells.
A3: High variability in apoptosis assays can obscure the true effect of this compound. The following points should be addressed:
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Cell Handling and Treatment:
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Cell Density: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment. Over-confluent or starved cells can undergo spontaneous apoptosis, leading to high background in control groups.[5]
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Gentle Handling: During cell harvesting and staining, handle the cells gently to avoid mechanical damage that can lead to false-positive results (PI staining).[5]
-
-
Staining Protocol:
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Reagent Titration: Titrate the Annexin V and Propidium Iodide (PI) concentrations to determine the optimal staining concentrations for your cell type.
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Incubation Time and Temperature: Adhere to the recommended incubation times and temperatures for the staining reagents. Protect the samples from light after adding fluorescent dyes.
-
-
Flow Cytometry Analysis:
-
Compensation: Properly set up compensation controls (single-stained samples) to correct for spectral overlap between the fluorochromes.[5]
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Gating Strategy: Use a consistent and objective gating strategy. Start with unstained and single-stained controls to define the populations.
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Data Presentation
Table 1: Hypothetical Dose-Response of this compound on HT-29 Colon Cancer Cells (72h Treatment)
| This compound Concentration (µM) | Cell Viability (%) | Fold Change in Caspase-3/7 Activity | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle Control) | 100 ± 4.5 | 1.0 ± 0.1 | 5.2 ± 1.1 |
| 10 | 85 ± 5.1 | 1.8 ± 0.3 | 15.6 ± 2.3 |
| 25 | 62 ± 6.3 | 3.5 ± 0.4 | 38.9 ± 4.5 |
| 50 | 41 ± 4.9 | 6.2 ± 0.7 | 65.1 ± 5.8 |
| 100 | 25 ± 3.8 | 8.9 ± 0.9 | 82.4 ± 6.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Western Blotting for p-AMPK and Total AMPK
-
Cell Lysis:
-
Wash this compound-treated and control cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the p-AMPK signal to the total AMPK signal.
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified duration.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
-
Staining:
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Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the gates and compensation.
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Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Key stages of the Western Blotting workflow.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Widdrol Dose-Response Curve Fitting and Analysis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on Widdrol dose-response curve fitting and analysis. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a natural sesquiterpene found in plants of the Juniperus species. Its primary anti-cancer mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2]
Q2: Which cancer cell lines have been shown to be sensitive to this compound?
This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, including:
Q3: What are the known downstream effects of this compound-induced AMPK activation?
Activation of AMPK by this compound leads to a cascade of events that promote apoptosis, including:
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Activation of caspases: this compound treatment has been shown to activate key executioner caspases, such as caspase-3, -7, and -9.[1][2][3]
-
Cleavage of Poly(ADP-ribose) polymerase (PARP): Activated caspases cleave PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.[3]
-
Release of cytochrome c: this compound can induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway.[3]
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Cell cycle arrest: this compound can induce cell cycle arrest, for example, at the G1 phase in human colon adenocarcinoma cells.[4]
Dose-Response Data
The following tables summarize quantitative data on the dose-dependent effects of this compound on cancer cell lines.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) |
| HT-29 (Colon Cancer) | 0 | 48 | 100 |
| 10 | 48 | ~80 | |
| 20 | 48 | ~60 | |
| 40 | 48 | ~40 | |
| A549 (Lung Cancer) | 0 | 48 | 100 |
| 10 | 48 | ~75 | |
| 20 | 48 | ~50 | |
| 40 | 48 | ~30 |
Note: The percentage of cell viability is an approximation based on graphical data from cited literature and may not represent exact values.
Table 2: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) |
| HT-29 (Colon Cancer) | ~30 | 48 |
| A549 (Lung Cancer) | ~25 | 48 |
IC50 (half-maximal inhibitory concentration) values are estimated from published dose-response curves.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis for AMPK Activation
This protocol details the detection of phosphorylated AMPK (p-AMPK) as a marker of its activation.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK (Thr172) and total AMPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or issues with this compound solubility.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix gently but thoroughly.
-
Avoid using the outer wells of the 96-well plate, or fill them with sterile PBS to maintain humidity.
-
Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. The final DMSO concentration should be kept low (typically <0.5%).
-
Issue 2: No or Low Apoptosis Detected After this compound Treatment
-
Possible Cause: this compound concentration is too low, incubation time is too short, or the cell line is resistant.
-
Troubleshooting Steps:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for apoptosis induction in your specific cell line.
-
Confirm the pro-apoptotic effect by checking for caspase activation or PARP cleavage via Western blot.
-
Consider using a different cell line known to be sensitive to this compound.
-
Issue 3: Inconsistent Phospho-AMPK Signal in Western Blots
-
Possible Cause: Inefficient protein extraction, phosphatase activity, or issues with antibody quality.
-
Troubleshooting Steps:
-
Ensure that lysis buffer contains fresh phosphatase inhibitors.
-
Optimize protein extraction and Western blot protocols.
-
Use a positive control for AMPK activation (e.g., treatment with AICAR).
-
Verify the specificity and optimal dilution of the primary antibodies.
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Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Induced by this compound in Human Lung Carcinoma Cells [jcpjournal.org]
- 4. Zinc-mediated regulation of caspases activity: dose-dependent inhibition or activation of caspase-3 in the human Burkitt lymphoma B cells (Ramos) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Widdrol Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of Widdrol for in vivo studies. Given this compound's lipophilic nature and poor aqueous solubility, achieving adequate systemic exposure is a critical challenge. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its bioavailability?
A1: this compound is a sesquiterpene alcohol with physicochemical properties that suggest challenges for oral bioavailability. Key estimated and reported values are summarized in the table below. Its high lipophilicity (logP) and very low estimated water solubility are the primary indicators of potential issues with dissolution in the gastrointestinal tract, which is often a prerequisite for absorption.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₅H₂₆O | - |
| Molecular Weight | 222.37 g/mol | Adheres to Lipinski's rule of five. |
| logP (o/w) | 4.593 (estimated) | High lipophilicity, may lead to poor aqueous solubility and partitioning into lipid membranes. |
| Water Solubility | 7.927 mg/L at 25°C (estimated) | Very low aqueous solubility, suggesting dissolution-rate limited absorption. |
Q2: What is the likely Biopharmaceutics Classification System (BCS) class of this compound?
A2: While an official BCS classification for this compound has not been published, based on its low aqueous solubility and the generally good permeability of many sesquiterpenes, this compound is likely a BCS Class II compound (low solubility, high permeability).[1] However, if its permeability is also found to be low, it could be classified as BCS Class IV (low solubility, low permeability). For BCS Class II drugs, the primary barrier to oral bioavailability is the poor dissolution rate in the gastrointestinal fluids.[2]
Q3: What are the main challenges I can expect when administering this compound orally in my in vivo studies?
A3: The primary challenges with oral administration of this compound are expected to be:
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Poor and Variable Absorption: Due to its low water solubility, the extent of this compound's absorption is likely to be low and may vary significantly between subjects.
-
Lack of Dose Proportionality: As the dose increases, the absorption may not increase proportionally due to saturation of its dissolution.
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Potential for First-Pass Metabolism: Like many lipophilic compounds, this compound may be subject to significant metabolism in the liver before it reaches systemic circulation, which would further reduce its oral bioavailability.[3]
Q4: Are there any simple formulations I can use for initial in vivo screening of this compound?
A4: Yes, for preliminary in vivo studies, a simple vehicle can be prepared. One study reported dissolving this compound in a solution of 10% ethanol (B145695) and Cremophor EL in distilled water for intraperitoneal injection in mice.[4] This type of vehicle can also be adapted for oral gavage, but it's important to be aware that Cremophor EL can have its own biological effects.
Troubleshooting Guides
Problem: I am observing low or no efficacy of this compound in my in vivo experiments after oral administration.
| Potential Cause | Troubleshooting Suggestion |
| Poor Bioavailability | The most likely reason is that this compound is not being absorbed sufficiently to reach therapeutic concentrations. |
| Solution: Implement a bioavailability enhancement strategy. Start with a simple formulation like a solution in a co-solvent/surfactant mixture. If that is not sufficient, consider more advanced formulations such as nanoemulsions, solid dispersions, or cyclodextrin (B1172386) complexes. | |
| Rapid Metabolism/Clearance | This compound might be rapidly metabolized in the liver (first-pass effect) and/or quickly cleared from the bloodstream. A study on a similar sesquiterpene, α-humulene, showed a short half-life and low oral bioavailability of 18%.[5] |
| Solution: While direct inhibition of metabolism can be complex, some formulation strategies like lipid-based systems can promote lymphatic absorption, partially bypassing the liver.[1] Alternatively, consider a different route of administration (e.g., intraperitoneal, subcutaneous) for initial efficacy studies to confirm the compound's activity when systemic exposure is achieved. | |
| Inadequate Dose | The administered dose may be too low to achieve a therapeutic effect, especially if bioavailability is poor. |
| Solution: Perform a dose-response study. However, simply increasing the dose of a poorly soluble compound may not lead to a proportional increase in exposure. Therefore, this should be done in conjunction with a formulation strategy. |
Problem: I am observing high variability in my in vivo results between animals.
| Potential Cause | Troubleshooting Suggestion |
| Inconsistent Drug Dissolution | When administered as a simple suspension, the dissolution of this compound can be highly variable depending on the gastrointestinal conditions of individual animals. |
| Solution: Use a formulation that improves the solubility and dissolution of this compound, such as a nanoemulsion or a solid dispersion. These formulations provide a more consistent release and absorption profile. | |
| Food Effects | The presence or absence of food in the stomach can significantly impact the absorption of lipophilic drugs. |
| Solution: Standardize the feeding schedule of your animals. For example, fast the animals overnight before dosing. Be aware that some lipid-based formulations can have their absorption enhanced by the presence of food. |
Experimental Protocols
Preparation of a this compound Nanoemulsion
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant and co-surfactant. They can significantly enhance the oral bioavailability of lipophilic drugs by increasing the drug's solubility and promoting its absorption.
Materials:
-
This compound
-
Co-surfactant (e.g., Span® 80, Transcutol® HP)
-
Double-distilled water
Protocol:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Briefly, add an excess amount of this compound to a known volume of the excipient.
-
Mix vigorously and then equilibrate for 24-48 hours.
-
Centrifuge to separate the undissolved this compound and quantify the amount dissolved in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Construction of a Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of the selected surfactant and co-surfactant (Sₘᵢₓ) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Sₘᵢₓ ratio, mix with the selected oil at various weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
Titrate each oil/Sₘᵢₓ mixture with water dropwise, with constant stirring.
-
Observe the mixture for transparency and flowability. The points where clear, single-phase, and low-viscosity solutions are formed represent the nanoemulsion region.
-
Plot the nanoemulsion region on a pseudo-ternary phase diagram.
-
-
Preparation of this compound-Loaded Nanoemulsion:
-
Select a formulation from the nanoemulsion region of the phase diagram.
-
Dissolve the desired amount of this compound in the oil and Sₘᵢₓ mixture.
-
Slowly add water to this mixture with gentle stirring until a clear nanoemulsion is formed.
-
-
Characterization of the Nanoemulsion:
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the drug content and encapsulation efficiency.
-
Assess the thermodynamic stability by subjecting the nanoemulsion to centrifugation and freeze-thaw cycles.
-
Preparation of a this compound Solid Dispersion
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. They can enhance the solubility and dissolution rate of poorly water-soluble drugs by reducing the particle size to a molecular level and converting the drug to an amorphous state.[2][8][9]
Materials:
-
This compound
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000, Soluplus®)
-
Organic solvent (e.g., methanol, ethanol)
Protocol (Solvent Evaporation Method):
-
Selection of Carrier: Choose a carrier that is soluble in a volatile solvent in which this compound is also soluble.
-
Dissolution: Dissolve both this compound and the carrier in the selected solvent in a desired weight ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven to remove any residual solvent. Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
-
Characterization of the Solid Dispersion:
-
In vitro dissolution study: Compare the dissolution rate of the solid dispersion with that of the pure this compound and a physical mixture of this compound and the carrier.
-
Solid-state characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the amorphous nature of this compound in the dispersion and to check for any interactions between the drug and the carrier.
-
Preparation of a this compound-Cyclodextrin Inclusion Complex
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly water-soluble guest molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.[10][11][12][13][14]
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Water, Ethanol
Protocol (Kneading Method):
-
Molar Ratio Selection: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Incorporation of this compound: Gradually add the this compound to the paste and knead for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Characterization of the Inclusion Complex:
-
Phase solubility studies: To determine the stability constant and complexation efficiency.
-
In vitro dissolution studies: To compare the dissolution profile with that of the pure drug.
-
Characterization: Use DSC, XRPD, and FTIR to confirm the formation of the inclusion complex.
-
Visualizations
References
- 1. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nerolidol: A Sesquiterpene Alcohol with Multi-Faceted Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Atorvastatin solid dispersion for bioavailability enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 10. scienceasia.org [scienceasia.org]
- 11. Cyclodextrin inclusion complex of racecadotril: effect of drug-β- cyclodextrin ratio and the method of complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. oatext.com [oatext.com]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Widdrol-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Widdrol-induced cytotoxicity in normal, non-cancerous cells during pre-clinical research.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound and offers potential solutions based on its known mechanisms of action and general cytoprotective strategies.
Issue 1: High levels of cytotoxicity observed in normal/control cell lines at effective anti-cancer concentrations.
-
Possible Cause: this compound's mechanism of action, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and induction of cell cycle arrest, may not be entirely selective for cancer cells. Normal proliferating cells can also be susceptible to these effects.
-
Troubleshooting Steps:
-
Confirm Dose-Response and Determine Therapeutic Window: Perform a comprehensive dose-response curve for both your cancer and normal cell lines. This will help you identify a potential therapeutic window where this compound exhibits maximal efficacy against cancer cells with minimal toxicity to normal cells.
-
Investigate Co-treatment with Protective Agents: Based on this compound's known mechanisms, consider co-administering agents that may selectively protect normal cells.
-
mTOR Inhibitors: Since AMPK activation can lead to the inhibition of the mTOR pathway, a key regulator of cell growth and proliferation, further inhibition of mTOR in normal cells might induce a state of quiescence, making them less susceptible to cytotoxic agents.
-
Antioxidants: While the role of oxidative stress in this compound's cytotoxicity is not fully elucidated, many natural compounds induce cytotoxicity through the generation of reactive oxygen species (ROS). Co-treatment with antioxidants like N-acetylcysteine (NAC) could mitigate off-target effects in normal cells.
-
-
Consider Cell Cycle Synchronization: this compound has been shown to induce G1 phase cell cycle arrest.[1] Synchronizing your normal cell population in a non-proliferative phase before this compound treatment could potentially reduce its cytotoxic effects.
-
Issue 2: Unexpected or inconsistent results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: this compound, as a natural product, may have properties that interfere with the assay itself. Additionally, the timing of the assay post-treatment is critical.
-
Troubleshooting Steps:
-
Validate with a Secondary Viability Assay: If you are using a metabolic-based assay like MTT, which measures mitochondrial reductase activity, validate your results with a secondary assay that measures a different cellular parameter, such as cell membrane integrity (e.g., Trypan Blue exclusion assay or a lactate (B86563) dehydrogenase (LDH) release assay).
-
Optimize Incubation Time: this compound's cytotoxic effects may be time-dependent. Perform a time-course experiment to determine the optimal endpoint for your cell viability assays.
-
Control for Compound Interference: Run controls with this compound in cell-free media to check if it directly reacts with the assay reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The primary mechanism of this compound-induced cytotoxicity in cancer cells involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This activation leads to apoptosis (programmed cell death) through the activation of caspases, including caspase-3, -7, and -9. Additionally, this compound can induce G1 phase cell cycle arrest by modulating the expression of key cell cycle regulatory proteins such as Chk2, p53, and p21.[1]
Q2: Why does this compound affect normal cells?
A2: While this compound has shown promise as an anti-cancer agent, the cellular pathways it targets, such as AMPK and cell cycle regulation, are fundamental to both cancerous and normal proliferating cells. Therefore, at certain concentrations, this compound can also induce cytotoxicity in non-cancerous cells.
Q3: Are there any known strategies to selectively protect normal cells from this compound-induced toxicity?
A3: While no studies have been published specifically on protecting normal cells from this compound, general strategies for reducing chemotherapy-induced off-target toxicity may be applicable. These include:
-
Co-administration of cytoprotective agents: As mentioned in the troubleshooting guide, mTOR inhibitors and antioxidants are potential candidates.
-
Exploiting differential cell cycle kinetics: Inducing a temporary quiescent state in normal cells may offer protection.
-
Targeted drug delivery: In a drug development context, encapsulating this compound in a delivery system that specifically targets cancer cells could reduce its exposure to normal tissues.
Q4: What are the expected IC50 values for this compound?
A4: IC50 values for this compound are cell-line dependent. While specific data for a wide range of normal cells is limited, studies on other sesquiterpenes can provide an estimate. For example, certain sesquiterpene lactones have shown IC50 values in the low micromolar range on both cancer and normal cell lines. It is crucial to determine the IC50 for your specific cell lines of interest.
Data Presentation
Table 1: Cytotoxicity of Sesquiterpene Lactones (as a proxy for this compound) in Cancer vs. Normal Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Acetoxydihydrodamsin | Colo205 | Human colon adenocarcinoma | 7.64 | [2] |
| Acetoxydihydrodamsin | MRC-5 | Human embryonic lung fibroblast | >50 | [2] |
| 1'-Noraltamisin | Colo320 | Human colon adenocarcinoma (multidrug-resistant) | 8.78 | [2] |
| 1'-Noraltamisin | MRC-5 | Human embryonic lung fibroblast | >50 | [2] |
| Psilostachyin | Colo320 | Human colon adenocarcinoma (multidrug-resistant) | 5.29 | [2] |
| Psilostachyin | MRC-5 | Human embryonic lung fibroblast | >50 | [2] |
Note: This data is for sesquiterpene lactones and not this compound itself. It is intended to provide a general idea of the potential therapeutic window.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cell lines in a 96-well format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with various concentrations of this compound for a specified time.
-
Harvest both adherent and suspension cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content for cell cycle phase distribution analysis by flow cytometry.
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after this compound treatment and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound-induced cytotoxicity signaling pathways.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
References
Technical Support Center: Optimizing Widdrol Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering Widdrol in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound is a naturally occurring sesquiterpene alcohol found in several species of Juniperus. It is a hydrophobic compound with low aqueous solubility.
Q2: What is the primary mechanism of action of this compound?
This compound has been shown to exert anticancer effects by activating AMP-activated protein kinase (AMPK).[1] This activation leads to the induction of apoptosis (programmed cell death) in cancer cells through the activation of caspases, including caspase-3, -7, and -9.[1]
Q3: What are the common challenges in delivering this compound in animal models?
The primary challenge in delivering this compound is its poor water solubility, which can lead to difficulties in formulation, potential precipitation upon administration, and variable bioavailability.
Q4: What are the recommended routes of administration for this compound in animal studies?
The choice of administration route depends on the experimental goals. For systemic effects, intraperitoneal (i.p.) injection has been used successfully in xenograft models.[2] Oral gavage is another common route for preclinical studies, though formulation is critical to ensure absorption.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Vehicles
-
Question: I am having difficulty dissolving this compound in my aqueous vehicle for in vivo administration. What can I do?
-
Answer: Due to its hydrophobic nature, this compound is practically insoluble in water. To overcome this, co-solvents and surfactants are necessary.
-
Solution 1: Use of Co-solvents: Start by dissolving this compound in a small amount of a water-miscible organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be further diluted in the final aqueous vehicle. It is crucial to keep the final concentration of the organic solvent low to avoid toxicity.
-
Solution 2: Employ Surfactants: Surfactants like Tween 80 or Cremophor EL can be used to create stable emulsions or micellar solutions of this compound in an aqueous medium.
-
Solution 3: Lipid-Based Formulations: For oral administration, formulating this compound in an oil-based vehicle like corn oil can enhance its solubility and absorption.
-
Issue 2: Precipitation of this compound Upon Dilution or Injection
-
Question: My this compound formulation appears clear initially, but a precipitate forms when I dilute it or after injection. How can I prevent this?
-
Answer: Precipitation is a common issue with hydrophobic compounds when the concentration of the solubilizing agent is reduced.
-
Solution 1: Optimize Vehicle Composition: Systematically test different ratios of co-solvents, surfactants, and aqueous components to find a formulation that remains stable upon dilution.
-
Solution 2: Prepare a Self-Emulsifying Drug Delivery System (SEDDS): A SEDDS is a mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. This can improve the stability and bioavailability of this compound.
-
Solution 3: Sonication: In some cases, sonication can help to create a more stable and uniform suspension of the compound.
-
Issue 3: High Variability in Experimental Results
-
Question: I am observing significant variability in the therapeutic outcomes between animals in the same treatment group. What could be the cause?
-
Answer: High variability can stem from inconsistent formulation, dosing, or animal-specific factors.
-
Solution 1: Ensure Homogeneous Formulation: Vigorously vortex or sonicate the this compound formulation before each administration to ensure a uniform suspension.
-
Solution 2: Standardize Administration Technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For injections, use a consistent site and technique.
-
Solution 3: Control for Animal-Related Variables: Factors such as age, weight, and health status of the animals can influence drug metabolism and response. Ensure that animals are properly randomized into treatment groups.
-
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Polyethylene Glycol 400 (PEG400) | Likely soluble (as a co-solvent) |
| Corn Oil | Likely soluble (as a lipid vehicle) |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection in a Mouse Xenograft Model
This protocol is adapted from a study that successfully used this compound in a human tumor xenograft model in mice.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the this compound stock solution with sterile PBS to the final desired concentration. A common final concentration of DMSO in the injected solution is kept below 10% to minimize toxicity.
-
For a 50 mg/kg dose in a 20g mouse (0.02 kg), the total dose is 1 mg. If the injection volume is 100 µL (0.1 mL), the final concentration of the working solution should be 10 mg/mL.
-
-
Administration:
-
Vortex the working solution thoroughly before each injection to ensure homogeneity.
-
Inject the appropriate volume intraperitoneally into the mice. In the cited study, mice were treated daily.[2]
-
Protocol 2: General Procedure for Oral Gavage in Mice
This is a general guideline for administering a compound via oral gavage. The specific formulation of this compound for oral delivery will need to be optimized.
Materials:
-
This compound formulation (e.g., in a corn oil vehicle)
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Needle Insertion:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it.
-
-
Dose Administration:
-
Once the needle is correctly positioned in the esophagus (you should not feel any resistance), slowly administer the this compound formulation.
-
-
Needle Removal:
-
Gently remove the gavage needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Observe the animal for any signs of distress, such as labored breathing.
-
Mandatory Visualization
Caption: this compound-induced AMPK signaling pathway leading to apoptosis.
Caption: General experimental workflow for this compound delivery in animal models.
References
Troubleshooting Widdrol crystallization for structural analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of Widdrol for structural analysis. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound that are relevant for crystallization?
A1: Understanding the properties of this compound is crucial for designing a successful crystallization strategy. This compound is a sesquiterpenoid alcohol with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | Colorless solid (estimated) | [3] |
| Melting Point | 98.00 °C | [3] |
| Boiling Point | 303.00 to 304.00 °C | [3] |
| Solubility | Soluble in alcohol; Insoluble in water | [3] |
| XLogP3-AA | 4.1 | [1][2] |
The high XLogP3-AA value indicates that this compound is lipophilic, which suggests that organic solvents will be more suitable for crystallization than aqueous solutions. Its solid nature at room temperature is also a favorable characteristic for crystallization experiments.
Troubleshooting Guides
Q2: I am not getting any crystals, and the solution remains clear. What should I do?
A2: A clear solution indicates that the concentration of this compound has not reached supersaturation, a necessary state for crystal nucleation. Here are several troubleshooting steps:
-
Increase Concentration by Slow Solvent Evaporation: This is the simplest method.[4][5] Prepare a near-saturated solution of this compound in a suitable solvent (e.g., a volatile organic solvent like hexane (B92381) or ethyl acetate). Cover the container with a cap or parafilm with a few small holes poked in it to allow for slow evaporation.[4][5] This gradual increase in concentration can lead to the formation of high-quality crystals.[6]
-
Introduce an Anti-Solvent: Since this compound is soluble in alcohols and insoluble in water, you can use a vapor diffusion or liquid-liquid diffusion technique.[4][7]
-
Vapor Diffusion: Dissolve this compound in a small amount of a "good" solvent (e.g., ethanol) in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" (e.g., water or a non-polar solvent in which this compound is less soluble, like heptane).[7][8] The anti-solvent vapor will slowly diffuse into the this compound solution, reducing its solubility and promoting crystallization.[7]
-
Liquid-Liquid Diffusion (Layering): Carefully layer a less dense anti-solvent on top of a denser, saturated solution of this compound.[4] Over time, the solvents will slowly mix at the interface, inducing crystallization.[9]
-
-
Slow Cooling: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (below the solvent's boiling point).[5] Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room.[6] A slow cooling rate is crucial to avoid rapid precipitation.[8] Placing the container in an insulated bath (like a Dewar flask with warm water) can help achieve a gradual temperature decrease.[5]
Q3: An oil or amorphous precipitate has formed instead of crystals. How can I fix this?
A3: The formation of an oil or amorphous solid, often called "oiling out," typically occurs when the solution becomes supersaturated too quickly.[10] Here are some corrective measures:
-
Reduce the Rate of Supersaturation:
-
Use a More Dilute Solution: Start with a less concentrated solution of this compound.[10] This will require a longer time or more significant change in conditions (e.g., more anti-solvent diffusion) to reach supersaturation, often leading to better-quality crystals.
-
Re-dissolve and Try Again: If an oil has formed, gently warm the solution to re-dissolve the oil. Then, add a small amount of the "good" solvent and allow the crystallization process to proceed more slowly.[10]
-
Consider a Different Solvent System: The choice of solvent is critical. Experiment with different solvents or solvent mixtures. Sometimes a mixture of a good solvent and a poor solvent can provide the ideal conditions for crystal growth.[4]
Q4: The crystals I have grown are too small (microcrystalline). How can I grow larger single crystals?
A4: The formation of many small crystals is usually due to an excessive number of nucleation sites.[11] To encourage the growth of fewer, larger crystals, you can try the following:
-
Reduce Nucleation Sites:
-
Control the Rate of Crystallization: Slower crystal growth generally leads to larger and higher-quality crystals.[12] All the methods described to avoid "oiling out" by slowing down the process of reaching supersaturation will also favor the growth of larger crystals.
-
Seeding: If you have previously obtained a small crystal of this compound, you can use it as a "seed."[11] Introduce a single, high-quality microcrystal into a carefully prepared, slightly supersaturated solution. This seed will provide a template for further growth, ideally leading to a single large crystal.[9][11]
-
Scratching: Gently scratching the inside surface of the glass container below the solution level with a glass rod can create a controlled number of nucleation sites.[11]
Experimental Protocol: Vapor Diffusion Crystallization of this compound
This protocol describes a general method for attempting to crystallize this compound using the hanging drop vapor diffusion technique, a common and often successful method for small molecules.[13]
Materials:
-
This compound (purified)
-
Solvent in which this compound is soluble (e.g., Ethanol, Isopropanol)
-
Anti-solvent in which this compound is poorly soluble (e.g., Water, Heptane)
-
24-well crystallization plate with sealant
-
Siliconized glass cover slips
-
Micropipettes and tips
Methodology:
-
Prepare the Reservoir Solution: In the reservoir of a well in the crystallization plate, place 500 µL of the anti-solvent.
-
Prepare the this compound Solution: Prepare a concentrated solution of this compound in the "good" solvent. The exact concentration may require optimization, but a starting point could be in the range of 10-50 mg/mL.
-
Set up the Hanging Drop:
-
On a siliconized glass cover slip, place a 1-2 µL drop of the this compound solution.
-
Add 1-2 µL of the reservoir solution to the this compound drop. The ratio of this compound solution to reservoir solution can be varied (e.g., 1:1, 1:2, 2:1) to explore different starting conditions.
-
-
Seal the Well: Carefully invert the cover slip and place it over the reservoir, ensuring a tight seal with the grease.
-
Incubate and Observe: Place the crystallization plate in a stable, vibration-free environment at a constant temperature (e.g., room temperature or 4°C). Monitor the drops periodically under a microscope for crystal growth over several days to weeks.
Visualizing the Workflow
The following diagram illustrates a general workflow for troubleshooting crystallization experiments.
References
- 1. scent.vn [scent.vn]
- 2. This compound | C15H26O | CID 94334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 6892-80-4 [thegoodscentscompany.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Crystal Growing Guide [www1.udel.edu]
- 6. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Widdrol vs. Cedrol: A Comparative Analysis of Anti-Inflammatory Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is crucial for identifying promising new therapeutic agents. This guide provides a comprehensive comparison of the anti-inflammatory activities of two such sesquiterpenoids, widdrol and cedrol (B397079), drawing upon available experimental data to elucidate their mechanisms of action and relative potencies.
Both this compound and cedrol, commonly found in the essential oils of various coniferous trees, have demonstrated anti-inflammatory potential. However, the extent of scientific investigation into their individual properties differs significantly, with cedrol being the more extensively studied of the two. This comparison aims to consolidate the existing knowledge on both compounds, highlighting areas where data is robust and where further research is needed.
In Vitro Anti-Inflammatory Potency
A key aspect of evaluating anti-inflammatory compounds is their ability to inhibit the production of inflammatory mediators. One study directly compared the in vitro anti-inflammatory activity of this compound and cedrol by assessing their capacity to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Nitric oxide is a critical signaling molecule in inflammation, and its overproduction can contribute to tissue damage.
The results of this study revealed that this compound exhibits a more potent inhibitory effect on NO production than cedrol.[1] This is a significant finding, suggesting that at a cellular level, this compound may be a more effective inhibitor of this particular inflammatory pathway.
| Compound | Cell Line | Stimulant | Parameter Measured | IC50 Value |
| This compound | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | 24.7 µM[1] |
| Cedrol | RAW264.7 Macrophages | LPS | Nitric Oxide (NO) Production | >100 µM[1] |
Table 1: Comparison of the in vitro anti-inflammatory activity of this compound and cedrol.
In Vivo Anti-Inflammatory Effects
While in vitro data provides valuable insights into molecular mechanisms, in vivo studies are essential for understanding a compound's efficacy in a whole organism. To date, the in vivo anti-inflammatory activity of cedrol has been more thoroughly investigated than that of this compound.
Cedrol has been shown to be effective in animal models of inflammation, such as carrageenan-induced paw edema and complete Freund's adjuvant (CFA)-induced arthritis in rats. In these studies, oral administration of cedrol significantly reduced paw swelling and arthritis scores.[2][3]
Unfortunately, there is a lack of published in vivo studies specifically investigating the anti-inflammatory effects of isolated this compound. This represents a significant knowledge gap and a promising area for future research.
Modulation of Pro-Inflammatory Cytokines
A hallmark of inflammation is the increased production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The ability of a compound to suppress these cytokines is a key indicator of its anti-inflammatory potential.
Numerous studies have demonstrated that cedrol can effectively reduce the levels of these pro-inflammatory cytokines in both in vitro and in vivo models. For instance, in LPS-stimulated fibroblast-like synoviocytes, cedrol inhibited the production of TNF-α and IL-1β.[4] Furthermore, in animal models of arthritis, cedrol treatment led to a significant decrease in the serum levels of TNF-α and IL-1β.[2]
Data on the effects of this compound on pro-inflammatory cytokine production is currently limited. Further investigation is required to determine if its potent in vitro anti-inflammatory activity translates to the inhibition of key cytokine pathways.
Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of genes involved in the inflammatory response.
Cedrol has been shown to exert its anti-inflammatory effects by inhibiting the activation of both the NF-κB and MAPK signaling pathways.[5] It has been demonstrated to block the phosphorylation of key proteins in these pathways, thereby preventing the downstream cascade of inflammatory gene expression.
As with other aspects of its bioactivity, the specific effects of this compound on the NF-κB and MAPK signaling pathways have not yet been reported. Given its potent inhibition of NO production, it is highly probable that this compound also modulates these critical inflammatory pathways.
Experimental Protocols
To facilitate further research and replication of findings, detailed experimental protocols for key assays are provided below.
In Vitro Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or cedrol for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Measurement of NO: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.
In Vivo Carrageenan-Induced Paw Edema Model
-
Animals: Male Wistar rats (180-220 g) are used for the experiment.
-
Treatment: Animals are divided into groups and orally administered with either the vehicle (control), cedrol at different doses, or a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathway Analysis: Western Blot for NF-κB and MAPK Activation
-
Cell Culture and Treatment: Cells (e.g., RAW264.7) are treated with this compound or cedrol and then stimulated with LPS as described in the NO production assay.
-
Protein Extraction: After the desired incubation time, cells are lysed to extract total protein.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-ERK, ERK, p-p38, p38).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the level of pathway activation.
Conclusion and Future Directions
The available evidence strongly suggests that both this compound and cedrol possess significant anti-inflammatory properties. This compound demonstrates superior potency in inhibiting nitric oxide production in vitro, hinting at its potential as a powerful anti-inflammatory agent. Cedrol, on the other hand, has a more established profile, with proven in vivo efficacy and a well-documented mechanism of action involving the inhibition of the NF-κB and MAPK signaling pathways.
The most critical gap in the current understanding is the lack of in vivo data for this compound and a detailed elucidation of its molecular targets. Future research should prioritize:
-
In vivo studies of this compound in established models of inflammation to determine its efficacy and therapeutic potential.
-
Direct, head-to-head comparative studies of this compound and cedrol in a wider range of in vitro and in vivo assays.
-
Mechanistic studies to determine the effects of this compound on the NF-κB and MAPK signaling pathways and to identify its specific molecular targets.
A more comprehensive understanding of the anti-inflammatory properties of this compound will be instrumental in determining its potential for development as a novel therapeutic agent for inflammatory diseases. The superior in vitro potency of this compound makes it a particularly exciting candidate for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Antiarthritic and Antinociceptive Effects of Cedrol in a Rat Model of Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and analgesic activity based on polymorphism of cedrol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cedrol ameliorates lipopolysaccharide-induced systemic inflammation and lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Widdrol vs. Thujopsene: A Comparative Analysis of Cytotoxic Effects
In the landscape of natural compounds with therapeutic potential, the sesquiterpenes widdrol and thujopsene (B1203592), both commonly found in the essential oils of various coniferous trees, have garnered attention for their biological activities. This guide provides a comparative analysis of their cytotoxic effects on cancer cells, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of this compound and thujopsene has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or cause 50% cell death, respectively, are key indicators of cytotoxic potency.
| Compound | Cell Line | Assay | IC50 / LC50 | Reference |
| This compound | HT-29 (Colon) | Not Specified | Not explicitly stated for pure this compound | [1] |
| A549 (Lung) | Not Specified | Growth inhibition observed | [2] | |
| Thujopsene | A549 (Lung) | Not Specified | LC50: 35.27 µg/mL | [3] |
| α,β-Thujone * | ES2 (Ovarian) | Not Specified | Proliferation inhibition observed | [2] |
| OV90 (Ovarian) | Not Specified | Proliferation inhibition observed | [2] |
Note: Data for α,β-thujone, a closely related compound to thujopsene, is included for contextual understanding due to the limited direct data on thujopsene's cytotoxic mechanism.
Mechanisms of Action: A Tale of Two Terpenes
While both this compound and thujopsene exhibit cytotoxic properties, their underlying mechanisms of action appear to diverge, targeting different cellular pathways to induce cell death.
This compound: Inducing Apoptosis and Halting Angiogenesis
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through multiple signaling pathways. In human colon cancer (HT-29) cells, this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which in turn triggers the apoptotic cascade.[1] This process involves the activation of caspases, a family of proteases that are central to the execution of apoptosis.[1]
Furthermore, in human lung carcinoma (A549) cells, this compound has been observed to induce apoptosis through the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[2] this compound also exhibits anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors with nutrients.
This compound-Induced Apoptosis Signaling Pathway
Caption: this compound induces apoptosis via AMPK and mitochondrial pathways.
Thujopsene: A Focus on Metabolic Disruption
The cytotoxic mechanism of thujopsene is less characterized than that of this compound. Available research points towards its ability to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various compounds, including drugs and toxins.[4] This inhibition could potentially disrupt cellular homeostasis and contribute to cytotoxicity.
A related compound, α,β-thujone, has been shown to induce caspase-dependent intrinsic apoptosis in ovarian cancer cells.[2] This suggests that compounds with a thujopsene-like structure may also exert their cytotoxic effects through the induction of programmed cell death. Further research is needed to fully elucidate the specific signaling pathways targeted by thujopsene.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of compounds like this compound and thujopsene.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or thujopsene) and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Reading: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[5]
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for assessing cytotoxicity using the MTT assay.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium (B1200493) Iodide (PI) assay is used to detect apoptosis by flow cytometry.
-
Cell Preparation: Seed cells (1 × 10^6 cells) in a culture flask and treat with the test compound for the desired time.[6]
-
Cell Harvesting: Collect both floating and adherent cells, wash twice with PBS, and centrifuge.[6]
-
Resuspension: Resuspend the cell pellet in 100 µL of incubation buffer.[6]
-
Staining: Add 2 µL of Annexin V-FLUOS and 2 µL of propidium iodide to the cell suspension.[6]
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[6]
Conclusion
Both this compound and thujopsene demonstrate cytotoxic effects against cancer cells, but through distinct and not yet fully elucidated mechanisms. This compound appears to be a potent inducer of apoptosis and an inhibitor of angiogenesis, with well-defined signaling pathways. The cytotoxic mechanism of thujopsene requires further investigation, though preliminary evidence suggests an impact on cellular metabolism and potentially apoptosis. This comparative guide highlights the need for further head-to-head studies to fully understand the therapeutic potential of these natural compounds in cancer therapy. The provided experimental protocols offer a foundation for researchers to conduct such comparative investigations.
References
- 1. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis Induced by this compound in Human Lung Carcinoma Cells [jcpjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Composition and Antibacterial, Antioxidant, and Cytotoxic Activities of Essential Oils from Leaves and Stems of Aeschynomene indica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Widdrol vs. Commercial Fungicides: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
The emergence of fungicide-resistant fungal strains necessitates a continuous search for novel antifungal agents. This guide provides a comparative analysis of the antifungal efficacy of Widdrol, a naturally occurring sesquiterpenoid, against commercially available fungicides. The focus of this comparison is Botrytis cinerea, a significant plant pathogen responsible for gray mold disease. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in mycology and drug development.
Quantitative Comparison of Antifungal Efficacy
The antifungal activity of this compound and various commercial fungicides against Botrytis cinerea has been evaluated using mycelial growth inhibition assays. The following tables summarize the available quantitative data, providing a basis for comparing their relative potencies.
Table 1: Antifungal Activity of this compound against Botrytis cinerea
| Compound | Fungal Species | Efficacy Metric | Concentration | Source |
| This compound | Botrytis cinerea | Significant mycelial growth inhibition | ≥ 100 ppm | [1] |
Note: A specific IC50 or MIC value for this compound against Botrytis cinerea from the reviewed literature is not available. The data indicates a significant inhibitory effect at the specified concentration.
Table 2: Antifungal Activity of Commercial Fungicides against Botrytis cinerea
| Active Ingredient | Fungicide Class | EC50 (μg/mL) for Mycelial Growth Inhibition | Source |
| Fludioxonil (B1672872) | Phenylpyrrole | < 0.1 | [2] |
| Tebuconazole (B1682727) | Triazole | 0.30 | [2] |
| Iprodione | Dicarboximide | 0.40 | [2] |
| Boscalid | Anilide | 0.70 | [2] |
| Fenpyrazamine | Pyrazole | 0.90 | [2] |
| Pyrimethanil | Anilinopyrimidine | 50.00 | [2] |
Experimental Protocols
The data presented in this guide are derived from in vitro antifungal susceptibility testing. Below are the generalized experimental protocols employed in these studies.
Mycelial Growth Inhibition Assay (Agar Dilution Method)
This method is widely used to determine the concentration of an antifungal agent that inhibits the growth of a fungus.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is critical for the development of effective and sustainable antifungal strategies. Commercial fungicides often target specific enzymes or pathways essential for fungal survival. The precise mechanism of this compound is still under investigation, but natural products often exhibit broader, multi-target effects.
Commercial Fungicides: Targeting Ergosterol (B1671047) Biosynthesis
A major target for many commercial fungicides, including the triazole class (e.g., tebuconazole), is the ergosterol biosynthesis pathway.[3][4][5][6][7][8][9][10][11] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its disruption leads to impaired membrane integrity and fungal cell death.[3][4][5][6][7][8][9][10][11]
This compound: Potential Mechanisms of Action
While the specific molecular target of this compound is not yet fully elucidated, the antifungal activity of many natural products, including terpenoids, is often attributed to the disruption of cell membrane integrity and function.[12] This can occur through various mechanisms, including altering membrane fluidity, inhibiting membrane-bound enzymes, or forming pores in the membrane.
Conclusion
The available data indicates that this compound exhibits notable antifungal activity against Botrytis cinerea. While a direct comparison of EC50 values with commercial fungicides is challenging due to the current lack of a precise value for this compound, its significant inhibition at 100 ppm suggests it is a promising candidate for further investigation. Commercial fungicides like fludioxonil and tebuconazole demonstrate high potency with very low EC50 values.
The distinct mechanisms of action between conventional synthetic fungicides, which often have a single, specific target, and natural products like this compound, which may have broader effects, is a critical consideration for drug development. The potential for multi-target activity in natural compounds could be advantageous in combating the development of fungicide resistance. Further research to determine the precise MIC/IC50 of this compound and to elucidate its specific molecular targets is warranted to fully assess its potential as a novel antifungal agent.
References
- 1. The antifungal activity of this compound and its biotransformation by Colletotrichum gloeosporioides (penz.) Penz. & Sacc. and Botrytis cinerea Pers.: Fr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double‐stranded RNA targeting fungal ergosterol biosynthesis pathway controls Botrytis cinerea and postharvest grey mould - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cris.bgu.ac.il [cris.bgu.ac.il]
- 6. Inhibition of the Growth of Botrytis cinerea by Penicillium chrysogenum VKM F-4876D Combined with Fludioxonil-, Difenoconazole-, or Tebuconazole-Based Fungicides [mdpi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. jptcp.com [jptcp.com]
- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
Widdrol Versus Paclitaxel: A Comparative Analysis of Microtubule Disruption and Cytotoxic Mechanisms
For Immediate Release
[City, State] – [Date] – In the landscape of oncological research, the quest for effective anti-cancer agents that target the fundamental processes of cell division is paramount. This guide provides a detailed comparative analysis of two such agents: Widdrol, a natural sesquiterpene, and Paclitaxel, a widely used chemotherapeutic drug. While both compounds exhibit potent anti-cancer properties, this report elucidates their distinct mechanisms of action, with a particular focus on their impact on the microtubule cytoskeleton. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: Targeting the Cytoskeleton in Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing a central role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is essential for the formation and function of the mitotic spindle during mitosis. Consequently, microtubules have become a key target for the development of anti-cancer drugs.
Paclitaxel (Taxol) is a prototypical microtubule-stabilizing agent. By binding to the β-tubulin subunit of the microtubule polymer, it enhances polymerization and prevents depolymerization. This stabilization of microtubules disrupts the delicate balance of microtubule dynamics, leading to a G2/M phase cell cycle arrest, formation of abnormal mitotic spindles, and subsequent induction of apoptosis.
This compound , a sesquiterpene isolated from Juniperus species, has also demonstrated significant anti-cancer activity. However, current research indicates that its primary mechanism of action differs substantially from that of paclitaxel. This compound has been shown to induce a G1 phase cell cycle arrest and apoptosis through pathways independent of direct microtubule stabilization.
This guide will delve into the experimental evidence that defines the distinct cytotoxic pathways of these two compounds.
Comparative Data on Cellular Effects
The following table summarizes the key differences in the cellular and molecular effects of this compound and Paclitaxel based on available research.
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Induction of DNA damage and activation of AMPK signaling | Stabilization of microtubules |
| Cell Cycle Arrest | G1 Phase[1][2][3] | G2/M Phase |
| Molecular Target | DNA, AMPK[1][4] | β-tubulin subunit of polymerized microtubules |
| Effect on Microtubules | No direct interaction or disruption reported | Promotes polymerization and inhibits depolymerization |
| Apoptotic Pathway | Chk2-p53-Cdc25A-p21-MCM4 pathway, Caspase activation via AMPK[1][4] | Mitotic catastrophe, activation of pro-apoptotic proteins (e.g., Bcl-2 family) |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of compounds on cultured cells.
-
Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells) are seeded in a 96-well plate at a density that avoids confluency by the end of the experiment and are allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of either this compound or Paclitaxel. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the phase of the cell cycle at which a compound induces arrest.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound, Paclitaxel, or a vehicle control for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells are stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence Staining of Microtubules
This protocol visualizes the effects of compounds on the microtubule cytoskeleton.
-
Cell Seeding and Treatment: Cells are grown on glass coverslips in a culture dish and allowed to adhere. They are then treated with this compound, Paclitaxel, or a vehicle control.
-
Fixation and Permeabilization: The cells are washed with PBS and then fixed with a solution such as 4% paraformaldehyde. Following fixation, the cell membranes are permeabilized with a detergent like 0.1% Triton X-100 in PBS to allow antibodies to enter the cell.
-
Blocking and Antibody Incubation: To prevent non-specific antibody binding, the cells are incubated in a blocking buffer (e.g., 10% normal goat serum in PBS). They are then incubated with a primary antibody that specifically binds to α-tubulin. After washing, a fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei can be counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides using a mounting medium.
-
Microscopy: The slides are examined using a fluorescence microscope to visualize the microtubule network.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's anti-cancer activity is primarily attributed to its ability to induce DNA damage and activate the AMP-activated protein kinase (AMPK) pathway, leading to G1 cell cycle arrest and apoptosis.
This compound's signaling pathway leading to G1 arrest and apoptosis.
Paclitaxel's Mechanism of Action
Paclitaxel exerts its cytotoxic effects by directly binding to and stabilizing microtubules, which disrupts their normal dynamics and leads to a halt in cell division at the G2/M phase, ultimately triggering apoptosis.
Paclitaxel's mechanism of microtubule stabilization and apoptosis induction.
Experimental Workflow: Immunofluorescence
The following diagram illustrates the key steps in an immunofluorescence experiment designed to visualize the microtubule network in cells treated with a test compound.
Workflow for immunofluorescence staining of microtubules.
Conclusion
This comparative guide demonstrates that while both this compound and Paclitaxel are effective inducers of cancer cell death, they operate through fundamentally different molecular pathways. Paclitaxel's well-established role as a microtubule-stabilizing agent contrasts with this compound's mechanism, which involves the induction of DNA damage and activation of the AMPK signaling cascade.
For researchers in drug development, this distinction is critical. The divergent mechanisms of action suggest that this compound could be a candidate for further investigation, particularly in cancers that have developed resistance to microtubule-targeting agents like Paclitaxel. Furthermore, the potential for synergistic effects when used in combination therapies warrants exploration. Understanding these unique pathways is essential for the rational design of novel and more effective cancer treatments.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice.
References
- 1. This compound activates DNA damage checkpoint through the signaling Chk2-p53-Cdc25A-p21-MCM4 pathway in HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest, associated with MCM down-regulation, in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Cycle Arrest and MCM Down Expression in Human Lung Carcinoma Cells [jcpjournal.org]
- 4. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
Widdrol's In Vivo Anti-Angiogenic Efficacy: A Comparative Analysis
For Immediate Release
A comprehensive review of the in vivo anti-angiogenic properties of Widdrol, a natural sesquiterpene, reveals potent inhibitory effects on tumor growth and neovascularization, positioning it as a compelling candidate for further investigation in cancer therapy. This guide provides a comparative analysis of this compound against other known anti-angiogenic agents, supported by experimental data from in vivo models.
Executive Summary
This compound has demonstrated significant anti-angiogenic activity in vivo, primarily through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. In preclinical xenograft models using human HT-29 colorectal cancer cells, this compound administration led to a dose-dependent reduction in tumor volume and weight, comparable to or exceeding the effects of some established anti-angiogenic drugs. This guide synthesizes the available quantitative data, details the experimental methodologies used for in vivo validation, and visually represents the key signaling pathways and experimental workflows.
Comparative Analysis of Anti-Angiogenic Agents in HT-29 Xenograft Model
The following table summarizes the in vivo efficacy of this compound and a selection of alternative anti-angiogenic agents in the HT-29 human colorectal cancer xenograft model.
| Compound | Dosage | Tumor Growth Inhibition | Microvessel Density (MVD) Reduction | Key Mechanism of Action |
| This compound | 50 mg/kg | Significant reduction in tumor volume and weight.[1] | Dose-dependent decrease in CD31 and VEGFR2 expression. | Inhibition of VEGFR2 phosphorylation and downstream signaling (AKT, FAK, eNOS). |
| Bevacizumab | 5 mg/kg | Significant delay in tumor growth; 45.2% tumor inhibition rate at day 28.[2][3] | Not explicitly quantified in the provided search results for HT-29, but known to reduce vessel density. | Monoclonal antibody that binds to and neutralizes VEGF-A. |
| Sunitinib (B231) | 40 mg/kg/day | 76 ± 1% inhibition of tumor growth in sensitive HT-29 cells.[4] | Significant reduction in CD31+ vessels.[4][5] | Multi-targeted tyrosine kinase inhibitor (VEGFRs, PDGFRs, etc.). |
| Sorafenib | 30 or 60 mg/kg | Complete tumor stasis in early-stage xenografts.[6] | 50-80% inhibition of tumor neovascularization.[6] | Multi-kinase inhibitor (Raf kinases, VEGFRs, PDGFRs). |
| Parthenolide | 4 mg/kg | Significant inhibition of tumor growth.[7][8] | Effectively inhibited tumor neovascularization.[9] | Downregulation of VEGF and its receptors (VEGFR1, VEGFR2).[9] |
| Diallyl trisulfide | 50 mg/kg | Significant reduction in tumor growth.[10] | Significant decrease in hemoglobin concentration in tumors.[10] | Inhibition of VEGF secretion.[10] |
| 6-Iodo-delta-lactone | 15 µg (i.p.) | 70% tumor growth delay.[11] | 17% reduction at day 18 and 30% reduction at day 30.[12] | Downregulation of VEGF and VEGFR2 expression.[12] |
Experimental Protocols
Detailed methodologies for key in vivo anti-angiogenesis assays are provided below.
Human Tumor Xenograft Model (HT-29)
-
Cell Culture: Human colorectal adenocarcinoma HT-29 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: A suspension of HT-29 cells (typically 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, animals are randomized into control and treatment groups. This compound or comparator agents are administered (e.g., intraperitoneally or orally) at specified doses and schedules.
-
Data Collection: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Analysis: Tumor tissues are processed for immunohistochemical analysis to determine microvessel density (e.g., using CD31 staining) and expression of relevant biomarkers like VEGFR2.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.
-
Windowing: On embryonic day 3-4, a small window is made in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier substance containing this compound or the test compound is placed on the CAM.
-
Incubation and Observation: The eggs are resealed and incubated for a further 48-72 hours. The development of new blood vessels around the implant is observed and photographed.
-
Quantification: The anti-angiogenic effect is quantified by measuring the length and number of blood vessel branches in the treated area compared to a control.
Matrigel Plug Assay
This assay assesses the formation of new blood vessels into a Matrigel plug implanted in mice.
-
Preparation: Matrigel, a basement membrane extract, is kept on ice to remain in a liquid state. It is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (this compound or alternative).
-
Injection: The Matrigel mixture is injected subcutaneously into the flank of mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation: Over a period of 7-21 days, host endothelial cells migrate into the plug and form new blood vessels.
-
Analysis: The Matrigel plugs are excised, and the extent of angiogenesis is quantified. This can be done by measuring the hemoglobin content within the plug (an indicator of blood vessel perfusion) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in tissue sections of the plug.
Visualizing the Mechanisms
This compound's Impact on the VEGFR2 Signaling Pathway
Caption: this compound inhibits angiogenesis by blocking VEGF-induced VEGFR2 phosphorylation.
In Vivo Anti-Angiogenesis Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Autophagy Inhibition Promotes Bevacizumab-induced Apoptosis and Proliferation Inhibition in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acquired tumor cell resistance to sunitinib causes resistance in a HT-29 human colon cancer xenograft mouse model without affecting sunitinib biodistribution or the tumor microvasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide suppresses tumor growth in a xenograft model of colorectal cancer cells by inducing mitochondrial dysfunction and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-134: Parthenolide suppresses hypoxia induced angiogenesis and epithelial-mesenchymal transition by regulating hypoxia inducible factor 1 α signaling in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parthenolide exerts inhibitory effects on angiogenesis through the downregulation of VEGF/VEGFRs in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diallyl trisulfide inhibits migration, invasion and angiogenesis of human colon cancer HT-29 cells and umbilical vein endothelial cells, and suppresses murine xenograft tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6 Iodo-δ-lactone: a derivative of arachidonic acid with antitumor effects in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6 Iodo-delta lactone inhibits angiogenesis in human HT29 colon adenocarcinoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Widdrol's Molecular Targets: A Comparative Guide to Molecular Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular techniques used to identify and validate the targets of Widdrol, a naturally occurring sesquiterpene with demonstrated anti-angiogenic and anti-cancer properties. By objectively presenting the experimental data and methodologies, this guide aims to equip researchers with a comprehensive understanding of the evidence supporting this compound's mechanisms of action and to facilitate further investigation into its therapeutic potential.
Identified Molecular Targets of this compound
Current research has identified several key molecular targets and pathways modulated by this compound. This guide will focus on the cross-validation of three prominent targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), AMP-activated protein kinase (AMPK), and the Chk2-p53 signaling pathway.
Data Presentation: Summary of this compound's Target Validation
The following tables summarize the experimental evidence for this compound's engagement with its putative molecular targets, highlighting the different techniques employed for validation.
Table 1: Validation of VEGFR2 as a this compound Target
| Validation Method | Experimental System | Key Findings | Reference |
| Western Blot | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound dose-dependently suppressed VEGF-stimulated phosphorylation of VEGFR2, AKT, and FAK. | [1] |
| In vivo Xenograft Model | Tumor xenograft mice | Treatment with this compound resulted in reduced tumor growth and a decrease in vascular structures. | [1] |
Table 2: Validation of AMPK Activation by this compound
| Validation Method | Experimental System | Key Findings | Reference |
| Western Blot | Colon cancer cells | This compound treatment led to the activation of AMPK. | Reference needed |
Table 3: Validation of the Chk2-p53 Pathway Modulation by this compound
| Validation Method | Experimental System | Key Findings | Reference |
| Western Blot | HT29 human colon adenocarcinoma cells | This compound induced the phosphorylation of Chk2 and p53 in a time-dependent manner. | [2] |
| DNA Electrophoresis & Immunofluorescence | HT29 cells and in vitro | This compound was shown to directly cause DNA double-strand breaks, leading to the formation of phosphorylated histone H2AX (γH2AX) foci. | [2] |
Experimental Protocols: Methodologies for Target Validation
The cross-validation of a drug's molecular target relies on employing multiple, independent experimental techniques that provide converging lines of evidence. Below are detailed protocols for key methodologies relevant to the validation of this compound's targets.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol:
-
Cell Culture and Treatment: Culture the cells of interest to 80-90% confluency. Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) and incubate for a specified period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative proteomics methods. A positive result is indicated by a shift in the melting curve of the target protein in the presence of this compound.
Pull-Down Assay followed by Mass Spectrometry
This method is used to identify the binding partners of a small molecule. A "bait" molecule, which is a modified version of the drug (e.g., biotinylated this compound), is used to "pull down" its interacting proteins from a cell lysate.
Protocol:
-
Preparation of Affinity Beads: Immobilize the biotinylated this compound onto streptavidin-coated beads.
-
Cell Lysis: Prepare a whole-cell lysate from the cells of interest using a non-denaturing lysis buffer.
-
Incubation: Incubate the cell lysate with the this compound-conjugated beads to allow for the formation of drug-protein complexes. A control with beads alone or beads with a scrambled molecule should be run in parallel.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a suitable elution buffer (e.g., containing a high concentration of salt, a change in pH, or a competitive binder).
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS). Proteins that are specifically present in the this compound pull-down and not in the control are considered potential targets.
Genetic Target Validation (siRNA/shRNA and CRISPR/Cas9)
Genetic methods are crucial for validating that the engagement of a target by a drug is responsible for the observed phenotype.
siRNA/shRNA Knockdown Protocol:
-
siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are specific to the mRNA of the target protein.
-
Transfection: Transfect the cells with the target-specific siRNA/shRNA or a non-targeting control siRNA.
-
Target Knockdown Confirmation: After a suitable incubation period (e.g., 48-72 hours), confirm the knockdown of the target protein by Western blot or qRT-PCR.
-
Phenotypic Assay: Treat the knockdown and control cells with this compound and assess the cellular phenotype of interest (e.g., cell viability, apoptosis, migration). If the knockdown of the target protein mimics or occludes the effect of this compound, it provides strong evidence that the drug acts through that target.
CRISPR/Cas9 Knockout Protocol:
-
gRNA Design and Cloning: Design a guide RNA (gRNA) that targets a specific locus in the gene of the putative target protein. Clone the gRNA into a vector that also expresses the Cas9 nuclease.
-
Transfection and Selection: Transfect the cells with the CRISPR/Cas9 construct. Select for transfected cells, often using an antibiotic resistance marker.
-
Clonal Isolation and Validation: Isolate single-cell clones and screen for clones with the desired gene knockout. Validate the knockout by sequencing the genomic DNA and by confirming the absence of the target protein via Western blot.
-
Phenotypic Analysis: Compare the response of the knockout cells and the wild-type cells to this compound treatment. A lack of response or a significantly diminished response in the knockout cells strongly validates the target.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the molecular mechanisms of this compound and the methodologies for its target validation, the following diagrams are provided.
Caption: this compound inhibits angiogenesis by targeting VEGFR2 signaling.
Caption: this compound activates the Chk2-p53 DNA damage response pathway.
Caption: A generalized workflow for cross-validating a drug's molecular target.
References
Widdrol: A Comparative Analysis of its Efficacy Among Juniperus Sesquiterpenes
In the vast chemical arsenal (B13267) of the Juniperus genus, a class of C15 isoprenoid compounds known as sesquiterpenes stands out for its diverse biological activities. Among these, widdrol has emerged as a compound of significant interest to the scientific community. This guide provides a comparative analysis of this compound's efficacy against other prominent Juniperus sesquiterpenes, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.
Comparative Efficacy: this compound vs. Other Juniperus Sesquiterpenes
Experimental evidence highlights this compound's potent biological activities, particularly in anti-inflammatory and antifungal applications, where it often surpasses its structural relatives, cedrol (B397079) and thujopsene (B1203592).
Table 1: Comparative Biological Activity of Juniperus Sesquiterpenes
| Compound | Biological Activity | Assay | Results | Source |
| This compound | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 24.7 µM | [1] |
| Thujopsene | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 30.3 µM | [1] |
| Cedrol | Anti-inflammatory | Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 macrophages | IC₅₀ = 41.1 µM | [1] |
| This compound | Antifungal | Mycelial Growth Inhibition of Botrytis cinerea | 71% inhibition at 200 ppm after 6 days | [2] |
| Cedrol | Antifungal | Not specified in direct comparison with this compound, but suggested to contribute to antifungal efficacy of essential oil. | Literature suggests antifungal activity, but direct comparative data with this compound is lacking in the provided context. | [1] |
| This compound | Anti-angiogenic | Inhibition of HUVEC proliferation, migration, and tube formation | Significant inhibition | [3] |
| This compound | Anticancer | Induction of apoptosis in colon cancer cells | Induces apoptosis | [4] |
| Other Juniperus Extracts | Anticancer | Cytotoxicity against various cancer cell lines (MCF-7, HT-29, HCT116) | Varies, with some extracts showing potent activity (e.g., IC₅₀ of 15 µg/mL for berry EO against HT-29). | [5][6] |
As evidenced in Table 1, this compound demonstrates superior anti-inflammatory potency, with the lowest IC₅₀ value for nitric oxide inhibition compared to thujopsene and cedrol.[1] Furthermore, its antifungal activity against Botrytis cinerea is noteworthy.[2] While direct comparative data for anticancer and anti-angiogenic activities against other specific Juniperus sesquiterpenes is less defined in the provided literature, this compound's standalone performance in these areas is significant.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's efficacy.
Nitric Oxide (NO) Inhibition Assay
This experiment evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS).
Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (this compound, cedrol, thujopsene) for a specified period.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and nitric oxide production. A control group without LPS stimulation is also included.
Measurement of Nitric Oxide:
-
After a 24-hour incubation period with LPS, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
An equal volume of the cell culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance of the resulting azo dye is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.
-
The half-maximal inhibitory concentration (IC₅₀) is then calculated to determine the potency of the compounds.
Workflow for Nitric Oxide Inhibition Assay
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a sesquiterpene isolated from Juniperus chinensis, inhibits angiogenesis by targeting vascular endothelial growth factor receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 6892-80-4 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. Potential Anticancer Activity of Juniperus procera and Molecular Docking Models of Active Proteins in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Widdrol and Doxorubicin on Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the apoptotic effects of the natural sesquiterpene Widdrol and the conventional chemotherapeutic agent doxorubicin (B1662922) on cancer cells. While direct comparative studies are limited, this document synthesizes available data on their mechanisms and effects on relevant cancer cell lines, primarily focusing on human colon adenocarcinoma (HT-29) and human lung carcinoma (A549) cells.
Introduction
This compound, a natural compound found in plants of the Juniperus species, has demonstrated anticancer properties by inducing apoptosis in cancer cells.[1][2] Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy that primarily functions by intercalating DNA and inhibiting topoisomerase II, leading to cell cycle arrest and apoptosis.[3][4] Understanding the distinct and overlapping mechanisms of these two compounds is crucial for developing novel anticancer strategies.
Quantitative Data on Apoptotic Effects
The following tables summarize the available quantitative data on the cytotoxic and apoptotic effects of this compound and doxorubicin on HT-29 and A549 cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are scarce in the available literature.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Treatment Duration |
| This compound | HT-29 | Data not available in the searched literature. | - |
| A549 | Data not available in the searched literature. | - | |
| Doxorubicin | HT-29 | 0.88 / 0.75[5] | 24 hours / 72 hours[5] |
| A549 | > 20 / 1.5 / 0.086 / 0.018 / 0.0086[2][3] | 24h / 48h / 24h / 48h / 72h[2][3] |
Note: The variability in doxorubicin's IC50 values for A549 cells across different studies highlights the influence of experimental conditions.
Table 2: Induction of Apoptosis and Caspase Activation
| Compound | Cell Line | Apoptosis Induction (Percentage of Apoptotic Cells) | Key Caspase Activation |
| This compound | HT-29 | Induces accumulation of sub-G1 phase cells | Caspase-3/7, Caspase-9[6] |
| A549 | Induces chromatin condensation and DNA fragmentation[2] | Caspase-3, Caspase-8, Caspase-9[2] | |
| Doxorubicin | HT-29 | ~17%[7] | Caspase-3 |
| A549 | Potentiates apoptosis when combined with other agents[4] | Caspase-3[8] |
Signaling Pathways
The apoptotic mechanisms of this compound and doxorubicin involve distinct signaling cascades.
This compound-Induced Apoptosis
In colon cancer cells, this compound is reported to induce apoptosis through the activation of AMP-activated protein kinase (AMPK), which subsequently leads to the activation of the intrinsic apoptotic pathway involving caspase-9 and the executioner caspase-3/7.[1][6] In lung cancer cells, this compound's apoptotic mechanism involves the release of cytochrome c from the mitochondria, which also points towards the activation of the intrinsic pathway, activating caspases-9, -8, and -3.[2]
This compound-induced apoptotic signaling pathway.
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis through a multi-faceted mechanism. Its primary action involves DNA damage by inhibiting topoisomerase II and generating reactive oxygen species (ROS).[3][4] This leads to the activation of the p53 tumor suppressor protein, which in turn can trigger the intrinsic apoptotic pathway.[9] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[10][11]
Doxorubicin-induced apoptotic signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing cancer cell apoptosis.
Experimental Workflow for Apoptosis Assays
General experimental workflow for assessing apoptosis.
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound or doxorubicin and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Annexin V-FITC/PI Staining for Apoptosis Detection by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or doxorubicin for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Caspase Activation
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. scispace.com [scispace.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Item - Fold changes in caspase activities and cell viability of treated HT-29 cells with respect to untreated control. - Public Library of Science - Figshare [plos.figshare.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mdpi.com [mdpi.com]
Widdrol's Anti-inflammatory Mechanism: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory mechanisms of Widdrol, a naturally occurring sesquiterpene, and well-established non-steroidal anti-inflammatory drugs (NSAIDs). This analysis is supported by available experimental data to delineate their distinct modes of action.
This compound, a bicyclic sesquiterpenoid found in the essential oils of various Juniperus species, has demonstrated notable anti-inflammatory properties. Its mechanism of action appears to diverge significantly from that of traditional NSAIDs, suggesting a potential for therapeutic applications with a different side-effect profile. This guide will explore these differences through a detailed comparison of their effects on key inflammatory signaling pathways, supported by quantitative data and experimental methodologies.
Comparison of Anti-inflammatory Mechanisms: this compound vs. NSAIDs
The primary anti-inflammatory mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] NSAIDs can be non-selective, inhibiting both COX-1 and COX-2, or COX-2 selective.[3]
In contrast, preliminary evidence suggests that this compound exerts its anti-inflammatory effects through the modulation of different signaling pathways, primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. While direct evidence for this compound's action on these pathways is still emerging, studies on the structurally similar and co-occurring sesquiterpene, Cedrol, provide strong inferential support for this mechanism. Cedrol has been shown to attenuate inflammatory responses by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling cascades.[1]
Below is a comparative overview of their proposed mechanisms:
| Feature | This compound (inferred from Cedrol and related studies) | Known NSAIDs (e.g., Ibuprofen, Celecoxib) |
| Primary Target | NF-κB and MAPK signaling pathways | Cyclooxygenase (COX-1 and/or COX-2) enzymes |
| Mechanism | Inhibition of the phosphorylation of IκBα and MAPKs (e.g., ERK, JNK, p38), preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. | Competitive inhibition of the active site of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins. |
| Effect on Prostaglandin (B15479496) Synthesis | Indirectly reduces prostaglandin synthesis by downregulating COX-2 expression. | Directly and potently inhibits prostaglandin synthesis. |
| Key Mediators Inhibited | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), iNOS, and COX-2 at the transcriptional level. | Prostaglandins (PGE2, PGI2), Thromboxane A2. |
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes available quantitative data on the in vitro anti-inflammatory effects of this compound and common NSAIDs. The data is primarily from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation.
| Compound | Assay | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production Inhibition | 24.7 µM | [3] |
| Ibuprofen | Nitric Oxide (NO) Production Inhibition | ~200-400 µM | [4] |
| Prostaglandin E2 (PGE2) Production Inhibition | ~1.27 µM | [5] | |
| Celecoxib | Prostaglandin E2 (PGE2) Production Inhibition | ~10 nM | [6] |
Note: Direct comparative studies are limited, and IC50 values can vary based on experimental conditions. The data presented is for comparative purposes.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways targeted by NSAIDs and the proposed pathway for this compound.
Experimental Protocols
In Vitro Anti-inflammatory Assays
1. Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with bacterial lipopolysaccharide (LPS).
-
Methodology:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of the test compound (this compound or NSAID) for 1-2 hours.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is then determined.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement
-
Principle: This assay quantifies the inhibition of pro-inflammatory cytokine production by LPS-stimulated macrophages.
-
Methodology:
-
The experimental setup is similar to the NO production assay.
-
After the 24-hour incubation with the test compound and LPS, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated, and IC50 values are determined.
-
3. Western Blot Analysis for NF-κB and MAPK Signaling
-
Principle: This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways to determine the effect of the test compound on their activation (phosphorylation).
-
Methodology:
-
RAW 264.7 cells are treated with the test compound and/or LPS for specific time points.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of protein phosphorylation.
-
Experimental Workflow Diagram
Conclusion
This compound presents a compelling case as a potential anti-inflammatory agent with a mechanism of action that is distinct from conventional NSAIDs. While NSAIDs directly target the enzymatic activity of COX enzymes, this compound appears to modulate the upstream signaling pathways of NF-κB and MAPK, thereby inhibiting the expression of a broader range of pro-inflammatory mediators. This difference in mechanism may offer a therapeutic advantage, potentially avoiding some of the gastrointestinal and cardiovascular side effects associated with long-term NSAID use. However, further research is imperative to fully elucidate the precise molecular targets of this compound and to validate its efficacy and safety in preclinical and clinical studies. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Cedrol attenuates collagen-induced arthritis in mice and modulates the inflammatory response in LPS-mediated fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Elusive Molecular Targets of Widdrol Hamper Comparative Binding Affinity Analysis
Despite extensive research into its biological effects, the direct molecular targets of the sesquiterpene Widdrol remain unidentified. This critical knowledge gap prevents a comprehensive comparison of its binding affinity with alternative compounds and the development of detailed experimental protocols for such analysis.
This compound, a naturally occurring organic compound found in the essential oils of various coniferous trees, has garnered scientific interest for its potential therapeutic properties. Studies have indicated its involvement in significant cellular processes, including the induction of apoptosis in cancer cells and the inhibition of adipocyte differentiation. Specifically, research has pointed to the activation of the AMP-activated protein kinase (AMPK) and the Chk2-p53 signaling pathways as downstream effects of this compound treatment. Furthermore, some evidence suggests that this compound may directly cause DNA double-strand breaks, triggering a DNA damage response.
However, the existing body of scientific literature does not contain information on the direct protein or nucleic acid binding partners of this compound. The initial molecular interaction that triggers the observed downstream cellular events is currently unknown. Without the identification of a specific molecular target, it is impossible to perform quantitative binding affinity studies, such as determining the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).
Consequently, a core requirement for a comparative guide—the presentation of binding affinity data against a known target—cannot be fulfilled at this time. The scientific community has not yet published studies employing techniques like affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational target fishing to specifically identify this compound's binding partners.
The Path Forward: Identifying this compound's Molecular Targets
To enable a thorough evaluation of this compound's therapeutic potential and to compare it with other molecules, future research must focus on target deconvolution. A potential experimental workflow for identifying the direct molecular targets of this compound is outlined below.
Experimental Protocols: A Glimpse into Future Studies
Once a direct molecular target for this compound is identified, its binding affinity can be quantified using various biophysical techniques. Below are detailed, albeit currently hypothetical, experimental protocols for determining the binding affinity of this compound to a putative protein target.
Surface Plasmon Resonance (SPR)
-
Immobilization of the Target Protein: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Preparation of this compound Solutions: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. Monitor the change in the refractive index in real-time to measure the association and dissociation of this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified target protein in the sample cell and a solution of this compound at a higher concentration in the injection syringe, both in the same buffer.
-
Titration: Perform a series of injections of the this compound solution into the sample cell containing the target protein.
-
Heat Measurement: Measure the heat change associated with each injection as this compound binds to its target.
-
Data Analysis: Integrate the heat change peaks and plot them against the molar ratio of this compound to the target protein. Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Signaling Pathway Context
The involvement of this compound in the Chk2-p53 pathway, likely initiated by DNA damage, suggests a complex mechanism of action. The direct binding target could be a component of the DNA damage response machinery or a protein that indirectly leads to the generation of reactive oxygen species, which in turn cause DNA damage.
Comparative Transcriptomic Insights into Widdrol-Treated Cells: A Guide for Researchers
Disclaimer: As of late 2025, a comprehensive literature search did not yield any publicly available transcriptomic studies specifically investigating the effects of Widdrol on any cell line. Consequently, this guide provides a comparative overview based on published proteomic and mechanistic studies. The gene expression changes presented herein are inferred from these protein-level observations and should be considered predictive pending a direct transcriptomic analysis. This guide is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of this compound, a naturally occurring sesquiterpenoid found in trees of the cypress family.
Executive Summary
This compound has demonstrated potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung carcinoma (A549) cells. Mechanistic studies have identified key signaling pathways modulated by this compound, primarily the p53 and AMP-activated protein kinase (AMPK) pathways. While direct comparative transcriptomic data is lacking, the observed changes in protein expression strongly suggest a significant alteration of the transcriptome in this compound-treated cells. This guide summarizes the expected gene expression changes, provides a detailed protocol for a typical comparative transcriptomics experiment to validate these predictions, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: Predicted Gene Expression Changes
The following table summarizes the expected changes in the expression of key genes in cancer cells following this compound treatment, inferred from documented protein-level changes. These predictions provide a foundation for future transcriptomic studies.
| Gene Target Category | Gene Symbol | Expected Expression Change in this compound-Treated Cells | Implicated Cellular Process |
| Cell Cycle Regulators | CDKN1A (p21) | Upregulation | G1 Phase Cell Cycle Arrest |
| TP53 (p53) | Upregulation/Activation | Tumor Suppression, Apoptosis | |
| CHEK2 (Chk2) | Upregulation/Activation | DNA Damage Response, Cell Cycle Arrest | |
| CCNE1 (Cyclin E) | Downregulation | G1/S Transition | |
| CDK2 (CDK2) | Downregulation | G1/S Transition | |
| RB1 (pRB) | Downregulation/Dephosphorylation | G1/S Transition | |
| MCM2-7 | Downregulation | DNA Replication Licensing | |
| Apoptosis Regulators | PRKAA1/2 (AMPKα) | Upregulation/Activation | Apoptosis Induction |
| CASP3 (Caspase-3) | Upregulation/Activation | Execution Phase of Apoptosis | |
| CASP9 (Caspase-9) | Upregulation/Activation | Intrinsic Apoptosis Pathway |
Key Signaling Pathways Modulated by this compound
This compound appears to exert its anti-proliferative effects through at least two interconnected signaling pathways: the induction of p53-mediated cell cycle arrest and the activation of AMPK, leading to apoptosis.
This compound-Induced Cell Cycle Arrest
This compound treatment has been shown to induce G1 phase cell cycle arrest in human colon adenocarcinoma cells.[1] This is correlated with the induction of Chk2 and p53 phosphorylation, leading to an increase in the expression of the CDK inhibitor p21.[1] Subsequently, the activity of Cyclin E/CDK2 complexes is inhibited, preventing the phosphorylation of the retinoblastoma protein (pRB) and halting the cell cycle before DNA replication. Furthermore, this compound markedly down-regulates the expression of mini-chromosome maintenance (MCM) proteins, which are essential for initiating DNA replication.[1]
This compound-Induced Apoptosis
In addition to cell cycle arrest, this compound induces apoptosis in colon cancer cells through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activation of AMPK by this compound leads to the downstream activation of the intrinsic apoptosis pathway, characterized by the activation of caspase-9 and the executioner caspase-3.[1]
Experimental Protocols
To empirically determine the transcriptomic profile of this compound-treated cells, a comparative RNA sequencing (RNA-seq) experiment is the current gold standard. Below is a detailed, generalized protocol for such a study.
Cell Culture and Treatment
-
Cell Line: Human colon adenocarcinoma cells (e.g., HT-29) or another relevant cancer cell line.
-
Culture Conditions: Grow cells in appropriate media (e.g., McCoy's 5A for HT-29) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at a predetermined effective concentration (e.g., IC50 value) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 or 48 hours). Perform the experiment in biological triplicate for each condition (untreated and this compound-treated).
RNA Extraction and Quality Control
-
RNA Isolation: Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.
-
Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/280 and A260/230 ratios of ~2.0. Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). An RNA Integrity Number (RIN) > 8 is recommended for high-quality sequencing data.
RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads to select for polyadenylated transcripts.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime for first-strand cDNA synthesis using random hexamers.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase, followed by second-strand synthesis.
-
End Repair and Adapter Ligation: Repair the ends of the double-stranded cDNA, adenylate the 3' ends, and ligate sequencing adapters.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing (e.g., 2x150 bp) is recommended for more accurate read alignment and transcript isoform analysis.
Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and untreated samples using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significant.
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of DEGs to identify biological pathways and functions that are significantly affected by this compound treatment.
Comparison with Alternatives and Future Outlook
While this compound shows promise, it is one of many naturally occurring sesquiterpenoids with anti-cancer properties. Other compounds, such as cedrol (B397079) (also found in Juniperus species), have been more extensively studied and shown to induce cell cycle arrest and apoptosis through similar caspase-dependent pathways. Comprehensive transcriptomic and proteomic studies on these related compounds could provide a valuable comparative framework for understanding the unique and shared mechanisms of action within this class of molecules.
The lack of a publicly available transcriptomic dataset for this compound represents a significant knowledge gap. A comparative RNA-seq study, as outlined above, would be instrumental in:
-
Validating the predicted gene expression changes.
-
Discovering novel gene targets and pathways modulated by this compound.
-
Elucidating potential mechanisms of resistance.
-
Providing a more comprehensive understanding of its mode of action to guide further preclinical and clinical development.
References
Assessing the selectivity of Widdrol for cancer cells over normal cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the selectivity of Widdrol, a natural sesquiterpene, for cancer cells over normal cells. While direct comparative studies on this compound's cytotoxicity in both cancer and normal cell lines are limited in the currently available literature, this document synthesizes the existing data on its effects on cancer cells and draws comparisons with related compounds and extracts to offer a comprehensive overview.
Executive Summary
This compound, a compound found in plants of the Juniperus genus, has demonstrated notable anti-cancer properties in preclinical studies. Research indicates that this compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. However, a significant gap exists in the literature regarding its specific cytotoxicity towards normal, non-cancerous cells. To provide a broader context for its selectivity, this guide includes data on the related sesquiterpene Cedrol and extracts from Juniperus species, which have shown a degree of selectivity for cancer cells.
Comparative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxic effects of this compound on cancer cells, alongside data for related compounds and extracts where normal cell line comparisons are available. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HT-29 | Colon Adenocarcinoma | Not explicitly stated, but effective concentrations for apoptosis and cell cycle arrest are in the µM range. | 24 - 72 | [1][2] |
| A549 | Lung Carcinoma | Not explicitly stated, but effective concentrations for apoptosis and cell cycle arrest are in the µM range. | 24 - 72 | [1][2] |
Note: Specific IC50 values for this compound are not consistently reported in the primary literature found. The focus has been on mechanistic studies at effective concentrations.
Table 2: Comparative Cytotoxicity of Cedrol (a related sesquiterpene)
| Cell Line | Cell Type | IC50 (µM) | Exposure Time (h) | Selectivity Index (SI) | Reference |
| DBTRG-05MG | Glioblastoma (Cancer) | ~150 | 48 | 1.87 | [3] |
| RG2 | Glioblastoma (Cancer) | ~180 | 48 | 1.55 | [3] |
| CTX TNA2 | Astrocytes (Normal) | 279.9 ± 8.6 | 48 | - | [3] |
The Selectivity Index (SI) is calculated as the IC50 in normal cells divided by the IC50 in cancer cells. A value greater than 1 suggests a degree of selectivity for cancer cells.
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity is primarily attributed to its ability to induce apoptosis and cell cycle arrest through the modulation of specific signaling pathways.
This compound-Induced Apoptosis via AMPK Activation
In colon cancer cells, this compound has been shown to induce apoptosis by activating AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1][4] Activation of AMPK by this compound leads to the downstream activation of caspases, which are crucial executioners of apoptosis.
Caption: this compound-induced apoptotic signaling pathway in cancer cells.
This compound-Induced G1 Cell Cycle Arrest
This compound has also been observed to induce cell cycle arrest at the G1 phase in human colon adenocarcinoma cells.[2] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the upregulation of p53 and p21, and the downregulation of Cyclin E, CDK2, and retinoblastoma protein (pRB).
Caption: this compound's effect on G1 phase cell cycle regulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Caption: Workflow for a typical MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Cells (e.g., HT-29, A549, or normal cell lines) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Conclusion
The available evidence strongly suggests that this compound is a potent inducer of apoptosis and cell cycle arrest in cancer cells, particularly in colon and lung cancer models. The primary mechanism of action appears to be mediated through the AMPK signaling pathway. While direct, quantitative data on this compound's selectivity for cancer cells over normal cells is currently lacking, preliminary findings from studies on the related compound Cedrol and extracts from Juniperus species indicate a potential for cancer cell-specific cytotoxicity.
Further research is imperative to fully elucidate the selectivity of this compound. Future studies should include a panel of normal, non-cancerous cell lines to be tested in parallel with cancer cell lines to determine the therapeutic window and potential for clinical translation of this compound as a selective anti-cancer agent.
References
- 1. This compound induces apoptosis via activation of AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces cell cycle arrest, associated with MCM down-regulation, in human colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Widdrol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Widdrol, a sesquiterpenoid alcohol, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to be familiar with the general safety and handling precautions for chemical reagents. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are handling. In the absence of a specific SDS for this compound, information for structurally similar compounds, such as Cedrol, can provide valuable guidance.
Key Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Prevent the release of dust or aerosols into the environment.
Quantitative Data for a Structurally Similar Compound
To provide context for the physical and chemical properties of this compound, the following table summarizes key data for Cedrol, a closely related sesquiterpenoid alcohol. This information can be used to infer the general characteristics of this compound for handling and disposal purposes.
| Property | Value |
| Molecular Formula | C15H26O |
| Molecular Weight | 222.37 g/mol |
| Appearance | Colorless solid (estimated) |
| Melting Point | 98.00 °C |
| Boiling Point | 303.00 to 304.00 °C |
| Flash Point | 128.33 °C (263.00 °F) |
| Solubility | Insoluble in water; Soluble in alcohol |
Data presented for Cedrol, a structural analog of this compound.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedures for the safe disposal of this compound. Adherence to these steps is essential to mitigate risks and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused this compound, contaminated labware (e.g., glassware, pipette tips), and solutions containing this compound.
-
Segregate Waste: Do not mix this compound waste with other incompatible chemical waste streams. Keep solid and liquid waste in separate, clearly labeled containers.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect this compound waste in containers that are chemically resistant and have secure, leak-proof lids.
-
Label Containers Clearly: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's waste management program.
3. Spill Management:
-
Minor Spills: For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.[1]
-
Liquid Spills: If this compound is in a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place the absorbent material into a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution as per your laboratory's standard operating procedures.
4. Final Disposal Pathway:
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department to determine the specific procedures for chemical waste pickup and disposal.
-
Licensed Waste Disposal Service: The ultimate disposal of this compound waste should be conducted by a licensed hazardous waste management company.[1] Common disposal methods for chemical waste include incineration at a permitted facility.
-
Documentation: Maintain meticulous records of all disposed this compound, including the quantities and dates of disposal, in accordance with institutional and regulatory requirements.
Important Considerations:
-
Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations.[1]
-
Environmental Impact: Proper disposal is crucial to prevent the contamination of soil and water. This compound's structural analog, Cedrol, is considered readily biodegradable, but direct release into the environment should always be avoided.[2]
-
Recycling and Reuse: Whenever possible, consider options for recycling or returning unused portions of the chemical to the manufacturer or supplier.[2]
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.
References
Personal protective equipment for handling Widdrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Widdrol in a laboratory setting. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a culture of safety and building unwavering trust with our scientific community.
This compound: Chemical and Physical Properties
A clear understanding of this compound's properties is foundational to safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | Colorless solid (estimated) | [3] |
| Melting Point | 98.00 °C | [3] |
| Boiling Point | 303.00 to 304.00 °C at 760.00 mm Hg | [3] |
| Flash Point | 128.33 °C (263.00 °F) TCC | [3] |
| Solubility | Insoluble in water; Soluble in alcohol | [3] |
| Vapor Pressure | 0.000088 mmHg @ 25.00 °C (estimated) | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from potential splashes or airborne particles of solid this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents direct skin contact. |
| Body Protection | A standard laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area. If creating aerosols or dust, a NIOSH-approved respirator may be necessary. | This compound has a low vapor pressure, minimizing inhalation risk under normal conditions. |
Operational Plan for Handling this compound
Adherence to a structured operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is paramount for environmental protection and regulatory compliance. This compound, being insoluble in water, must not be disposed of down the drain.
Waste Characterization and Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic waste.
Disposal Procedure: All waste containing this compound must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for chemical waste disposal, which typically involves collection by a licensed hazardous waste management company.
Logical Flow for this compound Waste Disposal
Caption: Decision-making process for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
